molecular formula C14H16N2O6S3 B094800 Sulfoxone CAS No. 144-76-3

Sulfoxone

Cat. No.: B094800
CAS No.: 144-76-3
M. Wt: 404.5 g/mol
InChI Key: NEDPPCHNEOMTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfoxone, also known as Aldesulfone sodium, is a water-soluble sulfone derivative that has been used as an antileprosy drug and investigated for the treatment of dermatitis herpetiformis, though with limited success . Its introduction as a therapeutic agent dates back to 1948 . The compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . By mimicking para-aminobenzoic acid (PABA), it effectively blocks the incorporation of PABA into dihydrofolic acid, a critical step in the bacterial folate synthesis pathway . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and multiplication, thereby exerting a bacteriostatic effect . From a pharmacological perspective, this compound is rapidly absorbed and has a protein binding of approximately 69% . It is metabolized in the liver and has a half-life ranging from 3 to 8 hours . Researchers value this compound for its role as a classic sulfone antibiotic in microbiological and pharmacological studies. It serves as a key reference compound for investigating folic acid synthesis inhibition and for exploring the structure-activity relationships of sulfone-based therapeutics. Its water solubility also makes it a suitable agent for various in vitro research applications . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

CAS No.

144-76-3

Molecular Formula

C14H16N2O6S3

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid

InChI

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20)

InChI Key

NEDPPCHNEOMTJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Canonical SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Other CAS No.

144-76-3
144-75-2

physical_description

Solid

solubility

2.63e+00 g/L

Synonyms

aldesulfon sodium
Diasone
sulfoxone
sulfoxone sodium
sulfoxone, disodium salt

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Sulfoxone Against Mycobacterium leprae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a cornerstone in the treatment of leprosy, exerts its bacteriostatic effect on Mycobacterium leprae through a well-defined mechanism of action centered on the inhibition of folate biosynthesis. As a prodrug, this compound is metabolized in vivo to its active form, dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), which acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, a critical precursor for nucleotide synthesis, ultimately halting bacterial replication. This technical guide provides an in-depth exploration of this compound's mechanism of action, the genetic basis of resistance, quantitative data on its efficacy, and detailed experimental protocols for studying its effects.

Introduction

Leprosy, caused by the obligate intracellular bacterium Mycobacterium leprae, remains a significant public health concern in many parts of the world. For decades, sulfone drugs have been a primary component of multidrug therapy (MDT) for leprosy. This compound, an orally administered sulfone, is readily absorbed and metabolized to dapsone, the pharmacologically active compound. Understanding the precise molecular interactions between dapsone and its target in M. leprae is crucial for optimizing treatment strategies, managing drug resistance, and developing novel anti-leprosy agents.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mechanism of action of this compound lies in the ability of its active metabolite, dapsone, to function as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2][3][4] DHPS is a key enzyme in the bacterial folate biosynthetic pathway, responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate to form 7,8-dihydropteroate.[5][6]

M. leprae, like many other bacteria, cannot utilize exogenous folate and therefore relies on its own de novo synthesis pathway. By competitively binding to the PABA substrate-binding site on DHPS, dapsone effectively blocks the production of dihydropteroate.[1][3] This leads to a depletion of downstream folate derivatives, such as tetrahydrofolate, which are essential cofactors for the synthesis of purines, thymidine, and certain amino acids. The inability to synthesize these vital building blocks of DNA and RNA ultimately results in the cessation of bacterial growth and replication.[7]

The following diagram illustrates the folate biosynthesis pathway in M. leprae and the inhibitory action of dapsone.

Figure 1. Mechanism of action of this compound in M. leprae. This compound is metabolized to dapsone, which competitively inhibits DHPS, blocking the folate synthesis pathway.

Genetic Basis of Resistance

Resistance to sulfones in M. leprae is primarily attributed to mutations in the folP1 gene, which encodes the DHPS enzyme.[2][8] These mutations typically occur within a specific "drug resistance-determining region" (DRDR) of the gene. The most commonly observed mutations are missense mutations at codons 53 and 55.[7] These amino acid substitutions alter the three-dimensional structure of the PABA-binding pocket of DHPS, thereby reducing the binding affinity of dapsone to the enzyme.[7] This decreased affinity allows PABA to outcompete dapsone, thus restoring the synthesis of dihydropteroate and rendering the drug ineffective.

Quantitative Data

While direct quantitative data for this compound is limited in the literature, extensive data exists for its active metabolite, dapsone. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for dapsone against M. leprae.

Table 1: Minimum Inhibitory Concentration (MIC) of Dapsone against Mycobacterium leprae

Strain TypeMethodMIC (µg/mL)Reference
SusceptibleIn vitro (macrophage-based)0.028[9]
SusceptibleIn vivo (mouse footpad)~0.003[9]
SusceptibleIn vivo (rat model)0.0015 - 0.004[10]
Recombinant E. coli expressing M. leprae DHPSBroth microdilution1[5]
Resistant (P55R mutation) recombinant E. coliBroth microdilution64[2][5]

Table 2: 50% Inhibitory Concentration (IC50) of Dapsone against Dihydropteroate Synthase (DHPS)

Enzyme SourceIC50 (µg/mL)Reference
Recombinant M. leprae DHPS0.06[5]
Recombinant M. leprae DHPS with T53I mutationNot significantly altered[2]
Recombinant M. leprae DHPS with P55R mutation4.1 (68-fold increase)[2][5]
Wild-type E. coli DHPS3.0[5]

Note: The provided data is for dapsone, the active metabolite of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the Mouse Footpad Method

The mouse footpad technique remains a crucial in vivo method for determining the susceptibility of M. leprae to antimicrobial agents.

Objective: To determine the lowest concentration of a drug that inhibits the multiplication of M. leprae in the mouse footpad.

Materials:

  • BALB/c or other susceptible mouse strain

  • M. leprae suspension (typically derived from infected armadillo tissue or a previous mouse passage)

  • Drug to be tested (e.g., dapsone) incorporated into the mouse chow at various concentrations

  • Sterile saline with 0.1% bovine serum albumin

  • Syringes and needles (27-gauge)

  • Tissue homogenizer

  • Microscope slides, Ziehl-Neelsen stain

  • Microscope with an oil immersion objective

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. leprae in sterile saline with 0.1% bovine serum albumin. The concentration should be adjusted to deliver approximately 5 x 10³ bacilli in a 0.03 mL volume.

  • Inoculation: Inoculate the hind footpads of mice with 0.03 mL of the M. leprae suspension.

  • Drug Administration: Divide the mice into groups, including a control group receiving a standard diet and experimental groups receiving diets containing serial dilutions of the test drug.

  • Incubation: House the mice under standard laboratory conditions for 6-8 months.

  • Harvesting: At the end of the incubation period, sacrifice the mice and harvest the footpad tissue.

  • Bacilli Enumeration: Homogenize the footpad tissue and perform acid-fast bacilli (AFB) counts using the Ziehl-Neelsen staining method to determine the number of bacilli per footpad.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a significant increase in the number of AFB compared to the initial inoculum.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay measures the inhibitory effect of a compound on the enzymatic activity of DHPS.

Objective: To quantify the inhibition of DHPS activity by a test compound.

Materials:

  • Purified recombinant DHPS from M. leprae

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (HMDPP) and para-aminobenzoic acid (PABA)

  • Test compound (e.g., dapsone) at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Enzyme-coupled spectrophotometric assay components:

    • Dihydrofolate reductase (DHFR)

    • NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplates

Procedure:

  • Recombinant Enzyme Expression and Purification: The folP1 gene from M. leprae is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant DHPS is then overexpressed and purified using standard chromatographic techniques.

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, DHFR, NADPH, PABA, and varying concentrations of the test compound.

  • Enzyme Reaction Initiation: Initiate the reaction by adding purified DHPS to each well.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This is a coupled reaction where the product of the DHPS reaction is reduced by DHFR, consuming NADPH.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Logical Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the mechanism of action of a potential anti-leprosy drug targeting the folate pathway.

Workflow cluster_workflow Experimental Workflow: Investigating Sulfone Mechanism of Action start Hypothesis: Compound inhibits folate synthesis mic_test Determine Minimum Inhibitory Concentration (MIC) (Mouse Footpad Assay) start->mic_test enzyme_assay In vitro DHPS Inhibition Assay mic_test->enzyme_assay resistance_studies Generate and Select for Resistant M. leprae Strains mic_test->resistance_studies ic50_determination Determine IC50 of Dapsone enzyme_assay->ic50_determination recombinant_dhps Express and Purify Recombinant M. leprae DHPS recombinant_dhps->enzyme_assay kinetic_analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) to determine inhibition type ic50_determination->kinetic_analysis confirm_mechanism Confirmation of Mechanism of Action kinetic_analysis->confirm_mechanism folp1_sequencing Sequence folP1 Gene of Resistant Strains resistance_studies->folp1_sequencing mutation_analysis Identify Mutations in the Drug Resistance-Determining Region (DRDR) folp1_sequencing->mutation_analysis mutation_analysis->confirm_mechanism

Figure 2. A logical workflow for elucidating the mechanism of action of sulfones against M. leprae.

Conclusion

This compound, through its active metabolite dapsone, remains a critical tool in the global fight against leprosy. Its well-elucidated mechanism of action, involving the competitive inhibition of dihydropteroate synthase in the folate biosynthesis pathway, provides a clear rationale for its therapeutic efficacy. Continuous surveillance for the emergence of resistance-conferring mutations in the folP1 gene is essential for maintaining the effectiveness of sulfone-based therapies. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further our understanding of anti-leprosy therapeutics and to develop new strategies to combat this ancient disease.

References

What are the physicochemical properties of Sulfoxone?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of Sulfoxone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and its clinically utilized form this compound Sodium, is a sulfone drug primarily indicated for the treatment of leprosy. As a member of the sulfonamide class of antibiotics, its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their proliferation. A thorough understanding of its physicochemical properties is critical for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This guide provides a detailed overview of the core physicochemical characteristics of this compound and its sodium salt, outlines common experimental protocols for their determination, and visualizes key pathways and workflows relevant to its study.

Core Physicochemical Properties

This compound is typically administered as its disodium (B8443419) salt, Aldesulfone Sodium, to improve its aqueous solubility. The properties of both the free acid (this compound) and the disodium salt (this compound Sodium) are presented below for comprehensive analysis.

General and Computational Properties

This table summarizes the fundamental identifiers and computed properties for this compound and its sodium salt.

PropertyThis compoundThis compound SodiumReference(s)
IUPAC Name [4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic aciddisodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate[1][2]
Synonyms Aldesulfone, AldesulphoneAldesulfone Sodium, Diasone, Novotrone[2][3]
CAS Number 144-76-3144-75-2[1][3][4]
Molecular Formula C₁₄H₁₆N₂O₆S₃C₁₄H₁₄N₂Na₂O₆S₃[1][3][4]
Molecular Weight 404.5 g/mol 448.45 g/mol [3][4][5]
Exact Mass 404.0170 g/mol 447.9810 g/mol [2]
XLogP3 3.97460Not Available[5]
Hydrogen Bond Donor Count 42[3][5]
Hydrogen Bond Acceptor Count 610[3][5]
Experimental Physicochemical Properties

This table details the experimentally determined properties that are crucial for understanding the drug's behavior in physiological and formulation contexts.

PropertyValue (this compound Sodium)Condition / MethodReference(s)
Physical Description Needles or amorphous powder-
Melting Point 263-265 °C (decomposes)After drying at 100-110°C[5]
Boiling Point 857.3 °Cat 760 mmHg (Predicted)[5]
Solubility Easily soluble in water; Slightly soluble in alcohol; Practically insoluble in usual organic solvents-
Protein Binding 69%-[1]
Elimination Half-life 3 to 8 hours-[1]
Stability Stable. Incompatible with strong oxidizing agents. Must be stored in vacuum-sealed ampuls. Addition of 10% sodium bicarbonate helps prevent oxidative changes.-[5]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.-[6]

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) .[3][7] This enzyme is crucial for the de novo synthesis of folic acid, a pathway absent in mammals, which explains the drug's selective toxicity.[8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate.[7][9] By structurally mimicking PABA, this compound binds to the active site of DHPS, blocking the normal enzymatic reaction and halting the production of folic acid, which is essential for synthesizing nucleic acids and certain amino acids, thereby preventing bacterial division.[3][8][10]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolic Acid (DHF) DHP->DHF Further Steps THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->DHPS Competitive Inhibition

This compound's competitive inhibition of the bacterial folate pathway.

Experimental Protocols for Physicochemical Analysis

The characterization of sulfone drugs like this compound relies on a variety of established analytical techniques. These protocols are essential for quality control, stability testing, and pharmacokinetic studies.

Thermoanalytical Methods

Thermal analysis techniques are widely used to investigate the physical properties and stability of pharmaceuticals.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It is a powerful tool for determining melting point, purity, and studying polymorphism (the existence of different crystal forms). For this compound, DSC can verify its melting and decomposition temperature and assess its purity in both raw material and final dosage forms.[13][14]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[11] This method is used to determine degradation temperatures, moisture content, and to study desolvation processes. For this compound, TGA can provide critical data on its thermal stability and decomposition kinetics.[13]

Chromatographic Methods for Quantification

Chromatographic techniques are fundamental for separating and quantifying drugs and their metabolites in complex matrices, such as biological fluids.[15]

  • Gas Chromatography (GC): GC methods have been developed for the analysis of sulfone drugs.[16] A typical protocol involves:

    • Extraction: Isolating the drug from the biological matrix (e.g., plasma, urine).

    • Derivatization: Chemically modifying the sulfone to increase its volatility and improve detection, a common step for compounds with polar functional groups.

    • Analysis: Injecting the sample into a GC system, often equipped with a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) for high selectivity and sensitivity.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying drugs in biological fluids due to its high sensitivity, selectivity, and specificity.[19][20] A general workflow for analyzing this compound in a biological sample is as follows:

    • Sample Preparation: A small volume of the biological fluid (e.g., whole blood, plasma) is treated to remove proteins that would interfere with the analysis. This is commonly done via protein precipitation with a solvent like acetonitrile (B52724) or methanol.[21]

    • Separation: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from other components on a chromatographic column.[19]

    • Detection and Quantification: The separated compound is ionized and enters a tandem mass spectrometer (MS/MS). The instrument is set to detect a specific mass-to-charge ratio for this compound and its fragments, allowing for highly accurate and sensitive quantification, even at very low concentrations.[21][22][23]

G Start Start: Biological Sample (e.g., Blood, Plasma) Step1 Sample Pretreatment: Protein Precipitation (e.g., with Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC Separation: Isolate Analyte Step3->Step4 Step5 MS/MS Detection: Ionization & Fragmentation Step4->Step5 Step6 Data Analysis: Quantification Step5->Step6 End End: Concentration Data Step6->End

General workflow for LC-MS/MS analysis of this compound in biological fluids.

Conclusion

The physicochemical properties of this compound and its sodium salt define its behavior from formulation to its site of action. The drug's stability, solubility, and molecular characteristics are key parameters for drug development professionals. Its mechanism as a competitive inhibitor of dihydropteroate synthase is well-established, providing a clear target for its antibacterial activity. The analytical methodologies outlined, particularly thermal analysis and LC-MS/MS, are indispensable tools for ensuring the quality, safety, and efficacy of this compound-based therapies. This guide serves as a foundational resource for researchers engaged in the study and application of this important anti-leprosy agent.

References

The Rise and Recourse of Sulfoxone: A Technical History of a Pioneering Anti-Leprosy Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Development, Mechanism, and Clinical Application of a Foundational Sulfone Drug

Introduction

Prior to the mid-20th century, the prognosis for individuals diagnosed with leprosy, now known as Hansen's disease, was bleak. For centuries, treatment relied on the inconsistent and often painful administration of chaulmoogra oil, with limited success.[1][2] The therapeutic landscape began to dramatically shift in the 1940s with the advent of sulfone chemotherapy, a development that transformed leprosy from an incurable condition to a treatable disease. This revolution in leprosy treatment was pioneered at the National Leprosarium in Carville, Louisiana, under the direction of Dr. Guy Henry Faget.[1][3][4] While dapsone (B1669823) would eventually become the cornerstone of sulfone therapy, its early derivatives, including Sulfoxone (aldesulfone sodium, originally marketed as Diasone), were instrumental in demonstrating the profound efficacy of this new class of drugs.[1][5] This technical guide provides an in-depth examination of the historical development of this compound, detailing its chemical synthesis, mechanism of action, pivotal early clinical trials, and its ultimate place in the history of leprosy pharmacotherapy.

The Dawn of the Sulfone Era

The journey to an effective leprosy treatment began with research into tuberculosis, a disease caused by a related mycobacterium.[1] Researchers, including Faget, noted the effectiveness of sulfanilamides against tuberculosis in animal models and hypothesized a similar effect against Mycobacterium leprae.[1] Initial trials with sulfanilamide (B372717) showed some promise but were hampered by toxicity.[6] The breakthrough came with a sulfone derivative called Promin, which demonstrated significant chemotherapeutic properties against leprosy when administered intravenously.[1][2][6] However, the intravenous route was impractical for the long-term treatment required for leprosy. This limitation spurred the investigation of orally active, less toxic derivatives, leading directly to the clinical evaluation of this compound (Diasone).[5][7]

Chemical Properties and Synthesis of this compound

This compound, chemically known as aldesulfone sodium, is the disodium (B8443419) formaldehyde (B43269) sulfoxylate (B1233899) derivative of dapsone (4,4'-diaminodiphenyl sulfone).[7] Its development was aimed at creating a compound that was more soluble and less toxic than the parent dapsone, allowing for oral administration.[7]

Experimental Protocols: Synthesis of this compound (Aldesulfone Sodium)

A common laboratory synthesis method involves the reaction of dapsone with sodium formaldehyde sulfoxylate in an alcoholic solution. The general protocol is as follows:

  • Dissolution: Approximately 20 grams of 4,4'-diaminodiphenyl sulfone (dapsone) are dissolved in 500 cc of ethyl alcohol in a flask equipped with a reflux condenser. The mixture is warmed over a water bath to facilitate dissolution.

  • Reaction: Around 24 grams of finely powdered sodium formaldehyde sulfoxylate are rapidly added to the alcoholic solution of dapsone.

  • Reflux: The mixture is heated under reflux for a total of 5 hours. A precipitate typically begins to form around the 3-hour mark.

  • Crystallization and Isolation: The reaction mixture is then cooled to 15°C and maintained at this temperature for about 1 hour to ensure complete precipitation.

  • Filtration and Washing: The resulting precipitate is filtered rapidly, drained to remove the mother liquor, and then washed with small volumes of cold ethyl alcohol.

  • Drying: The final solid product (this compound) is immediately placed in a desiccator and dried over sulfuric acid for approximately 20 hours to remove residual solvent.

Pharmacology and Mechanism of Action

This compound functions as a prodrug; its therapeutic activity is attributed to its in vivo hydrolysis and metabolism, which releases the parent compound, dapsone.[8] Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[9]

M. leprae, like many bacteria, cannot utilize external folate and must synthesize it de novo. The enzyme dihydropteroate (B1496061) synthase (DHPS) is critical in this pathway, catalyzing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids (purines and thymidine) and some amino acids. By competitively inhibiting DHPS, dapsone blocks this vital metabolic pathway, thereby preventing bacterial replication.[9]

Sulfone_Mechanism_of_Action Mechanism of Action of Sulfones cluster_Pathway Bacterial Folic Acid Synthesis Pathway cluster_Inhibition Inhibition by Sulfones Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid (Folate Precursor) DHPS->DHF DNA Purine & Thymidine Synthesis (DNA/RNA) DHF->DNA ...multiple steps This compound This compound (Prodrug) (Oral Administration) Dapsone Dapsone (Active Metabolite) This compound->Dapsone In vivo metabolism Dapsone->DHPS Competitive Inhibition

Figure 1. Sulfone's competitive inhibition of the bacterial folic acid synthesis pathway.

Pivotal Clinical Trials at Carville

The most definitive early clinical data on this compound (Diasone) comes from the preliminary report by Faget and Pogge at the National Leprosarium.[7] Their study provided the foundational evidence for its use.

Experimental Protocols: Early Clinical Trial Methodology (circa 1945)

The trial conducted by Faget and Pogge, while not conforming to modern randomized controlled trial standards, represented a rigorous approach for its time.

  • Patient Selection: Patients with advanced lepromatous leprosy were selected for the study. Many had previously been treated with chaulmoogra oil without significant improvement.

  • Drug Administration and Dosage:

    • Initial attempts with 1 gram of Diasone daily (one 5-grain capsule three times a day) led to a high incidence of hematuria (blood in the urine).[7]

    • The protocol was revised to a dose-escalation strategy to improve tolerance.

    • Treatment was initiated with a smaller dose of 1/3 gram daily.

    • After one to two weeks, if tolerance was established, the dose was increased to 2/3 gram daily.

    • Several weeks later, if no toxicity was observed, the full dose of 1 gram per day was administered.

    • The drug was given orally in capsules during meals.[7]

  • Monitoring and Evaluation:

    • Clinical Assessment: Patients were regularly monitored for objective clinical improvements, including the flattening and resorption of nodules, healing of ulcerative lesions, and improvement in leprous rhinitis and laryngitis. Serial photographs and roentgenograms were used to document changes.[7]

    • Laboratory Examinations: Urinalyses and hemograms (complete blood counts) were performed on every patient before and during treatment to monitor for toxicity, particularly hematuria and anemia.[7]

    • Bacteriological Assessment: Skin and nasal smears were taken to test for the presence of M. leprae. However, in this preliminary report, bacteriological clearance was not a primary endpoint, and most patients remained smear-positive even with clinical improvement.[7]

Data Presentation: Summary of Faget and Pogge's Preliminary Diasone Trial

ParameterDetails
Drug Diasone (this compound Sodium)
Number of Patients 46 (initially, with a larger group later)
Dosage Regimen Started at 1/3 g/day , increased to 2/3 g/day , then 1 g/day as tolerated.[7]
Route of Administration Oral
Treatment Duration Varied, up to 9+ months at the time of reporting

Table 1: Diasone (this compound) Early Clinical Trial Protocol

Clinical OutcomeNumber of PatientsPercentage
Marked Improvement 1532.6%
Moderate Improvement 1430.4%
Slight Improvement 1123.9%
Unimproved 36.5%
Worse 36.5%
Total 46 100%

Table 2: Clinical Results in 46 Leprosy Patients Treated with Diasone (Faget & Pogge) [7]

The results were highly encouraging, with Faget noting that the frequency and degree of improvement were "much greater than might be expected in the absence of treatment."[7] Of the 46 patients, 87% showed some degree of clinical improvement.

Adverse Effects and Toxicity

The primary toxicities observed with this compound were hematologic, consistent with other sulfone drugs.

  • Hematuria: This was a frequent issue with higher initial doses but was largely avoided by adopting a gradual dose-escalation protocol.[7]

  • Anemia: A secondary anemia was a significant concern, sometimes requiring interruption of treatment and blood transfusions. In one severe case, a patient's red blood cell count dropped to 2,500,000.[7] This hemolytic effect is now known to be particularly pronounced in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

The Transition to Dapsone and Multidrug Therapy (MDT)

While this compound and Promin were revolutionary, it was soon recognized that their therapeutic effect was due to the in vivo liberation of dapsone.[8] Dapsone itself was found to be effective when administered orally in smaller, more tolerable doses.[10] Its lower cost and simpler structure led to it replacing its derivatives as the sulfone of choice for leprosy treatment worldwide by the 1950s.[5][10]

The widespread use of dapsone monotherapy, however, inevitably led to the emergence of drug-resistant strains of M. leprae beginning in the 1960s.[9] This critical challenge prompted the World Health Organization (WHO) in 1981 to recommend a multidrug therapy (MDT) regimen, combining dapsone with the more powerfully bactericidal rifampicin (B610482) and, for multibacillary cases, clofazimine.[9][10] This combination approach remains the standard of care today, effectively preventing resistance and leading to high cure rates.[11]

Leprosy_Treatment_Timeline Historical Development of Leprosy Chemotherapy Chaulmoogra Pre-1940s: Chaulmoogra Oil Promin 1941-1943: Promin (IV) (Faget's Trials) Chaulmoogra->Promin First effective chemotherapy This compound 1945: This compound (Diasone) (Oral Sulfone) Promin->this compound Search for oral alternative Dapsone Late 1940s-1950s: Dapsone Monotherapy (Oral DDS becomes standard) This compound->Dapsone Shift to simpler, cost-effective parent drug Resistance 1960s: Emergence of Dapsone Resistance Dapsone->Resistance Consequence of monotherapy MDT 1981: WHO Recommends Multidrug Therapy (MDT) Resistance->MDT Strategy to combat resistance

Figure 2. A timeline illustrating the evolution of leprosy chemotherapy.

Conclusion: The Legacy of this compound

This compound holds a pivotal place in the history of medicine. Although its tenure as a first-line anti-leprosy agent was relatively brief, its development and successful clinical application were crucial transitional steps. The trials at Carville definitively proved that an oral sulfone could safely and effectively halt the progression of leprosy, offering the first real hope for a cure and paving the way for the widespread adoption of dapsone. The story of this compound is a testament to the iterative process of drug development, where early derivatives, even if later superseded, play an indispensable role in establishing a therapeutic principle that ultimately changes the course of a devastating disease.

References

Investigating the Antibacterial Spectrum of Sulfoxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxone, a member of the sulfone class of antibiotics, has historically been a cornerstone in the management of leprosy. While its clinical application has been predominantly focused on Mycobacterium leprae, its broader antibacterial potential is a subject of ongoing interest for drug development and repositioning strategies. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, leveraging available data on its active metabolite, dapsone (B1669823). The document details its mechanism of action, summarizes its in vitro activity against a range of bacterial pathogens, and provides comprehensive experimental protocols for assessing its antibacterial efficacy.

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin (B103510) pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid.[1] By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of essential folic acid.[1] This disruption of the folate pathway ultimately inhibits the production of purines and other essential metabolites, leading to the cessation of bacterial growth and replication.[1] It is important to note that humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Folic Acid Synthesis Pathway Inhibition by this compound cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 7,8-Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Essential for synthesis of This compound This compound (as Dapsone) This compound->DHPS Competitively Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Antibacterial Spectrum of Dapsone (as a proxy for this compound)

All sulfones, including this compound, are metabolized to dapsone (diaminodiphenyl sulfone) in the body; therefore, the antibacterial spectrum of dapsone is considered representative.[2] Dapsone exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and select Gram-negative and mycobacterial species. Its efficacy against Gram-negative bacilli is generally poor. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of dapsone against various bacterial isolates.

Bacterial SpeciesTypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (MSSA)Gram-positive12825616 - >512[1]
Staphylococcus aureus (MRSA)Gram-positive12825616 - >512[1]
Staphylococcus epidermidisGram-positive12825632 - >512[1]
Enterococcus faecalisGram-positive2565128 - >512[1]
Streptococcus agalactiaeGram-positive322564 - >512[1]
Streptococcus pyogenesGram-positive325124 - >512[1]
Escherichia coliGram-negative>512>512Not Specified[1]
Klebsiella pneumoniaeGram-negative>512>512Not Specified[1]
Pseudomonas aeruginosaGram-negative>512>512Not Specified[1]
Stenotrophomonas maltophiliaGram-negative256512Not Specified[1]
Propionibacterium acnesGram-positiveNot Reported84 - 16[2]
Mycobacterium lepraeMycobacteriaNot ApplicableNot Applicable0.0015 - 0.004[3]
Mycobacterium kansasiiMycobacteriaNot ApplicableNot Applicable0.1 - 0.3[4]
Mycobacterium ulceransMycobacteriaNot ApplicableNot Applicable0.1 - 0.3[4]
Mycobacterium gordonaeMycobacteriaNot ApplicableNot Applicable0.1 - 0.3[4]
Mycobacterium szulgaiMycobacteriaNot ApplicableNot Applicable0.1 - 0.3[4]
Mycobacterium gastriMycobacteriaNot ApplicableNot Applicable0.1 - 0.3[4]
Mycobacterium avium complexMycobacteriaNot ApplicableNot Applicable2 - 100[5]
Mycobacterium tuberculosisMycobacteriaNot ApplicableNot Applicable50 - 250[5]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines for determining the MIC of aerobic bacteria.

Broth Microdilution MIC Assay Workflow cluster_workflow Experimental Workflow prep_antibiotic 1. Prepare Antibiotic Stock Solution (e.g., this compound in appropriate solvent) serial_dilution 2. Perform Serial Dilutions (in 96-well plate with cation-adjusted Mueller-Hinton broth) prep_antibiotic->serial_dilution inoculation 4. Inoculate Microplate Wells (Final concentration ~5 x 10^5 CFU/mL) serial_dilution->inoculation prep_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) prep_inoculum->inoculation incubation 5. Incubate Plates (35°C ± 2°C for 16-20 hours) inoculation->incubation reading 6. Read and Record MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar (B569324) plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Radiometric Method for Mycobacterial MIC Determination (BACTEC 460 System)

For slow-growing mycobacteria like M. tuberculosis and M. avium complex, a radiometric method such as the BACTEC 460 system is often employed for more rapid results.

Principle: This method is based on the measurement of ¹⁴CO₂ produced by the metabolism of a ¹⁴C-labeled substrate (e.g., palmitic acid) in the BACTEC 7H12 liquid medium. The rate and amount of ¹⁴CO₂ produced are directly proportional to the rate and amount of bacterial growth. The presence of an effective antimicrobial agent inhibits metabolism and thus reduces the production of ¹⁴CO₂.

Detailed Methodology:

  • Preparation of Inoculum:

    • A standardized inoculum of the mycobacterial isolate is prepared from a pure culture.

  • Inoculation and Drug Addition:

    • The BACTEC 12B vials, containing the ¹⁴C-labeled substrate in the broth, are inoculated with the mycobacterial suspension.

    • Different concentrations of the test drug (this compound) are added to the respective vials. A drug-free control vial is also included.

  • Incubation and Measurement:

    • The vials are incubated at 37°C.

    • The amount of ¹⁴CO₂ in the headspace of the vials is measured daily or every other day by the BACTEC 460 instrument. The instrument expresses this as a "Growth Index" (GI).

  • Interpretation of Results:

    • The change in GI in the drug-containing vials is compared to the change in GI in the control vial.

    • A significant reduction in the rate of GI increase in a drug-containing vial compared to the control indicates inhibition of growth.

    • The MIC is defined as the lowest concentration of the drug that inhibits a certain percentage (e.g., 99%) of the bacterial population, as determined by the reduction in GI.

Conclusion

This compound, primarily through its active metabolite dapsone, demonstrates a significant antibacterial activity, particularly against Gram-positive bacteria and a range of mycobacteria, most notably Mycobacterium leprae. Its mechanism of action via the inhibition of dihydropteroate synthetase is a well-established and selective target in prokaryotes. The provided experimental protocols offer standardized methods for further investigation into the antibacterial spectrum of this compound and its potential applications beyond the treatment of leprosy. A thorough understanding of its in vitro efficacy is a critical step for any future clinical development or drug repositioning efforts.

References

Pharmacodynamics and pharmacokinetics of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Sulfoxone

Disclaimer: this compound is an older sulfone drug, and as such, comprehensive quantitative data and detailed experimental protocols are not widely available in modern literature. To provide a thorough guide, this document includes data from the parent and more extensively studied sulfone, Dapsone (B1669823), for comparative and illustrative purposes. This is explicitly noted where applicable.

Introduction

This compound, also known as aldesulfone sodium, is a water-soluble sulfone drug historically used in the treatment of leprosy and dermatitis herpetiformis.[1][2] As a member of the sulfonamide class of antibiotics, its primary mechanism of action involves the disruption of folic acid synthesis in susceptible bacteria, leading to a bacteriostatic effect.[1] This guide provides a detailed overview of the pharmacodynamic and pharmacokinetic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its antibacterial action, derived from its ability to interfere with a crucial metabolic pathway in bacteria.

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a direct precursor to folic acid. By structurally mimicking PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and halting the synthesis of folic acid.[1] Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA), its depletion prevents bacterial replication.[3] This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action of this compound PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (Enzyme) PABA->DHPS Binds to DHP Dihydropteroate DHPS->DHP Catalyzes Formation of Blocked Inhibited FA Folic Acid DHP->FA NA Nucleic Acid Synthesis (DNA, RNA) FA->NA Rep Bacterial Replication NA->Rep This compound This compound This compound->DHPS Competitively Inhibits

Figure 1: Mechanism of Action of this compound.
Quantitative Pharmacodynamic Data

CompoundTargetParameterValueReference
DapsoneDihydropteroate Synthetase (E. coli)IC₅₀20 µM[4]
DapsoneDihydropteroate Synthetase (E. coli)Kᵢ5.9 µM[4][5]
This compoundDihydropteroate SynthetaseIC₅₀ / KᵢNot Reported-

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While some parameters for this compound are known, a more complete profile is available for Dapsone.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is reported to be rapidly absorbed following oral administration.[6]

  • Distribution: Like other sulfones, it is widely distributed throughout body tissues.[6] The volume of distribution for the related drug Dapsone is approximately 1.5 L/kg.[1][7]

  • Metabolism: this compound undergoes hepatic metabolism.[6][8] The parent drug, Dapsone, is metabolized by cytochrome P450 enzymes (including CYP2E1, CYP2C9, and CYP3A) through N-acetylation and N-hydroxylation.[7]

  • Excretion: The absorbed drug is primarily excreted by the kidneys.[6]

Dose Oral Administration GI GI Tract (Absorption) Dose->GI Liver Liver (Metabolism) GI->Liver First-Pass Metabolism Blood Systemic Circulation Liver->Blood Tissues Tissues (Distribution) Blood->Tissues Distribution Kidney Kidneys (Excretion) Blood->Kidney Urine Urine Kidney->Urine

Figure 2: Generalized ADME workflow for an orally administered drug.
Quantitative Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for this compound and provide a comparative profile for Dapsone.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Route of Administration Oral[8]
Bioavailability (F) Not Reported-
Time to Peak (Tₘₐₓ) Not Reported-
Peak Concentration (Cₘₐₓ) Not Reported-
Protein Binding 69%[8]
Volume of Distribution (Vd) Not Reported-
Elimination Half-life (t½) 3 - 8 hours[6][8]
Metabolism Hepatic[6][8]
Excretion Renal[6]

Table 2: Comparative Pharmacokinetic Parameters of Dapsone

ParameterValueReference
Route of Administration Oral[7]
Bioavailability (F) 70 - 80%[2]
Time to Peak (Tₘₐₓ) 2 - 8 hours[2][7]
Peak Concentration (Cₘₐₓ) 1.1 - 2.3 mg/L (100 mg dose)[2]
Protein Binding 70 - 90%[1][9]
Volume of Distribution (Vd) ~1.5 L/kg[1][7]
Elimination Half-life (t½) 10 - 50 hours (avg. ~30)[1][7]
Metabolism Hepatic (CYP-mediated)[7]
Excretion ~85% Renal (as metabolites)[7]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe generalized, representative methodologies for key pharmacodynamic and pharmacokinetic experiments based on modern standards and procedures used for analogous compounds.

Protocol: In Vitro DHPS Inhibition Assay

This protocol describes a representative method to determine the inhibitory activity (IC₅₀) of a compound against dihydropteroate synthetase.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify dihydropteroate synthetase (DHPS) from the target bacterial species (e.g., E. coli or M. leprae).

    • Prepare stock solutions of the substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Assay Procedure:

    • The assay is performed in a 96- or 384-well plate format.

    • To each well, add a reaction buffer (e.g., Tris-HCl with MgCl₂) and a fixed concentration of the DHPS enzyme.

    • Add the test compound across a range of serially diluted concentrations. Include control wells with solvent only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

    • Initiate the enzymatic reaction by adding the substrates (PABA and DHPPP) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection and Data Analysis:

    • The reaction progress can be measured using various methods, such as a pyrophosphate-release assay that detects the pyrophosphate byproduct using a fluorescent probe.[10]

    • Measure the signal (e.g., fluorescence) in each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a representative single-dose, crossover study design to determine the pharmacokinetic profile of an oral drug like this compound.

  • Study Design and Population:

    • Recruit a cohort of healthy adult volunteers.

    • Employ a two-period, crossover design where each volunteer receives a single oral dose of the test drug and, after a washout period, a single intravenous dose (to determine absolute bioavailability).

    • Volunteers fast overnight before drug administration.

  • Drug Administration and Sampling:

    • Administer a standardized oral dose of the drug with a specified volume of water.

    • Collect serial blood samples via an indwelling catheter at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Process blood samples immediately by centrifugation to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), for the quantification of the drug and its major metabolites in plasma.[1][9]

    • The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and detection.

    • A standard curve with known concentrations of the analyte is used to quantify the drug concentration in the volunteer samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data for each volunteer.

    • Parameters include Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), t½, CL (Clearance), and Vd.

    • Calculate the absolute bioavailability (F) by comparing the AUC from the oral dose to the AUC from the intravenous dose.

cluster_prep Phase 1: Dosing & Sampling cluster_analysis Phase 2: Bioanalysis cluster_pk Phase 3: Data Analysis Dosing Administer Single Oral Dose to Fasted Volunteers Sampling Collect Serial Blood Samples (0-72h) Dosing->Sampling Processing Centrifuge Blood Isolate & Freeze Plasma Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction HPLC Quantification via HPLC-MS/MS Extraction->HPLC Curve Calculate Concentration using Standard Curve HPLC->Curve Plot Plot Plasma Concentration vs. Time Curve Curve->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Determine PK Parameters (Cmax, Tmax, AUC, t½) NCA->Params

Figure 3: Experimental workflow for a human pharmacokinetic study.

Conclusion

This compound is a sulfone antibiotic that functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthetase, a key enzyme in the bacterial folic acid synthesis pathway. Pharmacokinetic data indicate it is an orally absorbed drug with a relatively short half-life of 3-8 hours. Due to the drug's historical nature, detailed quantitative data and modern experimental protocols are limited. However, by referencing the extensive data available for the parent sulfone, Dapsone, and outlining representative modern experimental methodologies, this guide provides a robust framework for understanding the core pharmacodynamic and pharmacokinetic principles of this compound for scientific and drug development applications.

References

The Core Mechanism of Sulfoxone in Folic Acid Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a sulfone drug, exerts its antimicrobial effect through the inhibition of folic acid synthesis, a pathway essential for the survival of many pathogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a prodrug and the subsequent competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS) by its active metabolite, dapsone (B1669823). This document summarizes key quantitative data, details relevant experimental protocols for assessing enzyme inhibition, and provides visual representations of the underlying biochemical and experimental pathways to support research and drug development efforts in this area.

Introduction: this compound as a Prodrug of Dapsone

This compound, also known as aldesulfone sodium, is an antibacterial agent historically used in the treatment of leprosy.[1] It is crucial to understand that this compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, dapsone (4,4'-diaminodiphenyl sulfone), within the body. The therapeutic and antimicrobial properties of this compound are therefore attributable to dapsone. Dapsone belongs to the sulfone class of drugs and functions as a bacteriostatic agent by interfering with the folic acid synthesis pathway in susceptible microorganisms.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary target of dapsone is the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme catalyzes a critical step in the de novo synthesis of folic acid (vitamin B9) in bacteria and some protozoa: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for microbial growth and replication.[4]

Dapsone is a structural analog of PABA.[2] This structural similarity allows it to act as a competitive inhibitor of DHPS. Dapsone binds to the PABA-binding site on the enzyme, thereby preventing the natural substrate from binding and halting the synthesis of dihydropteroate.[3][4] This inhibition depletes the microorganism's supply of folic acid, leading to a cessation of growth and proliferation. The selective toxicity of dapsone and other sulfones is due to the fact that mammals, including humans, do not synthesize their own folic acid but instead obtain it from their diet, and therefore lack the DHPS enzyme.[4]

Signaling Pathway: Folic Acid Synthesis and Sulfone Inhibition

Folic_Acid_Synthesis Pteridine_precursor Pteridine Precursor DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursor->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfers DHPS->Dihydropteroate DHFS Dihydrofolate Synthase DHFR Dihydrofolate Reductase Sulfoxone_Dapsone This compound -> Dapsone Sulfoxone_Dapsone->DHPS Competitive Inhibition DHPS_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions (in DMSO) Start->Prep_Inhibitor Prep_Reagents Prepare Enzyme Mix (DHPS + DHFR) and Substrate/Cofactor Mix (PABA, DHPPP, NADPH) Start->Prep_Reagents Add_Inhibitor Add Inhibitor/DMSO to 96-well Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Enzyme Mix to Plate Prep_Reagents->Add_Enzyme Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate Plate at 37°C for 5 min Add_Enzyme->Pre_incubate Initiate_Reaction Initiate Reaction by Adding Substrate/Cofactor Mix Pre_incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance Decrease at 340 nm over Time Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Sulfoxone_Metabolism This compound This compound (Aldesulfone Sodium) [4-[4-(sulfinomethylamino) phenyl] sulfonylphenyl] aminomethanesulfinic acid Dapsone Dapsone (Active Drug) 4,4'-diaminodiphenyl sulfone This compound->Dapsone Hydrolysis (e.g., in stomach acid) Metabolites Inactive/Toxic Metabolites Monoacetyldapsone (MADDS) Dapsone Hydroxylamine (DDS-NHOH) Dapsone->Metabolites Hepatic Metabolism (N-acetylation, N-hydroxylation)

References

Beyond Leprosy: A Technical Guide to the Potential Therapeutic Applications of Sulfoxone and the Broader Sulfone Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a member of the sulfone class of drugs, has been a cornerstone in the management of leprosy for decades. Its mechanism of action, centered on the inhibition of dihydropteroate (B1496061) synthetase (DHPS) and subsequent disruption of folic acid synthesis in Mycobacterium leprae, is well-established. However, emerging research into the broader sulfone class, particularly its close analog dapsone (B1669823), reveals a spectrum of therapeutic possibilities extending far beyond its traditional antibacterial role. This technical guide explores these potential applications, presenting preclinical and clinical data that underscore the anti-inflammatory, immunomodulatory, anti-cancer, anti-malarial, antiviral, and neuroprotective properties of sulfones. Due to the limited availability of specific data for this compound in these novel contexts, this paper will heavily reference data from dapsone and other sulfone derivatives to build a comprehensive picture of the potential of this drug class. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways implicated in the action of sulfones are visualized using the DOT language.

Core Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for this compound and other antibacterial sulfones is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By acting as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfones effectively halt bacterial replication.

Quantitative Data on DHPS Inhibition
Compound Class Target Enzyme Key Findings Reference
4-aminodiphenyl sulfonesE. coli DHPSEnzymic inhibition correlates with electronic structural resemblance to p-aminobenzoate.[2]
Multisubstituted 4-aminodiphenyl sulfonesE. coli DHPSNovel derivatives were 5-11 times more effective than 4,4'-diaminodiphenyl sulfone.[4]
Sulfone and sulfanilamide (B372717) drugsP. carinii DHPSA 3D-QSAR model was developed to predict the binding of sulfa drugs to DHPS.[3]

Dermatological Applications Beyond Leprosy

The use of sulfones in dermatology extends to several inflammatory conditions, most notably dermatitis herpetiformis.

Dermatitis Herpetiformis

Dapsone is considered a primary treatment for dermatitis herpetiformis, with patients often experiencing symptomatic improvement within hours of initiating therapy.[5] The typical starting dose is 50 mg daily, which can be titrated up to 300 mg daily to control symptoms.[6] While this compound has also been used for this condition, its use is less common, and detailed clinical data is sparse.[7]

Experimental Protocol: Clinical Evaluation of Dapsone Gel for Dermatitis Herpetiformis

A prospective, randomized, controlled study can be designed to evaluate the efficacy of topical dapsone.

  • Objective: To assess the efficacy of dapsone gel, 5% in reducing lesion counts in patients with dermatitis herpetiformis.

  • Study Design: A prospective, randomized, intra-patient controlled study.

  • Participants: Patients with a clinical diagnosis of dermatitis herpetiformis with active disease (≥5 papules/pustules/vesicles) on bilateral elbows or knees.

  • Intervention: Patients apply dapsone gel, 5% twice daily to one affected extremity (e.g., right elbow), while the contralateral extremity (e.g., left elbow) serves as the untreated control. Randomization determines the treated side.

  • Primary Efficacy Endpoint: The mean percentage reduction in total lesion counts from baseline at week six on the treated extremity compared to the control extremity.

  • Data Collection:

    • Lesion counts (papules, pustules, vesicles) at baseline and follow-up visits.

    • Digital photographs of treated and control areas at each visit.

  • Exclusion Criteria:

    • Use of oral dapsone within four weeks of enrollment.

    • Use of other topical treatments for dermatitis herpetiformis within four weeks of enrollment.

    • Known allergy to dapsone or sulfa drugs.

    • Pregnancy or nursing.[8]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of sulfones, particularly dapsone, are a key area of investigation for their expanded therapeutic use. The mechanism is multifactorial, primarily involving the inhibition of neutrophil functions.

Mechanism of Anti-inflammatory Action

Dapsone has been shown to:

  • Inhibit neutrophil adherence mediated by β2 integrins (CD11b/CD18).

  • Interfere with the activation of G-proteins, which are crucial for initiating the signal transduction cascade in response to chemotactic stimuli.

  • Suppress the production of reactive oxygen species (ROS) and the activity of myeloperoxidase.

  • Reduce the production of pro-inflammatory cytokines such as IL-8.

Quantitative Data on Anti-inflammatory Effects of Dapsone
Assay Stimulus Effect of Dapsone IC50 Reference
Neutrophil AdherencePMA (0.1 µM) or FMLP (10⁻⁶ M)Dose-related inhibition of adherence.~150 µg/mL[3]
IL-8 SecretionfMLP or TNF-α/fMLPDecreased IL-8 production.Not specified[9]
NETosisNot specifiedDose-dependent suppression.Not specified[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (160 ± 10 g).

  • Groups:

    • Normal control (vehicle only).

    • Negative control (vehicle + carrageenan).

    • Positive control (e.g., Aspirin 150 mg/kg + carrageenan).

    • Test groups (Sulfone compound at various doses + carrageenan).

  • Procedure:

    • Fast animals overnight.

    • Administer the test compound or vehicle orally (PO) one hour before the carrageenan injection.

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

    • Alternatively, at a set time point (e.g., 4-4.5 hours), euthanize the animals, transect the hind paws at the malleoli, and weigh them.

  • Endpoint: The difference in paw volume or weight between the injected and non-injected paw is calculated as the degree of edema. The percentage inhibition of edema by the test compound is then determined relative to the negative control group.[2][10][11][12][13]

Potential in Autoimmune Diseases

The immunomodulatory effects of sulfones make them potential therapeutic agents for various autoimmune disorders. Dapsone is already used off-label for several autoimmune bullous diseases.

Autoimmune Bullous Diseases

Dapsone has shown efficacy in treating conditions like bullous pemphigoid, mucous membrane pemphigoid, and bullous lupus erythematosus, often as an adjunct to corticosteroids.

Clinical Data on Dapsone in Autoimmune Bullous Diseases
Disease Dosage Patient Response Reference
Bullous Pemphigoid1.0-1.5 mg/kg/day (in combination with methylprednisolone)Mean time to freedom from new blisters: 22 ± 13 days.[14]
Mucous Membrane Pemphigoid50-300 mg/day86% of 182 patients showed improvement.[15]
Bullous Lupus Erythematosus50-100 mg/day17 out of 19 reported patients (89%) showed improvement.[15]
Linear IgA Bullous Dermatosis100-200 mg/day (maintenance)Considered first-line therapy.[15][16]

Anticancer Potential

Several novel sulfone derivatives have demonstrated significant anticancer activity in preclinical studies. The primary mechanism appears to be the induction of apoptosis.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a standard method for identifying and characterizing the anticancer activity of new compounds.

  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay Principle: The sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell viability.

  • Procedure:

    • Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

    • Drug Addition: The test compound is added at five 10-fold serial dilutions and incubated for an additional 48 hours.

    • Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes.

    • Washing: Unbound dye is removed by washing five times with 1% acetic acid.

    • Solubilization and Reading: The bound stain is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm.

  • Endpoints:

    • GI50 (Growth Inhibition 50): The concentration that causes 50% growth inhibition.

    • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

    • LC50 (Lethal Concentration 50): The concentration that causes a 50% reduction in the initial cell number (lethality).[1][17][18][19]

Antimalarial and Antiviral Activity

The core structure of sulfones has been adapted to create compounds with potent activity against infectious agents other than bacteria.

Antimalarial Activity

A sulfoxide (B87167) analog of a phosphatidylinositol 4-kinase (PI4K) inhibitor has been shown to act as a prodrug for the more active sulfone metabolite, demonstrating high efficacy in a mouse model of malaria.

Quantitative Data on Antimalarial Sulfones
Compound Assay Result Reference
Aminopyrazine sulfone (PI4K inhibitor)P. falciparum infected NSG mouse model (quadruple-dose regimen)ED90: 0.1 mg/kg[7]
Dimeric trioxane (B8601419) sulfone 4bP. berghei infected mice (single oral dose)54 mg/kg in combination with mefloquine (B1676156) (13 mg/kg) resulted in a cure.[20]
Dimeric trioxane sulfone 4cP. berghei infected mice (single oral dose)144 mg/kg resulted in a cure.[20]
Antiviral Activity

Aryl sulfone derivatives have shown activity against HIV-1 reverse transcriptase and betaherpesviruses.

Quantitative Data on Antiviral Sulfones
Compound Class Virus EC50 Reference
Pyrrolyl aryl sulfonesHIV-11-10 µM (16 compounds), <1 µM (5 compounds)[21]
Di-halo-indolyl aryl sulfonesHIV-1 (wild-type and resistant strains)Data not quantified in abstract[22]

Neuroprotective Effects

Styryl sulfone derivatives have shown promise in models of Parkinson's disease by mitigating neuroinflammation and oxidative stress.

Mechanism of Neuroprotection

These compounds have been shown to:

  • Inhibit the activation of p38 mitogen-activated protein kinase (MAPK), which in turn suppresses the NF-κB-mediated neuroinflammatory pathway.

  • Promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes.

Experimental Protocol: MPP+-Induced Neurotoxicity in Mesencephalic Neurons

This in vitro model mimics some of the pathological changes seen in Parkinson's disease.

  • Cell Culture: Primary mesencephalic neurons are cultured.

  • Toxin Induction: Neurons are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons. A concentration that induces 40-60% cell death is typically used (e.g., 10 µM for 48 hours).

  • Treatment: Cells are pre-treated with the test sulfone compound for a specified period (e.g., 3 hours) before the addition of MPP+.

  • Endpoint: Cell viability is assessed using an assay such as the Cell Counting Kit-8 (CCK-8). The protective effect of the sulfone is quantified by the increase in cell viability compared to the MPP+-only treated group.[4]

Signaling Pathways

p38 MAPK/NF-κB Signaling Pathway

In the context of neuroinflammation, stressors like MPP+ can activate the p38 MAPK pathway. Activated p38 can then lead to the activation of the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory genes. Styryl sulfones have been shown to inhibit the phosphorylation and activation of p38, thereby blocking this inflammatory cascade.

p38_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Neurotoxic Stress (e.g., MPP+) p38_MAPK p38 MAPK Stress->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) p_p38_MAPK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation Sulfone Styryl Sulfone Sulfone->p_p38_MAPK Inhibits ProInflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflam_Genes Induces

Caption: p38 MAPK/NF-κB signaling pathway and the inhibitory action of styryl sulfones.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators like vinyl and styryl sulfones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Inhibits Binding Sulfone Vinyl/Styryl Sulfone Sulfone->Keap1_Nrf2 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces

Caption: Keap1-Nrf2 antioxidant response pathway and its activation by sulfone derivatives.

Conclusion

While this compound's clinical application has historically been confined to leprosy, the broader sulfone class demonstrates a remarkable range of pharmacological activities that warrant further investigation. The anti-inflammatory and immunomodulatory properties, particularly of dapsone, have already led to its off-label use in a variety of dermatological and autoimmune conditions. Furthermore, the potent anticancer, antimalarial, antiviral, and neuroprotective effects observed with novel sulfone derivatives in preclinical models highlight the therapeutic potential of this chemical scaffold. Future research should focus on elucidating the specific activities of this compound in these areas and on the rational design of new sulfone-based drugs with improved efficacy and safety profiles for a host of diseases beyond leprosy.

References

In Silico Modeling of Sulfoxone Binding to Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of sulfoxone to dihydropteroate (B1496061) synthase (DHPS). DHPS is a critical enzyme in the folate biosynthesis pathway of many microorganisms and the established target for sulfonamide and sulfone antimicrobial agents.[1][2][3][4][5] The emergence of drug resistance necessitates the development of novel inhibitors, and in silico modeling serves as a powerful tool in this endeavor.[6][7] This document details the theoretical background, experimental protocols for molecular docking and molecular dynamics simulations, data interpretation, and visualization of the key processes involved. The aim is to equip researchers with the necessary knowledge to computationally investigate the interactions between this compound and DHPS, paving the way for the rational design of more potent and effective therapeutics.

Introduction: Dihydropteroate Synthase and Sulfone Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the de novo folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many bacteria and lower eukaryotes.[1][4][5] The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4]

Sulfonamides and sulfones, including this compound, are structural analogs of pABA and act as competitive inhibitors of DHPS.[5] By binding to the pABA-binding site of the enzyme, they prevent the natural substrate from binding, thereby halting the folate synthesis pathway and inhibiting microbial growth.[2][5] Understanding the precise molecular interactions between these inhibitors and the DHPS active site is crucial for overcoming resistance and designing novel drugs.

The DHPS Enzymatic Reaction

The reaction catalyzed by DHPS is a critical step in folate biosynthesis. The proposed mechanism involves the formation of a cationic pterin (B48896) intermediate, which then reacts with pABA.[7]

DHPS_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products DHPPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP PPi Pyrophosphate DHPS->PPi

Figure 1: DHPS Catalyzed Reaction.
Mechanism of Sulfone Inhibition

Sulfones, like this compound, mimic the structure of pABA. They bind to the active site of DHPS, preventing the binding of pABA and thus inhibiting the enzymatic reaction. This competitive inhibition is the basis of their antimicrobial activity.

Sulfone_Inhibition cluster_molecules Molecules cluster_enzyme Enzyme cluster_outcome Outcome pABA pABA DHPS_active_site DHPS Active Site pABA->DHPS_active_site This compound This compound This compound->DHPS_active_site competes with Binding Binding DHPS_active_site->Binding pABA binds No_Binding No Binding DHPS_active_site->No_Binding pABA blocked Inhibition Inhibition of Folate Synthesis No_Binding->Inhibition

Figure 2: Competitive Inhibition of DHPS by this compound.

In Silico Modeling Workflow

The in silico investigation of this compound binding to DHPS typically follows a structured workflow, beginning with data retrieval and preparation, followed by computational simulations and analysis.

In_Silico_Workflow PDB 1. Protein Structure Retrieval (e.g., from PDB) Prep 3. Protein and Ligand Preparation (Add hydrogens, assign charges) PDB->Prep Ligand 2. Ligand Structure Preparation (this compound) Ligand->Prep Docking 4. Molecular Docking Prep->Docking MD 5. Molecular Dynamics Simulation Docking->MD Analysis 6. Analysis (Binding energy, RMSD, interactions) MD->Analysis Visualization 7. Visualization and Interpretation Analysis->Visualization

Figure 3: In Silico Modeling Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the DHPS active site.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of DHPS from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a bound ligand similar to pABA. A commonly used PDB ID for E. coli DHPS is 1AJ0.[8]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site, typically as a grid box encompassing the active site residues identified from the co-crystallized ligand or literature.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

    • Generate a low-energy 3D conformation.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock, Glide, or GOLD.[2][9][10]

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm) and the number of docking runs.

    • Execute the docking simulation.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the lowest energy and most populated clusters.

    • Visualize the binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and DHPS active site residues.

    • The docking score provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the this compound-DHPS complex and refine the binding mode obtained from docking.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-DHPS complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex. Trajectories are saved at regular intervals.

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the hydrogen bonds and other interactions between this compound and DHPS over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.[11]

Data Presentation: Quantitative Analysis of Inhibitor Binding

The following tables summarize representative quantitative data for the binding of various sulfonamides and sulfones to DHPS, as reported in the literature. This data can serve as a benchmark for new in silico studies on this compound.

Table 1: Binding Affinities of DHPS Inhibitors from Docking Studies

CompoundTarget OrganismDocking Score (kcal/mol)Reference
SulfamethazineE. coli-5.9[12]
SulfamethoxazoleE. coli-6.1[12]
Benzimidazole Derivative 1E. coli-7.9[12]
Benzimidazole Derivative 2E. coli-7.5[12]
Novel Sulfonamide 1CE. coli-8.1[8]
CNP0309455 (Terpenoid)Bacteria-6.5[11]
DapsoneM. leprae-[4]
KaempferolM. leprae-[4]

Table 2: Experimentally Determined Inhibition Constants (Ki) for DHPS Inhibitors

CompoundDHPS SourceKi (µM)Reference
Sulfadoxine (Sensitive Strain)P. falciparum0.14[3]
Sulfadoxine (Resistant Strain)P. falciparum112[3]
SulfamethoxazoleP. falciparum~5[3]
SulfathiazoleP. falciparum~2[3]
DapsoneP. falciparum~1[3]

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of this compound to dihydropteroate synthase. By employing molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions driving inhibitor binding, predict binding affinities, and understand the dynamic behavior of the complex. The methodologies and data presented in this guide offer a solid foundation for conducting such studies, ultimately contributing to the rational design of novel and more effective DHPS inhibitors to combat antimicrobial resistance.

References

Exploring the Potential Anti-inflammatory Properties of Sulfoxone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxone, a sulfone derivative primarily recognized for its historical use in the treatment of leprosy, belongs to a chemical class of compounds that have demonstrated a variety of anti-inflammatory activities. While direct and extensive research into the anti-inflammatory properties of this compound is limited, this technical whitepaper aims to explore its potential mechanisms of action by examining the well-documented effects of structurally and functionally related sulfones and sulfoxides. This guide synthesizes available data on the inhibition of key inflammatory enzymes, modulation of signaling pathways, and impact on cytokine production. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of relevant biological pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound, chemically known as aldesulfone sodium, is a water-soluble sulfone.[1] Its primary established mechanism of action is as an antibacterial agent, specifically in the treatment of leprosy, where it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, thereby interfering with folic acid synthesis.[2] However, the broader class of sulfone and sulfoxide (B87167) compounds has been a subject of interest for their potential to modulate inflammatory responses. Compounds such as dapsone (B1669823) and various synthetic sulfone derivatives have shown promise in treating a range of inflammatory conditions, suggesting that this compound may possess similar, yet unexplored, therapeutic properties.[3][4]

This document will delve into the putative anti-inflammatory mechanisms of this compound by drawing parallels with related molecules. We will examine potential interactions with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, modulation of key inflammatory signaling cascades such as NF-κB and p38 MAPK, and the potential to regulate the production of pro-inflammatory cytokines.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory potential of this compound can be inferred from the activities of other well-studied organosulfur compounds. The primary hypothesized mechanisms include the inhibition of enzymes involved in the synthesis of inflammatory mediators and the modulation of intracellular signaling pathways that regulate the inflammatory response.

Inhibition of Prostaglandin (B15479496) Synthesis via the Cyclooxygenase (COX) Pathway

Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[5][6] Inhibition of these enzymes is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have indicated that sulfide (B99878), sulfoxide, and sulfone derivatives can act as selective COX-2 inhibitors.[7][8] For instance, certain 1,5-diarylpyrrole derivatives containing sulfoxide and sulfone moieties have demonstrated potent COX-2 inhibitory activity.[7]

Table 1: COX Inhibition by Structurally Related Compounds

Compound Class Specific Compound Target IC50 Reference
Sulfide/Sulfoxide/Sulfone Derivatives 1,5-diarylpyrrol-3-alkyl thioethers COX-2 Low nanomolar range [7]
N-cyano sulfoximines Most active compound COX-2 Potent inhibition [8]

| NSAID (for comparison) | Ricoxib (Etoricoxib) | COX-2 | Selective Inhibition |[9] |

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound Potential Inhibition by this compound This compound->COX1_2

Figure 1: Potential Inhibition of the Cyclooxygenase Pathway.
Inhibition of Leukotriene Synthesis via the Lipoxygenase (LOX) Pathway

Leukotrienes are another class of potent inflammatory mediators derived from arachidonic acid, with their synthesis initiated by lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX).[10][11] The pharmacologically active metabolite of the prodrug sulindac (B1681787), sulindac sulfide, has been shown to be a direct inhibitor of 5-LOX.[12] This suggests that other sulfoxides and their related sulfones could potentially target this pathway, representing a COX-independent mechanism of anti-inflammatory action.

Table 2: 5-Lipoxygenase Inhibition by Structurally Related Compounds

Compound Cell Type/System IC50 Reference
Sulindac Sulfide Human Polymorphonuclear Leukocytes ≈ 8–10 µM [12]
Sulindac Sulfide Human Whole Blood 18.7 µM [12]
Sulindac Sulfide Purified Recombinant 5-LOX 20 µM [12]
Sulfasalazine (B1682708) Human Polymorphonuclear Leukocytes 4-5 mM [13]

| 5-Aminosalicylic Acid | Human Polymorphonuclear Leukocytes | 4-5 mM |[13] |

LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Inflammation Inflammation, Chemotaxis Leukotrienes->Inflammation This compound Potential Inhibition by this compound This compound->LOX5

Figure 2: Potential Inhibition of the 5-Lipoxygenase Pathway.
Modulation of Inflammatory Cytokines and Signaling Pathways

The inflammatory response is orchestrated by a complex network of cytokines and intracellular signaling pathways. Evidence from related sulfone compounds suggests that this compound could potentially exert anti-inflammatory effects by modulating these critical components.

  • Cytokine Production: The sulfone drug dapsone has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), IL-8, IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) in various cell models.[3] Similarly, Methylsulfonylmethane (MSM), a simple sulfone, has been found to decrease the levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[14]

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. Several sulfur-containing compounds have been shown to inhibit inflammation by downregulating NF-κB signaling.[14][15] MSM, for example, inhibits the translocation of the p65 subunit of NF-κB to the nucleus in LPS-stimulated macrophages.[14]

  • p38 MAPK Signaling: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of the inflammatory response. Styryl sulfone compounds have been observed to exert anti-inflammatory effects by inhibiting the phosphorylation of p38, which in turn can suppress the downstream activation of NF-κB.[16]

  • Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress, which is closely linked to inflammation.[17] Sulforaphane, an organosulfur compound, is a potent activator of Nrf2.[18] Activation of Nrf2 upregulates the expression of antioxidant enzymes and can attenuate inflammation by inhibiting NF-κB activity.[17]

Table 3: Modulation of Inflammatory Cytokines by Related Sulfones

Compound Cell Model Stimulant Cytokine(s) Inhibited Reference
Dapsone Human Epidermal Keratinocytes P. acnes IL-1α, IL-8 [3]
Dapsone Human Monocytes (THP-1) P. acnes IL-1β, IL-6, IL-8, TNF-α [3]

| Methylsulfonylmethane (MSM) | Murine Macrophages (RAW264.7) | LPS | IL-6, TNF-α |[14] |

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_p38 p38 MAPK Pathway cluster_Nrf2 Nrf2 Pathway LPS_TNF LPS / TNF-α IKK IKK LPS_TNF->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_genes Stress_Cytokines Stress / Cytokines p38 p38 MAPK Stress_Cytokines->p38 p38_p p-p38 p38->p38_p Downstream Downstream Targets (e.g., NF-κB activation) p38_p->Downstream Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 releases Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE This compound Potential Modulation by this compound This compound->IkB This compound->p38 This compound->Nrf2 activates

Figure 3: Potential Modulation of Key Inflammatory Signaling Pathways.

Experimental Protocols

To directly assess the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such investigations.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

  • Objective: To quantify the inhibitory effect of this compound on COX-1 and COX-2 activity.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red).

    • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors.

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

    • Add the test compound (this compound) or control to the respective wells and incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes at 37°C).

    • Stop the reaction and measure the product (e.g., prostaglandin E2) formation using an appropriate detection method (e.g., ELISA or a colorimetric/fluorometric assay).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Pro-inflammatory Cytokine Production

This protocol describes the use of a macrophage cell line to assess the effect of this compound on the production of inflammatory cytokines.

  • Objective: To determine if this compound can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.

  • Materials:

    • Murine macrophage cell line (e.g., RAW 264.7) or human monocyte cell line (e.g., THP-1, differentiated into macrophages with PMA).

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound.

    • MTT or similar cell viability assay kit.

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

    • After incubation, collect the cell culture supernatants for cytokine analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • In a parallel plate, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Enzyme Inhibition In_Vitro->COX_Assay LOX_Assay 5-LOX Enzyme Inhibition In_Vitro->LOX_Assay Cell_Assay Cell-Based Assays (e.g., RAW 264.7) In_Vitro->Cell_Assay Data_Analysis Data Analysis & Interpretation COX_Assay->Data_Analysis LOX_Assay->Data_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Cell_Assay->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-p38, NF-κB) Cell_Assay->Signaling_Analysis Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis In_Vivo In Vivo Models Edema_Model Carrageenan-Induced Paw Edema (Rodent) In_Vivo->Edema_Model Edema_Model->Data_Analysis Data_Analysis->In_Vivo If promising Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Figure 4: General Workflow for Investigating Anti-inflammatory Properties.

Conclusion and Future Directions

While this compound's primary therapeutic role has been in infectious disease, the analysis of structurally and functionally related sulfone and sulfoxide compounds strongly suggests a potential for anti-inflammatory activity. The putative mechanisms include the inhibition of key enzymes in eicosanoid biosynthesis, such as COX and 5-LOX, and the modulation of critical inflammatory signaling pathways, including NF-κB and p38 MAPK.

The data presented in this whitepaper, drawn from studies on analogous compounds, provides a compelling rationale for the direct investigation of this compound as an anti-inflammatory agent. The experimental protocols detailed herein offer a clear roadmap for researchers to systematically evaluate these potential properties.

Future research should focus on:

  • Direct Experimental Validation: Performing the described in vitro and in vivo assays specifically with this compound to confirm and quantify its anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure could enhance its anti-inflammatory potency and selectivity.

  • Exploration of Novel Targets: Given the diverse activities of sulfones, exploring other potential anti-inflammatory targets beyond those discussed may yield novel insights.

The exploration of this compound's anti-inflammatory potential could lead to the repurposing of this established drug, offering new therapeutic avenues for a variety of inflammatory disorders.

References

Sulfone Derivatives as a Promising Class of Potential Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the term "sulfoxone" is historically associated with an anti-leprosy drug and lacks significant investigation in oncology, the broader class of compounds containing a sulfone functional group has emerged as a fertile ground for the discovery of novel anticancer agents. This technical guide provides an in-depth overview of the preclinical and mechanistic data supporting the anticancer potential of various sulfone derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the search for new cancer therapeutics. This document will focus on representative and well-studied sulfone-containing molecules, summarizing their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Key Sulfone-Based Anticancer Agents

Several sulfone derivatives have demonstrated significant anticancer activity in preclinical studies. This section highlights the key findings for two prominent examples: Rigosertib (B1238547) and Sulindac (B1681787) Sulfone, along with other novel sulfone compounds.

Rigosertib (ON 01910.Na)

Rigosertib is a styryl benzyl (B1604629) sulfone that acts as a multi-kinase inhibitor. It has shown potent cytotoxic effects across a wide range of cancer cell lines.[1]

Sulindac and its Sulfone Metabolite

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized into sulindac sulfide (B99878) and sulindac sulfone. While the sulfide is a potent COX inhibitor, the sulfone derivative largely lacks this activity but retains significant anticancer properties, suggesting a COX-independent mechanism of action.[2]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro and in vivo anticancer activities of selected sulfone derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Sulfone Derivatives in Cancer Cell Lines
CompoundCancer Cell LineCancer TypeIC50 ValueReference
Rigosertib A549Lung Adenocarcinoma< 100 nM[3]
MCF-7Breast CancerDose-dependent reduction in viability[3]
MDA-MB-231Breast CancerDose-dependent reduction in viability[3]
RPMI 8226Multiple MyelomaSignificant viability reduction at 1 µM[3]
U87-MGGlioblastomaSignificant viability reduction at 1 µM[3]
Sulindac Sulfide HT-29Colon Cancer73 µM[4]
SW480Colon Cancer85 µM[4]
HCT116Colon Cancer75-83 µM[4][5]
Sulindac Sulfone HT-29Colon Cancer89 µM[4]
Sulindac OV433Ovarian Cancer90.5 ± 2.4 µM
OVCAR5Ovarian Cancer76.9 ± 1.7 µM
MESOvarian Cancer80.2 ± 1.3 µM
OVCAR3Ovarian Cancer52.7 ± 3.7 µM
Novel Sulfone Derivative (15b) HeLaCervical CancerNanomolar range[1]
MCF-7Breast CancerNanomolar range[1]
HepG2Liver CancerNanomolar range[1]
SCC-15Squamous Cell CarcinomaNanomolar range[1]
Styryl Sulfone (7k) HT-29Colon CancerNot specified (in vivo data available)[6]
Table 2: In Vivo Antitumor Efficacy of Sulfone Derivatives
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Rigosertib Nude mice with neuroblastoma PDXNeuroblastoma200 mg/kg i.p., 5 times/weekSignificantly delayed tumor growth[7]
Sulindac KpB transgenic miceOvarian Cancer7.5 mg/kg daily, oral gavage for 4 weeks73.7% reduction in tumor volume[8]
Sulindac Sulfone N-methyl-N-nitrosourea (MNU)-induced rat modelBreast CancerNot specified57% reduction in tumor incidence[9]
Styryl Sulfone (7k) Mice implanted with HT-29 cellsColon Cancer400 mg/kg orally51% tumor growth inhibition[6]

Mechanisms of Action and Signaling Pathways

Sulfone derivatives exert their anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis via the p53-Bcl-2-Bax Pathway

Several sulfone compounds have been shown to induce apoptosis by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. This is often linked to the activation of the p53 tumor suppressor protein.

p53_Bcl2_Bax_Pathway cluster_0 Sulfone Derivatives cluster_1 Apoptotic Signaling Sulfone Sulfone Derivatives p53 p53 Sulfone->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) Sulfone->Bcl2 Inhibits p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p53-Bcl-2-Bax Apoptotic Pathway Modulation
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Rigosertib and other sulfone derivatives have been shown to inhibit this pathway.[10]

PI3K_Akt_Pathway cluster_0 Sulfone Derivatives cluster_1 PI3K/Akt Signaling Sulfone Sulfone Derivatives (e.g., Rigosertib) PI3K PI3K Sulfone->PI3K Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3_Pathway cluster_0 Sulfone Derivatives cluster_1 STAT3 Signaling Sulfone Sulfone Derivatives JAK JAK Sulfone->JAK Inhibits STAT3 STAT3 Sulfone->STAT3 Inhibits Phosphorylation Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->GeneTranscription Activates MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with various concentrations of sulfone derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H Apoptosis_Assay_Workflow cluster_0 Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with sulfone derivative B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by flow cytometry F->G

References

Investigating the Antimalarial Activity of Sulfoxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative data and detailed experimental protocols specifically for the antimalarial activity of Sulfoxone are scarce in publicly available scientific literature. This guide provides a comprehensive overview of the antimalarial activity of the sulfone class of drugs, with a focus on the closely related and well-studied compound, Dapsone (4,4'-diaminodiphenyl sulfone), as a representative analog. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Sulfones and their Antimalarial Potential

Sulfones are a class of organosulfur compounds containing a sulfonyl functional group. Historically, sulfones like this compound (also known as aldesulfone sodium or Diasone) have been primarily used for the treatment of leprosy.[1][2] However, their structural similarity to sulfonamides, a known class of antimicrobial agents, has led to investigations into their broader therapeutic applications, including as antimalarial agents.

The antimalarial activity of sulfones is attributed to their ability to interfere with a crucial metabolic pathway in the Plasmodium parasite, the causative agent of malaria. Specifically, they act as inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid.[2][3] As parasites cannot salvage folic acid from the host, this inhibition is detrimental to their survival and replication.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfones mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). By competitively binding to the active site of the enzyme, sulfones block the synthesis of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The disruption of this pathway leads to the cessation of parasite replication.[2]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes This compound This compound / Dapsone This compound->DHPS Competitively Inhibits Dihydrofolic_acid Dihydrofolic acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleotide_synthesis Parasite_replication Parasite Replication Nucleotide_synthesis->Parasite_replication

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound/Dapsone.

Quantitative Data on Antimalarial Activity of Dapsone

While specific data for this compound is limited, extensive research has been conducted on Dapsone. The following tables summarize key in vitro and in vivo efficacy data for Dapsone against Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of Dapsone against Plasmodium falciparum

P. falciparum StrainIC50 (µM)Reference
Chloroquine-sensitiveVaries by study[4]
Chloroquine-resistantVates by study[4]

Note: IC50 values for Dapsone can vary significantly depending on the parasite strain and the in vitro culture conditions, particularly the concentration of PABA and folic acid in the medium.

Table 2: In Vivo Antimalarial Activity of Dapsone

Animal ModelPlasmodium SpeciesDosageEfficacyReference
MouseP. bergheiVaries by studyDelayed progression of malaria[5]
Human VolunteersP. falciparum (chloroquine-resistant)Prophylactic dosesSubstantially effective in preventing patency[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimalarial activity. Below are generalized methodologies for key in vitro and in vivo assays.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture medium.

  • Assay Plate Preparation: In a 96-well plate, the serially diluted compound is added to wells containing parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit). A negative control (no drug) and a positive control (a known antimalarial) are included.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the number of parasites.

  • Data Acquisition and Analysis: Fluorescence is measured using a microplate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture Maintain P. falciparum Culture Plating Plate Parasites and Compound Dilutions Parasite_Culture->Plating Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Plating Incubation Incubate for 72h Plating->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Read_Fluorescence Measure Fluorescence Lysis_Staining->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: A generalized workflow for an in vitro antimalarial assay.

In Vivo Efficacy in a Murine Model (e.g., P. berghei 4-day suppressive test)

This model is used to assess the ability of a compound to suppress parasitemia in infected mice.

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (treated with a standard antimalarial) are included.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response studies.

Concluding Remarks

While this compound itself has not been a primary focus of modern antimalarial drug discovery, the broader class of sulfones demonstrates a clear mechanism of action against Plasmodium parasites through the inhibition of DHPS. The data available for Dapsone highlights the potential of this chemical class, although issues such as the slow speed of action and the potential for hemolysis, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, are important considerations.[6] Further investigation into the specific activity and safety profile of this compound and other sulfone derivatives could be warranted, especially in the context of combination therapies to combat drug-resistant malaria.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of Sulfoxone (Aldesulfone Sodium), a sulfone drug with antibacterial properties, particularly against leprosy. The provided methodologies are intended for a laboratory setting and should be performed by qualified personnel.

Introduction

This compound, chemically known as disodium (B8443419) [sulfonylbis(p-phenyleneimino)]dimethanesulfinate, is a derivative of dapsone (B1669823) (4,4'-diaminodiphenyl sulfone).[1] Like other sulfonamides, its therapeutic action is based on the inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid.[2] This document outlines a common laboratory-scale synthesis of this compound from dapsone and its subsequent purification.

Synthesis of this compound (Aldesulfone Sodium)

The synthesis of this compound is typically achieved through the reaction of 4,4'-diaminodiphenyl sulfone (dapsone) with sodium formaldehyde (B43269) sulfoxylate (B1233899).[1] This reaction results in the addition of sulfinomethyl groups to the amino functionalities of dapsone.

Experimental Protocol

Materials:

  • 4,4'-Diaminodiphenyl sulfone (Dapsone)

  • Sodium formaldehyde sulfoxylate (pure grade, finely powdered)

  • Ethyl alcohol (95% or absolute)

  • Reaction flask with reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Desiccator with a drying agent (e.g., sulfuric acid or calcium chloride)

Procedure:

  • In a reaction flask equipped with a reflux condenser, dissolve 20 g of 4,4'-diaminodiphenyl sulfone in approximately 500 mL of ethyl alcohol by warming the mixture gently over a water bath.[1]

  • Once the dapsone is completely dissolved, rapidly add 24 g of finely powdered sodium formaldehyde sulfoxylate to the solution.[1]

  • Heat the reaction mixture to reflux and maintain reflux for a total of 5 hours. A precipitate may start to form after approximately 3 hours.[1]

  • After the reflux period, cool the reaction mixture to 15°C and maintain this temperature for about 1 hour to ensure complete precipitation.[1]

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.[1]

  • Wash the filter cake with small portions of cold ethyl alcohol to remove any remaining mother liquor.[1]

  • Carefully transfer the solid product to a desiccator and dry it over a suitable drying agent for approximately 20 hours to obtain the crude this compound.[1]

Synthesis Data

The following table summarizes the expected, albeit not explicitly documented, quantitative data for the synthesis of this compound based on the provided protocol. These values are estimates and can vary based on experimental conditions.

ParameterValueReference
Starting Material4,4'-Diaminodiphenyl sulfone[1]
ReagentSodium formaldehyde sulfoxylate[1]
SolventEthyl Alcohol[1]
Reaction Time5 hours (reflux)[1]
Expected Yield 75-85% Estimated
Initial Purity >90% Estimated

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials and side products. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

Recrystallization Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol)

  • Erlenmeyer flasks

  • Heating plate

  • Filtration apparatus

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot recrystallization solvent (a mixture of ethanol (B145695) and water is a good starting point) to dissolve the solid completely. The goal is to create a saturated solution at high temperature.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purification Data

The following table summarizes the expected quantitative data for the purification of this compound by recrystallization.

ParameterValueReference
Purification MethodRecrystallization[3]
Recommended SolventAqueous EthanolInferred
Expected Recovery 80-90% Estimated
Final Purity >98% Estimated

Quality Control and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the synthesized and purified this compound.

HPLC Protocol for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for related compounds.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (based on the chromophores in the molecule)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Data Analysis:

The purity of the sample is determined by integrating the peak area of this compound and any impurity peaks in the chromatogram. The percentage purity is calculated as:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.[2]

Visualizations

This compound Synthesis Workflow

Sulfoxone_Synthesis cluster_synthesis Synthesis cluster_purification Purification Dapsone 4,4'-Diaminodiphenyl sulfone (Dapsone) Reaction Reflux (5 hours) Dapsone->Reaction Reagent Sodium Formaldehyde Sulfoxylate Reagent->Reaction Solvent Ethyl Alcohol Solvent->Reaction Crude_this compound Crude this compound (Precipitate) Reaction->Crude_this compound Cooling & Precipitation Filtration Filtration & Washing (Cold Ethanol) Crude_this compound->Filtration Drying Drying (Desiccator) Filtration->Drying Purified_this compound Purified this compound Drying->Purified_this compound

Caption: Workflow for the synthesis and initial purification of this compound.

This compound Mechanism of Action

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of Sulfoxone using High-Performance Liquid Chromatography (HPLC). The method described herein is a proposed reversed-phase HPLC (RP-HPLC) method adapted from established and validated methods for the structurally related compound, Dapsone. This protocol is intended to serve as a robust starting point for method development and validation for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound, the sodium salt of aldesulfone sodium, is a sulfone antibiotic historically used in the treatment of leprosy. Accurate and reliable analytical methods are crucial for the quality control of this compound, ensuring its purity, potency, and stability. HPLC is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[1] This application note details a stability-indicating RP-HPLC method that is specific, accurate, and precise for the determination of this compound.

The proposed method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. This approach is based on well-established methods for Dapsone, the parent diamino-diphenyl sulfone structure, and is adapted to account for the increased polarity of the N,N'-di(sodium formaldehydesulfoxylate) substituents of this compound.[1][2][3][4]

Analytical Method Principle

The chromatographic separation is achieved on a reversed-phase C18 column. The mobile phase consists of a mixture of an aqueous phosphate (B84403) buffer and acetonitrile. A gradient elution is employed to ensure the efficient separation of this compound from potential impurities and degradation products. The detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte compared to a standard of known concentration.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These conditions are based on typical methods for the related compound Dapsone and may require optimization for this compound.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-70% B; 15-20 min: 70% B; 20-22 min: 70-10% B; 22-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 295 nm

Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of purified water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B:

  • Use HPLC grade acetonitrile.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation (for a tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the diluent to a final concentration within the working range of the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_standard Prepare Standard Solutions node_hplc_system HPLC System Setup (Column, Mobile Phase, etc.) node_standard->node_hplc_system node_sample Prepare Sample Solutions node_sample->node_hplc_system node_injection Inject Standards and Samples node_hplc_system->node_injection node_chromatography Chromatographic Separation node_injection->node_chromatography node_detection UV Detection at 295 nm node_chromatography->node_detection node_integration Peak Integration and Identification node_detection->node_integration node_calibration Generate Calibration Curve node_integration->node_calibration node_quantification Quantify this compound in Samples node_calibration->node_quantification node_report Generate Report node_quantification->node_report

Caption: General workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation Parameters (Based on Dapsone Methods)

A comprehensive method validation should be performed according to ICH guidelines. The following table summarizes typical validation parameters and their expected outcomes, based on published methods for Dapsone.[1][2]

ParameterSpecification
Linearity (µg/mL) 1 - 100 (Correlation Coefficient, r² ≥ 0.999)
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) Intraday and Interday RSD ≤ 2.0%
Limit of Detection (LOD) To be determined (typically < 1 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 5 µg/mL)
Specificity/Selectivity No interference from placebo or degradation products
Robustness Insensitive to small, deliberate changes in method parameters
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be conducted on the this compound drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The chromatograms of the stressed samples should be analyzed to ensure that the degradation product peaks are well-resolved from the main this compound peak.

The logical relationship for conducting a forced degradation study is outlined below.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis node_drug This compound Drug Substance node_acid Acid Hydrolysis (e.g., 0.1 M HCl) node_drug->node_acid node_base Base Hydrolysis (e.g., 0.1 M NaOH) node_drug->node_base node_oxidation Oxidation (e.g., 3% H₂O₂) node_drug->node_oxidation node_thermal Thermal Degradation (e.g., 80°C) node_drug->node_thermal node_photo Photolytic Degradation (UV/Vis light) node_drug->node_photo node_hplc_analysis Analyze Stressed Samples by HPLC node_acid->node_hplc_analysis node_base->node_hplc_analysis node_oxidation->node_hplc_analysis node_thermal->node_hplc_analysis node_photo->node_hplc_analysis node_peak_purity Evaluate Peak Purity of this compound node_hplc_analysis->node_peak_purity node_resolution Assess Resolution between this compound and Degradants node_hplc_analysis->node_resolution

Caption: Logical workflow for forced degradation studies.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The detailed protocol and validation guidelines presented in this application note will enable researchers, scientists, and drug development professionals to implement and adapt this method for routine quality control and stability testing of this compound. It is important to note that this method, being adapted from procedures for a related compound, must be fully validated for its intended use with this compound to ensure compliance with regulatory requirements.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Sulfoxone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulfoxone in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or drug metabolism studies. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric conditions are optimized for high throughput and sensitivity, making it suitable for a wide range of clinical and preclinical applications.

Introduction

This compound, an anti-leprosy drug, requires accurate and reliable quantification in biological matrices to understand its pharmacokinetic profile and ensure therapeutic efficacy and safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and speed.[2] This document provides a detailed protocol for the determination of this compound in human plasma, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (C14H16N2O6S3, Mol. Wt.: 404.5 g/mol ) reference standard.[3]

    • Dapsone-d8 (Internal Standard - IS).

  • Reagents:

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Dapsone-d8 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL Dapsone-d8 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometric Parameters

ParameterSetting
Ion Spray Voltage+4500 V
Temperature500°C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)50 psi
Curtain Gas35 psi
Collision GasNitrogen

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound405.0156.18035
Dapsone-d8 (IS)257.1164.17030

Note: The m/z values and compound-dependent parameters for this compound are proposed based on its structure and typical fragmentation of similar compounds. These should be optimized experimentally.

Method Validation

The bioanalytical method should be validated according to the guidelines of the FDA or other relevant regulatory agencies.[1] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: A calibration curve should be constructed using at least seven non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should be ≤ 15% (≤ 20% for the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% for LLOQ).

  • Recovery and Matrix Effect: Assessed to ensure that the extraction efficiency is consistent and that ionization is not significantly suppressed or enhanced by the plasma matrix.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 4: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Insert Data]
5[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
500[Insert Data]
1000[Insert Data]

Table 5: Accuracy and Precision Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1[Insert Data][Insert Data][Insert Data][Insert Data]
Low3[Insert Data][Insert Data][Insert Data][Insert Data]
Medium80[Insert Data][Insert Data][Insert Data][Insert Data]
High800[Insert Data][Insert Data][Insert Data][Insert Data]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (Dapsone-d8, 150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Method Validation Parameters

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters cluster_acceptance Acceptance Criteria selectivity Selectivity & Specificity criteria Precision (%CV) ≤ 15% Accuracy (%Bias) within ±15% (≤ 20% and ±20% for LLOQ) r² ≥ 0.99 selectivity->criteria linearity Linearity & Range linearity->criteria accuracy Accuracy accuracy->criteria precision Precision precision->criteria recovery Recovery recovery->accuracy matrix_effect Matrix Effect matrix_effect->accuracy stability Stability stability->accuracy lloq Lower Limit of Quantification (LLOQ) lloq->criteria

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high-throughput analytical conditions make it well-suited for supporting pharmacokinetic and other related studies in drug development. The proposed protocol, after successful validation, will be a valuable tool for researchers in the pharmaceutical sciences.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxone, a member of the sulfone class of antibiotics, is primarily recognized for its therapeutic role in the treatment of leprosy, caused by Mycobacterium leprae.[1] Its mechanism of action involves the inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), a critical component of the folic acid synthesis pathway.[1] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption ultimately leads to the cessation of bacterial growth. This document provides detailed application notes and protocols for the in vitro cell-based assessment of this compound's efficacy, primarily targeting Mycobacterium leprae and offering guidance for cytotoxicity evaluation in mammalian cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The inhibition of this pathway deprives the bacteria of essential downstream metabolites required for DNA synthesis and replication.

Sulfoxone_Mechanism_of_Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Forms Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis Required for This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: this compound's inhibition of the folic acid pathway.

Data Presentation

Table 1: In Vitro Efficacy of Dapsone against Mycobacterium leprae

Assay TypeCell/SystemParameterValueReference
Macrophage-based AssayMurine Peritoneal MacrophagesMIC0.028 µg/mL[2]
Cell-free CultureAxenic MediumMIC25 ng/mL

Table 2: Cytotoxicity of Sulfone-related Compounds

CompoundCell LineParameterValueNote
This compoundVarious MammalianIC50 / CC50Not AvailableCytotoxicity should be determined experimentally.
DapsoneVarious MammalianIC50 / CC50Not AvailableCytotoxicity should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium leprae in a Macrophage-based Assay

This protocol is adapted from established methods for testing anti-leprosy drugs using primary macrophages, which serve as the host cells for M. leprae.

Materials:

  • Mycobacterium leprae bacilli (viably preserved)

  • Primary murine peritoneal macrophages or a suitable macrophage cell line (e.g., THP-1)

  • Culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • 96-well cell culture plates

  • Bactec radiometric system or other viability assessment reagents (e.g., ATP quantification kit)

  • Phosphate Buffered Saline (PBS)

  • Lysing agent for macrophages (e.g., 0.1% SDS)

Workflow Diagram:

MIC_Assay_Workflow start Start seed_macrophages Seed Macrophages in 96-well plate start->seed_macrophages infect_macrophages Infect Macrophages with M. leprae seed_macrophages->infect_macrophages add_this compound Add Serial Dilutions of this compound infect_macrophages->add_this compound incubate Incubate for 7-14 days add_this compound->incubate lyse_macrophages Lyse Macrophages incubate->lyse_macrophages assess_viability Assess M. leprae Viability (e.g., ATP assay) lyse_macrophages->assess_viability determine_mic Determine MIC assess_viability->determine_mic

Caption: Workflow for macrophage-based MIC determination.

Procedure:

  • Macrophage Seeding: Seed murine peritoneal macrophages or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with M. leprae at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Drug Addition: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 200 µL of the this compound dilutions. Include a no-drug control and a solvent control.

  • Incubation: Incubate the plates at 33°C in a humidified atmosphere with 5% CO2 for 7 to 14 days.

  • Macrophage Lysis: After incubation, gently wash the cells with PBS to remove extracellular bacteria. Lyse the macrophages with a suitable lysing agent to release the intracellular M. leprae.

  • Viability Assessment: Determine the viability of the released M. leprae using a validated method:

    • ATP Measurement: Use a commercial ATP quantification kit based on the firefly luciferase system. A decrease in ATP levels corresponds to reduced bacterial viability.

    • Radiorespirometry (Bactec Method): Transfer the lysate to Bactec 12B vials containing 14C-labeled palmitic acid and measure the evolution of 14CO2 over time. Inhibition of metabolism will result in a lower growth index.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in a significant inhibition (e.g., ≥90%) of M. leprae viability compared to the no-drug control.

Protocol 2: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to host cells to determine its therapeutic index.

Materials:

  • A relevant mammalian cell line (e.g., HepG2 for liver toxicity, or the macrophage cell line used in the efficacy assay)

  • Culture medium appropriate for the chosen cell line

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the end of the assay.

  • Drug Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a solvent control.

  • Incubation: Incubate the plate for a period relevant to the efficacy assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • IC50/CC50 Calculation: Calculate the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and information provided in this document offer a framework for the in vitro evaluation of this compound's efficacy and cytotoxicity. While specific efficacy data for this compound against M. leprae remains to be fully established in publicly accessible literature, the provided methods, using Dapsone as a reference, will enable researchers to generate robust and reliable data. It is imperative to conduct these assays with appropriate controls and to validate the findings in more complex models as drug development progresses.

References

Application Notes and Protocols for In Vivo Animal Models for Studying Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxone, a member of the sulfone class of antibiotics, has historically been used in the treatment of leprosy. Its mechanism of action involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in Mycobacterium leprae.[1] Animal models are indispensable for the preclinical evaluation of this compound's efficacy, pharmacokinetics, and safety profile. This document provides detailed application notes and protocols for utilizing in vivo animal models to study this compound, with a primary focus on the well-established mouse footpad model for leprosy. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided are based on established methodologies for sulfones, particularly its parent compound, dapsone (B1669823).

Mechanism of Action: Dihydropteroate Synthetase Inhibition

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. It competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. The inhibition of this pathway is bacteriostatic, preventing the proliferation of susceptible bacteria like M. leprae.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Folic_Acid Folic Acid DHF->Folic_Acid ... This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's Mechanism of Action.

Efficacy Studies: The Mouse Footpad Model for Leprosy

The mouse footpad model is the gold standard for evaluating the in vivo activity of anti-leprosy drugs.[2] It relies on the localized multiplication of M. leprae in the cooler environment of the mouse footpad.

Experimental Workflow

cluster_prep Inoculum Preparation cluster_infection Infection and Treatment cluster_evaluation Evaluation Biopsy Lepromatous Biopsy Homogenize Homogenize Tissue Biopsy->Homogenize Count_AFB Count Acid-Fast Bacilli (AFB) Homogenize->Count_AFB Dilute Dilute to desired concentration Count_AFB->Dilute Inoculate Inoculate Mouse Footpads Dilute->Inoculate Treatment Administer this compound Inoculate->Treatment Control Vehicle Control Inoculate->Control Harvest Harvest Footpad Tissue Treatment->Harvest Control->Harvest AFB_Count Count AFB Harvest->AFB_Count Compare Compare Bacterial Load AFB_Count->Compare cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Administer Administer this compound (IV and Oral) Blood_Sample Collect Blood Samples at Time Points Administer->Blood_Sample Plasma_Sep Separate Plasma Blood_Sample->Plasma_Sep Drug_Quant Quantify this compound (e.g., LC-MS/MS) Plasma_Sep->Drug_Quant PK_Analysis Pharmacokinetic Analysis Drug_Quant->PK_Analysis cluster_dosing Dosing cluster_monitoring Monitoring cluster_necropsy Necropsy and Histopathology Dose_Groups Dose Escalation Groups Administer Administer this compound Dose_Groups->Administer Clinical_Signs Observe Clinical Signs Administer->Clinical_Signs Body_Weight Monitor Body Weight Administer->Body_Weight Blood_Chem Clinical Pathology Administer->Blood_Chem Necropsy Gross Necropsy Administer->Necropsy Organ_Weights Weigh Organs Necropsy->Organ_Weights Histopathology Histopathological Examination Necropsy->Histopathology

References

Application Notes and Protocols for Formulating Sulfoxone in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoxone, also known as aldesulfone sodium, is a sulfone drug historically used in the treatment of leprosy.[1][2] As with any new chemical entity (NCE) or repurposed drug, robust and reproducible preclinical studies are fundamental to evaluating its efficacy, pharmacokinetics, and safety. A critical and often challenging aspect of these studies is the development of an appropriate formulation that ensures accurate dosing, stability, and optimal bioavailability.[3] Most NCEs possess poor water solubility, which can create significant hurdles during initial preclinical screening.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating this compound for preclinical in vivo studies. This document outlines the physicochemical properties of this compound, strategies for vehicle selection, and detailed protocols for solubility screening, formulation preparation, bioanalytical quantification, and common preclinical efficacy and safety studies.

Physicochemical Properties of this compound

A thorough understanding of a drug's physicochemical properties is the first step in designing a successful formulation strategy.[3] Key properties for this compound are summarized below. It is important to note that while the sodium salt of this compound is reported to be water-soluble,[4][5] some sources indicate it is insoluble in water and soluble in DMSO.[6] Therefore, experimental verification of solubility in the intended vehicles is a critical first step.

Table 1: Physicochemical Properties of this compound and its Sodium Salt

Property This compound[1] This compound Sodium[5][6]
Molecular Formula C₁₄H₁₆N₂O₆S₃ C₁₄H₁₄N₂Na₂O₆S₃
Molecular Weight 404.5 g/mol 448.5 g/mol
Appearance Solid[1] Amorphous powder[4]
Water Solubility 2.63 g/L (Predicted)[1] "Easily soluble in water"[4] / "not in water"[6]
LogP -2.8 (Predicted)[1] Not available

| Storage | Dry, dark, 0-4°C (short term) or -20°C (long term)[6] | Must be stored in vacuum-sealed ampuls[4] |

Formulation Development Strategy

The primary goal of preclinical formulation is to develop a simple, well-tolerated vehicle that can deliver the drug at the required concentration for pharmacokinetic, efficacy, and toxicology studies.[7][8] The selection of an appropriate formulation approach is based on the drug's physicochemical properties and the intended route of administration.[3]

cluster_workflow Formulation Development Workflow start Start: this compound Physicochemical Data sol_screen Protocol 2.1: Solubility Screening in Preclinical Vehicles start->sol_screen form_select Formulation Selection (Solution, Suspension, etc.) sol_screen->form_select prep Protocol 2.2: Formulation Preparation (PO, IP, IV) form_select->prep stability Assess Physical & Chemical Stability prep->stability in_vivo Proceed to In Vivo Studies stability->in_vivo

Figure 1: General workflow for preclinical formulation development.

Protocol 2.1: Solubility Screening in Preclinical Vehicles

This protocol is designed to determine the solubility of this compound in a variety of commonly used preclinical vehicles to identify suitable candidates for in vivo studies.

Materials:

  • This compound (or this compound Sodium)

  • Selected vehicles (see Table 2)

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Sonicator

  • Heating block or water bath (optional)

  • Laser Nephelometer or HPLC-UV for quantification

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.

  • Vehicle Addition: Add a known volume (e.g., 0.5 mL) of a selected vehicle to the vial.

  • Solubilization: Vortex the mixture vigorously for 2-5 minutes. If the compound does not dissolve, sonicate the mixture for 15-30 minutes. Gentle heating (e.g., to 37°C) can be applied if necessary, but potential for degradation should be considered.[9]

  • Equilibration: Allow the samples to equilibrate at room temperature for 24 hours to ensure saturation.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method like HPLC-UV.

  • Observation: Visually inspect the samples for precipitation or clarity. For more complex systems, solubility can be assessed by laser nephelometry.[9]

Table 2: Common Preclinical Vehicles for Solubility Screening

Vehicle Type Examples Route of Admin. Notes
Aqueous Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) PO, IP, IV Ideal for water-soluble compounds like this compound Sodium.[10]
Aqueous with Cosolvents 10% DMSO / 90% Saline; 10-40% PEG 400 in Water PO, IP, IV Used to increase solubility of moderately soluble compounds.[11][12]
Suspensions 0.5% Hydroxypropylmethyl cellulose (B213188) (HPMC) in Water; 0.5% Carboxymethylcellulose (CMC) in Water PO For poorly soluble compounds. Requires particle size control.[11][13]
Surfactant-based 0.2% Tween 80 in Water; 10% Solutol HS-15 in PEG 600[9][11] PO, IP Surfactants improve wetting and can form micelles to aid solubilization.[14]

| Oils | Corn oil, Sesame oil | PO, SC | Suitable for highly lipophilic compounds.[10] |

Protocol 2.2: Preparation of Formulations for Administration

A. Aqueous Solution for Oral (PO) or Intraperitoneal (IP) Dosing This protocol assumes this compound Sodium is readily soluble in an aqueous vehicle.

  • Calculate the required amount of this compound Sodium based on the desired concentration and final volume.

  • Weigh the this compound Sodium and add it to a sterile container.

  • Add approximately 80% of the final volume of the chosen vehicle (e.g., sterile 0.9% Saline).

  • Vortex or stir until the compound is completely dissolved.

  • Add the remaining vehicle to reach the final desired volume (qs).

  • Verify the final concentration and pH. The pH may need to be adjusted for tolerability, especially for IP injections.

B. Suspension for Oral (PO) Dosing This protocol is for use if this compound is not sufficiently soluble for a solution-based formulation.

  • Prepare the vehicle by slowly adding the suspending agent (e.g., 0.5% w/v CMC) to water while stirring to avoid clumping. Allow it to hydrate (B1144303) completely.

  • If desired, add a wetting agent (e.g., 0.1% Tween 80) to the vehicle.

  • Weigh the required amount of this compound. Micronization of the powder can improve suspension homogeneity.

  • Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.

  • Gradually add the remaining vehicle to the paste with continuous stirring until the final volume is reached.

  • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Analytical Methodology for this compound Quantification in Plasma

Accurate quantification of drug concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[15][16]

Protocol 3.1: Quantification of this compound in Plasma using LC-MS/MS

Objective: To determine the concentration of this compound in rodent plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like dapsone).[16]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis: The following are typical starting parameters that must be optimized for this compound.

Table 3: Example LC-MS/MS Parameters for this compound Quantification

Parameter Suggested Condition
LC System UPLC or HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Analysis Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | To be determined by direct infusion of this compound and IS |

In Vivo Preclinical Study Protocols

The following protocols provide a framework for assessing the efficacy, pharmacokinetics, and acute toxicity of a this compound formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

cluster_workflow In Vivo Efficacy Study Workflow (Murine Sepsis Model) acclimate Acclimatize Animals culture Prepare Bacterial Inoculum (e.g., MRSA) acclimate->culture infect Induce Systemic Infection (IP Injection) culture->infect treat Administer Formulation (this compound vs. Vehicle) infect->treat monitor Monitor Survival for 7 Days treat->monitor endpoint Calculate ED50 (Effective Dose 50%) monitor->endpoint

Figure 2: Workflow for a murine systemic infection efficacy study.

Protocol 4.1: Murine Systemic Infection Model for Efficacy Assessment

This model is standard for evaluating the systemic efficacy of antibacterial agents like sulfonamides.[13][17]

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infecting Organism: A relevant pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[13]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).

    • Suspend colonies in sterile saline to achieve a mid-log phase culture.

    • Wash the bacteria by centrifugation and resuspend in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL), which should be determined in a pilot study to establish a lethal dose.[17]

  • Infection and Treatment:

    • Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[13]

    • At a specified time post-infection (e.g., 1 hour), administer the this compound formulation via the desired route (e.g., oral gavage).

    • Include multiple dose groups, a vehicle control group, and a positive control group with a known effective antibiotic.[13]

  • Efficacy Endpoint:

    • Monitor the animals for mortality and signs of illness at least twice daily for 7 days.[13]

    • The primary endpoint is survival. The 50% effective dose (ED₅₀), the dose that protects 50% of the mice from death, is calculated using probit analysis.[13]

Protocol 4.2: Pharmacokinetic (PK) Study in Rodents

This protocol aims to determine key PK parameters like Cmax, Tmax, AUC, and oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) or BALB/c mice, cannulated (jugular vein) for serial blood sampling if possible.

  • Study Design:

    • Group 1 (IV): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) in a solution formulation intravenously.

    • Group 2 (PO): Administer a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).

    • Each group should contain at least 3-4 animals.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Data Analysis:

    • Quantify this compound concentrations in plasma using the validated LC-MS/MS method (Protocol 3.1).

    • Calculate pharmacokinetic parameters using non-compartmental analysis software. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 4: Example Dosing and Sampling Schedule for a Rodent PK Study

Route Dose (mg/kg) Sampling Timepoints (post-dose)
IV 2 Pre-dose, 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h

| PO | 10 | Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h |

Protocol 4.3: Acute Toxicity Study (Maximum Tolerated Dose - MTD)

This study provides an initial assessment of the formulation's safety profile.[17]

  • Animal Model: Female BALB/c mice.

  • Procedure:

    • Fast mice overnight.

    • Administer a single high dose of the this compound formulation (e.g., 2000 mg/kg) via oral gavage to a group of 5 mice.

    • Administer only the vehicle to a control group of 5 mice.

    • Observe animals closely for the first 4 hours and then daily for 14 days.

    • Record any signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality.

    • Record body weights on Day 0, Day 7, and Day 14.[17]

Mechanism of Action & Signaling Pathway

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1][13] This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, this compound prevents the production of essential precursors for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[17] Humans are unaffected because they acquire folic acid from their diet.[13]

cluster_pathway Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthetase (DHPS) paba->dhps Substrate dhp Dihydropteroic Acid dhps->dhp dhf Dihydrofolic Acid (DHF) dhp->dhf dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolic Acid (THF) dhfr->thf dhf->dhfr Substrate synthesis Purine & Pyrimidine Synthesis (DNA, RNA, Proteins) thf->synthesis This compound This compound This compound->dhps Competitive Inhibition

Figure 3: Mechanism of action of this compound via inhibition of the bacterial folic acid synthesis pathway.

References

Application Notes and Protocols for Evaluating Sulfoxone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxone, a sulfone derivative, has a history of use as an anti-leprosy agent.[1] Its mechanism of action in bacteria involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis.[2] While its antibacterial properties are established, a thorough understanding of its potential cytotoxic effects on mammalian cells is essential for any further therapeutic development or safety assessment. Related sulfone and sulfoxide (B87167) compounds have been shown to induce apoptosis and inhibit the growth of various tumor cell lines.[3][4] Therefore, a comprehensive evaluation of this compound's impact on cell viability, membrane integrity, apoptosis, and oxidative stress is warranted.

These application notes provide a suite of detailed protocols for assessing the cytotoxic potential of this compound in a cell culture setting. The described assays are standard, robust methods for quantifying cellular responses to a test compound, enabling researchers to determine its cytotoxic profile and elucidate potential mechanisms of action. The protocols include methods for evaluating cell viability (MTT assay), cell membrane integrity (LDH assay), induction of apoptosis (Caspase-Glo 3/7 assay), and generation of reactive oxygen species (ROS).

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture sulfoxone_prep This compound Stock Preparation & Dilution cell_seeding Cell Seeding in 96-well Plates treatment Incubate cells with various This compound concentrations cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) treatment->caspase ros ROS Assay (Oxidative Stress) treatment->ros data_acq Data Acquisition (Plate Reader) mtt->data_acq ldh->data_acq caspase->data_acq ros->data_acq analysis Calculate % Viability, % Cytotoxicity, RLU, and RFU data_acq->analysis ic50 Determine IC50 Values analysis->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Materials and Methods

Cell Culture and Reagents
  • Cell Lines: A panel of relevant cell lines should be used. For initial screening, a common cancer cell line (e.g., HeLa, A549, or MCF-7) and a normal, non-cancerous cell line (e.g., HEK293 or primary cells) are recommended to assess for selective cytotoxicity.

  • Culture Media: Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Further dilutions should be made in culture medium to achieve the desired final concentrations.

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • LDH Cytotoxicity Assay Kit

    • Caspase-Glo® 3/7 Assay Kit

    • Cell-permeable fluorescent probe for ROS detection (e.g., H2DCFDA)

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6]

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12] Controls should include a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[10]

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[13][14][15][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-3).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[14][16]

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.[15]

  • Luminescence Reading: Measure the luminescence of each well using a microplate reader.

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure the intracellular generation of ROS.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-3).

  • Probe Loading: After the desired treatment time, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Fluorescence Reading: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
195.3 ± 6.1
1082.4 ± 7.3
10055.7 ± 8.9
100021.9 ± 4.5

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

This compound Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
0.16.3 ± 1.5
18.9 ± 2.1
1015.7 ± 3.4
10042.8 ± 6.7
100078.4 ± 9.2

Table 3: Effect of this compound on Apoptosis (Caspase-Glo 3/7 Assay)

This compound Conc. (µM)Relative Luminescence Units (RLU) (Mean ± SD)Fold Change vs. Control
0 (Vehicle Control)15,234 ± 1,1021.0
0.116,012 ± 1,3451.1
118,987 ± 1,8761.2
1035,678 ± 3,0122.3
10089,456 ± 7,8905.9
1000154,321 ± 12,54310.1

Table 4: Effect of this compound on ROS Production

This compound Conc. (µM)Relative Fluorescence Units (RFU) (Mean ± SD)Fold Change vs. Control
0 (Vehicle Control)8,765 ± 7541.0
0.19,012 ± 8121.0
110,543 ± 9871.2
1021,987 ± 2,1342.5
10054,321 ± 5,6786.2
100098,765 ± 9,01211.3

Potential Signaling Pathways

Based on the known mechanisms of related compounds, this compound-induced cytotoxicity may involve the intrinsic apoptosis pathway, potentially triggered by oxidative stress.

G This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical this compound-induced apoptosis pathway.

References

Application Notes and Protocols for the Spectroscopic Analysis of Sulfoxone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the analysis of Sulfoxone and its primary metabolites. Detailed protocols are included to guide researchers in setting up and executing experiments for the identification and quantification of these compounds.

Introduction

This compound, also known as aldesulfone sodium, is an anti-leprosy drug.[1] Its therapeutic action and metabolic fate are of significant interest in drug development and clinical monitoring. The primary metabolic pathway for this compound involves oxidation of the sulfur atoms, leading to the formation of sulfoxide (B87167) and sulfone metabolites. Spectroscopic analysis is crucial for elucidating the structures of these metabolites, understanding the metabolic pathway, and quantifying their presence in biological matrices.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism, primarily through sulfoxidation. This process involves the enzymatic conversion of the sulfide (B99878) groups to sulfoxides and subsequently to sulfones. Understanding this pathway is essential for identifying the target analytes in a spectroscopic analysis.

This compound Metabolism This compound This compound Sulfoxide Sulfoxide Metabolite This compound->Sulfoxide Oxidation (CYP450) Sulfone Sulfone Metabolite Sulfoxide->Sulfone Oxidation (CYP450)

Metabolic pathway of this compound.

Spectroscopic Techniques and Protocols

This section details the application of various spectroscopic techniques for the analysis of this compound and its metabolites. While specific spectral data for this compound and its metabolites are not extensively available in the public domain, the following protocols are based on established methods for the analysis of structurally similar compounds, such as dapsone (B1669823) and other sulfonamides.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of aromatic compounds like this compound. The chromophoric nature of the diphenyl sulfone core allows for direct measurement of the drug and its metabolites.

Anticipated UV-Vis Spectral Data

The following table summarizes the expected absorption maxima (λmax) for this compound and its metabolites based on data for structurally related sulfones. Actual values should be determined experimentally.

CompoundSolventAnticipated λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
This compoundMethanol (B129727)~295To be determined
Sulfoxide MetaboliteMethanolTo be determinedTo be determined
Sulfone MetaboliteMethanolTo be determinedTo be determined

Experimental Protocol: UV-Vis Spectrophotometry

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound sodium (or a synthesized standard of the metabolite) of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffered aqueous solution.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from, for example, 2 to 20 µg/mL.[2]

  • Sample Preparation:

    • For pharmaceutical formulations, dissolve a known amount of the product in the chosen solvent, filter to remove excipients, and dilute to fall within the concentration range of the standard curve.

    • For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to isolate the analytes from the matrix.

  • Spectrophotometric Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Scan the standard solutions across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

    • Measure the absorbance of the standard solutions and the prepared sample solutions at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound or its metabolites in the sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the structural elucidation of molecules by identifying their functional groups. For this compound and its metabolites, IR spectroscopy can confirm the presence of key functional groups like S=O (sulfoxide) and O=S=O (sulfone).

Anticipated IR Spectral Data

The following table lists the characteristic IR absorption bands for the key functional groups in this compound and its metabolites.

Functional GroupCompoundAnticipated Wavenumber (cm⁻¹)
S=O StretchSulfoxide Metabolite1030 - 1070
SO₂ Symmetric StretchSulfone, this compound1120 - 1160
SO₂ Asymmetric StretchSulfone, this compound1300 - 1350
N-H StretchThis compound, Metabolites3300 - 3500
Aromatic C-H StretchThis compound, Metabolites3000 - 3100
Aromatic C=C StretchThis compound, Metabolites1450 - 1600

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, the attenuated total reflectance (ATR) technique can be used for direct analysis of solid or liquid samples with minimal preparation.

  • FTIR Measurement:

    • Acquire a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the IR spectrum and assign them to the corresponding functional groups to confirm the structure of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound and its metabolites.

Anticipated NMR Spectral Data

The following table provides estimated chemical shift ranges for the protons and carbons in this compound and its metabolites, based on data for similar chemical structures.[4][5][6]

¹H NMR:

Proton EnvironmentAnticipated Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.0
N-H ProtonsVariable, depends on solvent and concentration
Methylene Protons (adjacent to N)~4.0 - 4.5

¹³C NMR:

Carbon EnvironmentAnticipated Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Methylene Carbons (adjacent to N)~50 - 60

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve an appropriate amount of the purified sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Measurement:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlation spectra to assign the structure of the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. It is often coupled with a separation technique like liquid chromatography (LC-MS/MS) for the analysis of complex mixtures.

Anticipated Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ or [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compoundESI+ / ESI-405.0 (M-2Na+3H)⁺To be determined
Sulfoxide MetaboliteESI+ / ESI-To be determinedTo be determined
Sulfone MetaboliteESI+ / ESI-To be determinedTo be determined

Note: The exact m/z will depend on the specific metabolite and ionization conditions.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) BiologicalSample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (e.g., C18 column) Concentration->HPLC MS Mass Spectrometry (ESI) HPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration MetaboliteID Metabolite Identification PeakIntegration->MetaboliteID

General workflow for LC-MS/MS analysis.
  • Sample Preparation:

    • For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Further clean-up and concentration can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).[7]

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC Separation:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase C18 column is commonly used for the separation of sulfonamides and their metabolites.[8]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is suitable for polar and thermally labile molecules.

    • Operate the mass spectrometer in full scan mode to determine the parent ion masses.

    • Perform product ion scans (tandem MS) on the parent ions of interest to obtain fragmentation patterns for structural confirmation and quantification using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Identify the peaks corresponding to this compound and its metabolites based on their retention times and mass-to-charge ratios.

    • Quantify the analytes by comparing their peak areas to those of a calibration curve generated with authentic standards.

Conclusion

The spectroscopic analysis of this compound and its metabolites is a multi-faceted process that requires a combination of techniques for comprehensive characterization and quantification. While specific published spectral data for these exact compounds are scarce, the protocols and expected data presented here, based on the analysis of analogous compounds, provide a solid foundation for researchers to develop and validate their own analytical methods. The use of high-resolution techniques like LC-MS/MS is particularly recommended for the sensitive and specific analysis of these compounds in complex biological matrices.

References

Application Notes and Protocols for Assessing Sulfoxone's Inhibition of Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for assessing the inhibitory activity of Sulfoxone against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2] The methodologies described are fundamental for antimicrobial drug discovery and the study of resistance mechanisms.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo synthesis of folate in many microorganisms.[1][3][4][5] This pathway is absent in humans, who obtain folate from their diet, making DHPS an attractive target for antimicrobial agents.[2] Sulfones, such as this compound, and sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate p-aminobenzoic acid (pABA).[2][6] By blocking the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), these compounds inhibit the production of 7,8-dihydropteroate, a precursor to tetrahydrofolate.[6][7] Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth.[2][8]

This document outlines a robust and continuous spectrophotometric assay to quantify the inhibition of DHPS by this compound and to determine its potency, commonly expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway: Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the role of DHPS and the inhibitory action of this compound.

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS pABA p-aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids This compound This compound This compound->Dihydropteroate Inhibits

Caption: this compound competitively inhibits DHPS, preventing the binding of pABA.

Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition

This protocol describes a coupled-enzyme assay to determine the inhibitory effect of this compound on DHPS activity. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the reaction rate.[9][10]

Materials and Reagents
  • Enzymes:

    • Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest.

    • Recombinant Dihydrofolate Reductase (DHFR) as the coupling enzyme.

  • Substrates:

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • p-aminobenzoic acid (pABA)

  • Cofactor:

  • Inhibitor:

    • This compound

  • Buffer and Other Reagents:

    • Tris-HCl buffer

    • Magnesium Chloride (MgCl₂)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

Solution Preparation
  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

  • Enzyme Mix: Prepare a fresh solution in Assay Buffer containing DHPS (e.g., 20 nM final concentration) and an excess of DHFR (e.g., 2 U/mL final concentration). The optimal concentrations may need to be determined empirically based on the specific activity of the enzymes.

  • Substrate/Cofactor Mix: Prepare a fresh solution in Assay Buffer containing pABA (e.g., 20 µM, near the Kₘ value), DHPPP (e.g., 20 µM, near the Kₘ value), and NADPH (e.g., 200 µM).

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO to generate a range of concentrations for IC50 determination.

Assay Workflow

The following diagram outlines the key steps of the experimental protocol.

DHPS_Inhibition_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow start Start add_inhibitor Add 2 µL of this compound (or DMSO) to each well start->add_inhibitor add_enzyme Add 168 µL of Enzyme Mix (DHPS + DHFR) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 5 minutes add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding 30 µL of Substrate/Cofactor Mix (pABA + DHPPP + NADPH) pre_incubate->initiate_reaction read_absorbance Monitor absorbance at 340 nm (e.g., every 30 seconds for 20 minutes) initiate_reaction->read_absorbance analyze_data Calculate reaction rates and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the DHPS inhibition assay.

Detailed Protocol (96-well plate format, 200 µL final volume)
  • Add 2 µL of the this compound serial dilutions (in DMSO) to the appropriate wells of a 96-well microplate. For control wells (no inhibition), add 2 µL of DMSO.

  • Add 168 µL of the Enzyme Mix to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reactions by adding 30 µL of the pre-warmed Substrate/Cofactor Mix to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis

  • Calculate Reaction Rate: Determine the initial rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration:

    • Vinhibitor : Rate in the presence of this compound.

    • Vno_inhibitor : Rate of the DMSO control.

    • Vbackground : Rate of a control well lacking the DHPS enzyme (optional, to account for non-enzymatic NADPH oxidation).

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration.[11] Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHPS activity.[12]

Data Presentation

The inhibitory potencies of various sulfones and sulfonamides against DHPS from different organisms are summarized in the table below. This allows for a comparative analysis of their efficacy.

CompoundOrganismIC50 (µM)Kᵢ (µM)Inhibition TypeReference(s)
4,4'-Diaminodiphenylsulfone (Dapsone)Escherichia coli205.9Competitive[13][14]
SulfadiazineEscherichia coli-2.5Competitive[13]
4-amino-4'-acetamidodiphenylsulfoneEscherichia coli52--[14]
4-amino-4'-formamidodiphenylsulfoneEscherichia coli58--[14]
Sulfadoxine (Wild-type DHPS)Plasmodium falciparum-0.14Competitive[15]
Sulfadoxine (Resistant DHPS)Plasmodium falciparum-112Competitive[15]

Note: IC50 and Kᵢ values can vary depending on the experimental conditions, such as substrate concentrations. The Kᵢ (inhibition constant) is a more absolute measure of inhibitor potency.[11]

Conclusion

The described coupled spectrophotometric assay provides a reliable and efficient method for assessing the inhibitory activity of this compound against dihydropteroate synthase. The detailed protocol and data analysis guidelines will enable researchers to determine the potency of this compound and other potential DHPS inhibitors, contributing to the development of new antimicrobial agents.

References

Application Notes: Studying the Effect of Sulfoxone on Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoxone is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential component for bacterial DNA and RNA production.[2][3] By disrupting this pathway, this compound impedes bacterial multiplication, making it a subject of interest for antimicrobial research.[1] These application notes provide a detailed protocol for researchers to study the effect of this compound on bacterial growth curves, a fundamental technique in microbiology for evaluating the efficacy of antimicrobial agents.[4]

Principle

The growth of a bacterial population in a liquid medium typically follows a predictable pattern with four distinct phases: lag, exponential (log), stationary, and decline.[5] This growth can be monitored by measuring the turbidity of the culture over time using a spectrophotometer. The optical density at a wavelength of 600 nm (OD600) is proportional to the bacterial cell concentration.[6][7] By introducing an antimicrobial agent like this compound, researchers can observe changes in these growth dynamics, such as an extended lag phase, a reduced growth rate, or a lower final cell density, thereby quantifying the compound's inhibitory effects. This protocol first establishes the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible bacterial growth, and then uses this information to assess its impact on the growth curve.[8][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific bacterium using the broth microdilution method.[8][10]

Materials and Reagents

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipette

  • 0.5 McFarland turbidity standard

Procedure

  • Bacterial Inoculum Preparation:

    • Using a sterile loop, pick a single colony of the test bacterium from a fresh agar (B569324) plate.[11]

    • Inoculate it into a tube containing 5 mL of sterile broth.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute this suspension 1:100 in broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL for the assay.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in a 96-well plate.[12]

    • Add 100 µL of sterile broth to wells 2 through 11 in a single row.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth without this compound).[9]

    • Well 12 will serve as the negative control (sterile broth only) to check for contamination.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[8][13] This can be confirmed by measuring the OD600 of each well with a microplate reader.

Protocol 2: Bacterial Growth Curve Analysis with this compound

This protocol uses a microplate reader to monitor bacterial growth over time in the presence of various concentrations of this compound.[14]

Materials and Reagents

  • All materials from Protocol 1

  • Microplate reader with kinetic measurement capabilities and temperature control (37°C)

Procedure

  • Preparation of 96-Well Plate:

    • Based on the determined MIC value from Protocol 1, select a range of this compound concentrations to test (e.g., 0x MIC, 0.25x MIC, 0.5x MIC, 1x MIC, 2x MIC).

    • Prepare these concentrations in a 96-well plate. For each concentration, prepare at least three replicate wells.

    • Add 100 µL of the appropriate this compound concentration to the designated wells. For the control wells (0x MIC), add 100 µL of sterile broth.

    • Include wells with sterile broth only as a blank for OD600 measurements.[14]

  • Inoculation:

    • Prepare the bacterial inoculum as described in Protocol 1, step 1, adjusting the final dilution to achieve an initial OD600 of approximately 0.05.[14]

    • Add 100 µL of this bacterial suspension to each well (except the sterile blank wells).

  • Kinetic Growth Measurement:

    • Place the 96-well plate into the microplate reader.

    • Set the reader to incubate at 37°C with intermittent shaking (e.g., orbital shaking for 10 seconds every 5 minutes).[14]

    • Program the reader to measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a total duration of 24 hours.[15][16]

  • Data Analysis:

    • Subtract the average OD600 of the blank wells from the OD600 readings of all other wells at each time point.

    • Calculate the average OD600 for the replicate wells at each time point for each this compound concentration.

    • Plot the average OD600 (Y-axis) against time (X-axis) to generate the bacterial growth curves.[16]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 2592316
E. coli ATCC 2592232
P. aeruginosa ATCC 27853>128

Table 2: Raw OD600 Data for E. coli Growth with this compound (Example)

Time (hours)Control (0 µg/mL)0.5x MIC (16 µg/mL)1x MIC (32 µg/mL)2x MIC (64 µg/mL)
00.0520.0510.0530.052
20.1250.1100.0650.054
40.4880.3500.0710.055
60.9500.6200.0750.056
81.2100.8500.0780.057
121.3500.9800.0800.059
181.3600.9900.0810.060
241.3550.9850.0810.061

Visualizations

Bacterial Folic Acid Synthesis Pathway

The following diagram illustrates the mechanism of action for this compound. It competitively inhibits the dihydropteroate synthetase (DHPS) enzyme, blocking the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a crucial step in folic acid synthesis.[1][17]

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP This compound This compound This compound->Inhibition Inhibition->DHPS THF Tetrahydrofolate (THF) DHF->THF DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_growth Growth Curve Assay cluster_analysis Data Analysis Culture 1. Prepare Overnight Bacterial Culture Inoculum 2. Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate_MIC 4. Inoculate 96-Well Plate Inoculum->Inoculate_MIC Inoculate_Growth 8. Inoculate with Standardized Culture Dilutions 3. Prepare this compound Serial Dilutions Dilutions->Inoculate_MIC Incubate_MIC 5. Incubate (18-24h) Inoculate_MIC->Incubate_MIC Determine_MIC 6. Determine MIC Value Incubate_MIC->Determine_MIC Setup_Growth 7. Setup Plate with Test Concentrations Determine_MIC->Setup_Growth Setup_Growth->Inoculate_Growth Measure_Growth 9. Kinetic OD600 Reading in Microplate Reader (24h) Inoculate_Growth->Measure_Growth Plot 10. Plot OD600 vs. Time Measure_Growth->Plot Analyze 11. Analyze Growth Parameters Plot->Analyze

References

Synthesis and Structure-Activity Relationship Studies of Novel Sulfoxone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Abstract

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of novel sulfoxone analogs. This compound and its parent compound, dapsone (B1669823), are synthetic sulfones that inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid biosynthesis pathway.[1][2][3][4] By synthesizing and evaluating a variety of this compound analogs, researchers can elucidate the key structural features required for potent DHPS inhibition and develop more effective antimicrobial agents. These notes offer a comprehensive guide for the chemical synthesis of these analogs, along with detailed protocols for their biological evaluation.

Introduction

Sulfones, such as this compound and dapsone, are a class of antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the de novo synthesis of folic acid in many microorganisms.[1][5] As mammals obtain folic acid from their diet and lack the DHPS enzyme, it represents an ideal target for selective antimicrobial therapy.[5][6]

Structure-activity relationship (SAR) studies of sulfone derivatives have demonstrated that modifications to the diphenyl sulfone core can significantly impact their inhibitory potency against DHPS.[2][3] This document outlines the synthetic strategies to create a library of novel this compound analogs and the experimental protocols to assess their biological activity, thereby enabling detailed SAR exploration.

Signaling and Metabolic Pathways

Folic Acid Biosynthesis Pathway and Mechanism of Action of Sulfones

This compound analogs exert their antimicrobial effect by inhibiting the folic acid biosynthesis pathway in bacteria. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. The target enzyme, dihydropteroate synthase (DHPS), is competitively inhibited by sulfones, which are structural analogs of the natural substrate, p-aminobenzoic acid (PABA).

Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple steps DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids One-carbon transfers PABA p-Aminobenzoic acid (PABA) PABA->DHPS Sulfoxone_Analog This compound Analog Sulfoxone_Analog->DHPS Competitive Inhibition DHPS->Dihydropteroate Catalysis DHFR->Tetrahydrofolate Catalysis

Caption: Folic acid biosynthesis pathway and sulfone inhibition.

Experimental Protocols

General Synthesis of Substituted Diphenyl Sulfides (Precursors to this compound Analogs)

The synthesis of the diphenyl sulfone core is a key step in the preparation of this compound analogs. A versatile method is the palladium-catalyzed cross-coupling of an aryl halide with a thiophenol, followed by oxidation of the resulting sulfide (B99878) to the sulfone.

Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), thiophenol derivative (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (Cs₂CO₃; 1.4 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (B28343) (5 mL) via syringe.

  • Reaction: Heat the mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Oxidation to Sulfone: Dissolve the purified diphenyl sulfide (1.0 mmol) in a suitable solvent such as acetic acid. Add an oxidizing agent, for example, sodium perborate (B1237305) (2.0-3.0 mmol) or hydrogen peroxide (2.0-3.0 mmol), and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Final Workup and Purification: Quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final diphenyl sulfone product by recrystallization or column chromatography.

Synthesis of N-substituted Dapsone Analogs

For the synthesis of analogs with modifications at the amino groups, dapsone can be acylated and subsequently reacted with various amines.

Protocol:

  • Acylation of Dapsone: To a solution of dapsone (2.0 mmol) and a base such as potassium carbonate (4.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF; 10 mL), add chloroacetyl chloride (4.0 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol (B145695) to obtain N,N'-bis(chloroacetyl)dapsone.

  • Nucleophilic Substitution: To a mixture of N,N'-bis(chloroacetyl)dapsone (1.0 mmol) and sodium hydroxide (B78521) (1.0 mmol) in ethanol (20 mL), add the desired amine (2.0 mmol). Reflux the reaction mixture for 5 hours. After cooling, add water and extract the product with an organic solvent (e.g., ether). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted dapsone analog.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Prepare a solution of recombinant DHPS and an excess of dihydrofolate reductase (DHFR) in the assay buffer.

    • Substrate Mix: Prepare a solution of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in the assay buffer.

    • Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of the this compound analog in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 178 µL of the enzyme mix to each well.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding 20 µL of a pre-warmed mixture of the substrate mix and cofactor solution.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader at 37 °C.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Whole-Cell Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of a this compound analog that inhibits the visible growth of a bacterial strain.

Protocol:

  • Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37 °C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.

  • Serial Dilutions of Analogs: In a 96-well microplate, perform serial two-fold dilutions of the this compound analogs in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no analog) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analog at which no visible bacterial growth is observed.

Data Presentation

Structure-Activity Relationship of Substituted 4-Aminodiphenyl Sulfones

The following table summarizes the inhibitory potency of a series of multisubstituted 4-aminodiphenyl sulfones against DHPS from E. coli. The data is presented as the negative logarithm of the IC₅₀ (pIC₅₀), where a higher value indicates greater potency.

Compound IDSubstituentspIC₅₀
1 4,4'-diamino (Dapsone)4.64
2 4-amino-4'-hydroxy5.30
3 4-amino-4'-methyl4.70
4 4-amino-4'-chloro4.89
5 4-amino-2',4'-dihydroxy5.96
6 4-amino-2'-methyl-4'-hydroxy6.00
7 4-amino-2',6'-dimethyl-4'-hydroxy6.06
8 4-amino-2'-chloro-4'-hydroxy5.70

Data adapted from De Benedetti et al., J. Med. Chem. 1989, 32, 10, 2396–2399.[2][3]

Visualizations

General Synthetic Workflow for this compound Analogs

The overall process for synthesizing and evaluating novel this compound analogs can be summarized in the following workflow diagram.

SAR_Workflow A Design of Analogs B Synthesis of Diphenyl Sulfide Core A->B C Oxidation to Diphenyl Sulfone B->C D Functional Group Modification C->D E Purification and Characterization D->E F DHPS Inhibition Assay (IC50) E->F G Whole-Cell Antibacterial Assay (MIC) E->G H SAR Analysis F->H G->H H->A Iterative Design

Caption: Workflow for SAR studies of this compound analogs.

Conclusion

The protocols and data presented in this document provide a solid foundation for the synthesis and SAR studies of novel this compound analogs. By systematically modifying the diphenyl sulfone scaffold and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the molecular determinants of DHPS inhibition. This knowledge can then be applied to the rational design of new and more potent antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Use of Sulfones in Combination Therapy for Leprosy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sulfoxone: While this compound (aldesulfone sodium) is a sulfone drug historically used in the treatment of leprosy, the vast majority of modern combination therapy studies and clinical guidelines focus on Dapsone as the primary sulfone component. Consequently, detailed contemporary data on the use of this compound in combination therapy is scarce. The following application notes and protocols are based on the extensive research and established use of Dapsone within the World Health Organization's (WHO) recommended Multi-Drug Therapy (MDT) for leprosy, which serves as a representative model for the application of sulfones in this context.

Application Notes

Introduction

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, is primarily treated with a multi-drug therapy (MDT) to ensure efficacy and prevent the development of drug resistance.[1][2][3] The use of a single anti-leprosy drug (monotherapy) is likely to result in the development of drug resistance.[2] Sulfones, and principally Dapsone, are a cornerstone of this combination therapy, acting as a bacteriostatic agent against M. leprae.[1]

Mechanism of Action: Sulfones in Combination Therapy

Sulfones, including Dapsone and by extension this compound, exert their bacteriostatic effect by inhibiting the bacterial synthesis of folic acid. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a key step in the folic acid synthesis pathway of M. leprae.[1] As folic acid is essential for the synthesis of nucleic acids, the inhibition of this pathway halts bacterial replication.

The rationale for using sulfones in combination with other drugs like rifampicin (B610482) (a potent bactericidal agent) and clofazimine (B1669197) (a weakly bactericidal agent with anti-inflammatory properties) is to attack the mycobacteria through different mechanisms, leading to a more effective and rapid clearance of the infection while minimizing the risk of selecting for resistant strains.[1][3]

Therapeutic Applications

The primary application of sulfone combination therapy is in the treatment of all forms of leprosy. The WHO provides standardized MDT regimens for both paucibacillary (PB) and multibacillary (MB) leprosy, which are highly effective, with relapse rates being very low.[3]

Quantitative Data from Combination Therapy Studies

The following tables summarize the efficacy of the standard WHO Multi-Drug Therapy regimens, which include the sulfone Dapsone.

Table 1: WHO Recommended Multi-Drug Therapy (MDT) Regimens for Leprosy [3][4]

Leprosy ClassificationDrug RegimenDuration
Paucibacillary (PB) Rifampicin: 600 mg, once a monthDapsone: 100 mg, daily6 months
Multibacillary (MB) Rifampicin: 600 mg, once a monthClofazimine: 300 mg, once a month + 50 mg, dailyDapsone: 100 mg, daily12 months

Table 2: Efficacy of Standard MDT in Leprosy Treatment

Study ParameterFindingCitation
Cure Rate Treatment with rifampin and other antibiotics is highly effective and cures 98% of patients with leprosy infection.[3]
Relapse Rate The relapse rate is very low, at about 1% over 5–10 years.[3]
Reduction in Disability Rate One study in India reported a reduction in the disability rate of patients treated with multidrug therapy from 6.15% to 1.50% over 3 years.[3]
Prevention of Disabilities A WHO analysis estimated that MDT has prevented 1–2 million people from developing disabilities caused by leprosy since its introduction.[3]

Experimental Protocols

The following are the standardized protocols for the WHO-recommended MDT for leprosy.

Protocol 1: Treatment of Paucibacillary (PB) Leprosy in Adults

  • Patient Screening:

    • Confirm diagnosis of paucibacillary leprosy (1-5 skin lesions and/or one affected nerve trunk).

    • Assess for any contraindications to the prescribed medications, including known allergies to sulfones or rifampicin.

    • Establish baseline complete blood count.

  • Drug Administration:

    • Rifampicin: 600 mg administered orally, once a month, under direct supervision.

    • Dapsone: 100 mg administered orally, daily, self-administered by the patient.

  • Duration of Treatment:

    • The total duration of treatment is 6 months.

  • Monitoring:

    • Monitor for adverse drug reactions, particularly allergic reactions to Dapsone (e.g., itchy skin rashes).

    • Clinical assessment of skin lesions and nerve function at regular intervals.

Protocol 2: Treatment of Multibacillary (MB) Leprosy in Adults

  • Patient Screening:

    • Confirm diagnosis of multibacillary leprosy (>5 skin lesions, nerve involvement, positive skin smear).

    • Assess for any contraindications to the prescribed medications.

    • Establish baseline complete blood count and liver function tests.

  • Drug Administration:

    • Rifampicin: 600 mg administered orally, once a month, under direct supervision.

    • Clofazimine: 300 mg administered orally, once a month, under direct supervision, AND 50 mg administered orally, daily, self-administered.

    • Dapsone: 100 mg administered orally, daily, self-administered.

  • Duration of Treatment:

    • The total duration of treatment is 12 months.

  • Monitoring:

    • Monitor for adverse drug reactions. Inform the patient about potential side effects such as reddish discoloration of urine from rifampicin and brownish-black discoloration of the skin from clofazimine.[2]

    • Monitor for signs of Dapsone hypersensitivity syndrome.

    • Regular clinical and bacteriological examination to assess treatment response.

Alternative Regimens in Case of Sulfone Intolerance:

In cases where Dapsone cannot be used due to adverse reactions such as severe hemolysis or hypersensitivity syndrome, alternative regimens may be considered. These often involve second-line drugs. For instance, in a patient with MB leprosy and Dapsone intolerance, a regimen might consist of rifampicin, clofazimine, and a fluoroquinolone like ofloxacin. The specific choice of drugs and duration of treatment should be determined by a specialist.

Visualizations

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid ... Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid_Synthesis Bacterial_Replication Bacterial Replication Nucleic_Acid_Synthesis->Bacterial_Replication This compound This compound / Dapsone This compound->Dihydropteroate_Synthase Inhibits

Caption: Mechanism of Action of Sulfones.

MDT_Workflow Start Patient with Suspected Leprosy Diagnosis Clinical Examination Slit-Skin Smear Start->Diagnosis Classification Classify as Paucibacillary (PB) or Multibacillary (MB) Diagnosis->Classification PB_Treatment PB-MDT Regimen (Rifampicin + Dapsone) 6 Months Classification->PB_Treatment PB MB_Treatment MB-MDT Regimen (Rifampicin + Clofazimine + Dapsone) 12 Months Classification->MB_Treatment MB Monitoring Monitor for Adverse Reactions and Clinical Improvement PB_Treatment->Monitoring MB_Treatment->Monitoring Completion Treatment Completion Monitoring->Completion Follow_up Post-Treatment Follow-up Completion->Follow_up

Caption: Leprosy Multi-Drug Therapy Workflow.

Combination_Therapy_Rationale cluster_drugs Multi-Drug Therapy Components cluster_outcomes Therapeutic Goals Rifampicin Rifampicin (Bactericidal) Efficacy Enhanced Efficacy Rifampicin->Efficacy Resistance_Prevention Prevention of Drug Resistance Rifampicin->Resistance_Prevention Shorter_Duration Shorter Treatment Duration Rifampicin->Shorter_Duration Dapsone Dapsone/Sulfoxone (Bacteriostatic) Dapsone->Efficacy Dapsone->Resistance_Prevention Clofazimine Clofazimine (Weakly Bactericidal, Anti-inflammatory) Clofazimine->Efficacy Clofazimine->Resistance_Prevention

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Sulfoxone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving, even though it is described as a water-soluble compound?

A1: While this compound is classified as a water-soluble sulfone, several factors can hinder its dissolution in experimental settings.[1] Common causes for poor dissolution or precipitation include:

  • Concentration Limit Exceeded: You may be trying to prepare a solution that exceeds its intrinsic solubility limit (approximately 2.63 g/L).[1]

  • pH of the Medium: The pH of your aqueous solution can significantly impact the solubility of ionizable compounds.[2][3] For sulfonamides, solubility can be pH-dependent.

  • Incorrect Salt Form: You might be using the free form of this compound rather than its more soluble salt, this compound Sodium.[4][5][6]

  • Temperature: The solubility of compounds can be temperature-dependent. Ensure your solvent is at the appropriate temperature as specified in your protocol.[7]

  • Solvent Polarity Shock: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate, a phenomenon known as "crashing out".[8][9][10]

Q2: My this compound precipitated after I diluted the organic stock solution with an aqueous buffer. How can I prevent this?

A2: This is a common issue when the drug is highly soluble in an organic solvent but poorly soluble in the final aqueous medium.[9][11] To prevent precipitation, follow this procedure:

  • Reverse the Order of Addition: Instead of adding the aqueous buffer to your organic stock, add the small volume of your organic stock solution dropwise to the larger volume of the aqueous buffer.[8]

  • Ensure Rapid Mixing: Vigorously vortex or stir the aqueous buffer while adding the stock solution. This promotes rapid dispersion and prevents localized areas of high concentration that can trigger precipitation.[8]

  • Work with Lower Concentrations: If precipitation persists, try using a more dilute stock solution or preparing a lower final concentration in the aqueous medium.

Q3: What are the most effective strategies to fundamentally improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of sulfone-class drugs.[12][13][14] Key methods include:

  • Salt Formation: Using the sodium salt of this compound (Aldesulfone Sodium) is a primary method to increase solubility.[4][5]

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.[2][3][15]

  • Co-solvency: Adding a water-miscible organic solvent in which the drug is highly soluble can increase the overall solubility of the mixture.[3][15]

  • Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active this compound in vivo is an advanced strategy. For instance, a corresponding sulfoxide (B87167) can act as a more soluble prodrug for a sulfone.[16][17][18]

  • Advanced Formulations: Techniques like particle size reduction (micronization, nanosuspension), complexation with cyclodextrins, and creating solid dispersions are also effective.[13][19][20][21][22][23][24]

Q4: How does pH adjustment affect this compound solubility?

A4: For ionizable drugs, solubility is lowest when the molecule is in its neutral form and increases as the molecule becomes ionized.[2][25] The solubility of an acidic drug increases as the pH rises above its pKa, while the solubility of a basic drug increases as the pH falls below its pKa.[2] To optimize solubility, you should perform a pH-solubility profile study to determine the ideal pH range for your desired concentration. This typically involves measuring the drug's equilibrium solubility in a series of buffers across a wide pH range.[26]

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Sodium

PropertyThis compoundThis compound SodiumSource
Molecular Formula C₁₄H₁₆N₂O₆S₃C₁₄H₁₄N₂Na₂O₆S₃[1][4]
Molecular Weight 404.5 g/mol 448.5 g/mol [1][4]
Description Water-soluble sulfoneSodium salt form of this compound[1][4][6]

Table 2: Aqueous Solubility of this compound

CompoundSolubilityConditionsSource
This compound 2.63 g/LNot Specified[1]

Table 3: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Final ConcentrationNotesSource
DMSO < 1% (often < 0.1% for cell culture)High solubilizing power; can be toxic to cells at higher concentrations.[9][20]
Ethanol Variable, often < 5%Generally less toxic than DMSO but may have biological effects.[20]
Polyethylene Glycol (PEG 300/400) 5-20%Commonly used in preclinical formulations.[27]
Propylene Glycol 10-30%Another common vehicle for oral and parenteral formulations.[27]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific buffer. The shake-flask method is considered the gold standard for solubility measurement.[27][28]

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Equilibrium is reached when the concentration of the dissolved drug no longer changes over time.[28]

  • After shaking, let the vials stand to allow the undissolved solid to sediment.[29]

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample immediately using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.[30]

Protocol 2: Preparation of Aqueous Solutions from an Organic Stock

This protocol provides a step-by-step method to minimize precipitation when preparing an aqueous solution of this compound from a concentrated organic stock.[8]

Materials:

  • Concentrated stock solution of this compound (e.g., 50 mM in DMSO)

  • Target aqueous buffer (e.g., cell culture medium)

  • Sterile microcentrifuge or conical tubes

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • Add the required final volume of the aqueous buffer to a sterile tube.

  • Vortex the stock solution to ensure it is fully dissolved.

  • While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop-by-drop directly into the vortexing liquid.

  • Continue vortexing for an additional 30-60 seconds to ensure the compound is thoroughly dispersed.

  • Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, the solubility limit may have been exceeded.[8]

Visualizations

G start Start: this compound Precipitation Observed in Aqueous Solution check_order Q: What was the order of addition? start->check_order check_mixing Q: Was the aqueous phase vigorously mixed during addition? check_order->check_mixing Stock to Buffer solution1 Solution: Add organic stock dropwise to the aqueous buffer. check_order->solution1 Buffer to Stock check_conc Q: Is the final concentration below the known solubility limit? check_mixing->check_conc Yes solution2 Solution: Vortex or stir the aqueous buffer during addition. check_mixing->solution2 No solution3 Solution: Lower the final concentration. check_conc->solution3 No advanced If precipitation persists, consider advanced solubility enhancement. check_conc->advanced Yes end_ok Problem Resolved solution1->end_ok solution2->end_ok solution3->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

G start Goal: Enhance Aqueous Solubility of this compound physchem Physicochemical Approaches start->physchem formulation Advanced Formulation Strategies start->formulation salt Salt Formation (e.g., this compound Sodium) physchem->salt ph pH Adjustment physchem->ph cosolvent Co-solvency physchem->cosolvent prodrug Prodrug Synthesis (e.g., Sulfoxide) physchem->prodrug nanotech Nanotechnology (Nanosuspensions) formulation->nanotech dispersion Solid Dispersions formulation->dispersion complex Complexation (e.g., Cyclodextrins) formulation->complex

Caption: Strategies for enhancing this compound solubility.

G paba p-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthetase paba->enzyme This compound This compound inhibition INHIBITION This compound->inhibition dihydropteroate Dihydropteroic Acid enzyme->dihydropteroate Normal Substrate folic_acid Folic Acid (Essential for Bacteria) dihydropteroate->folic_acid inhibition->enzyme

Caption: this compound's mechanism of action.

References

Technical Support Center: Enhancing the Oral Bioavailability of Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with Sulfoxone. The following information is designed to help identify the root cause of low bioavailability and provide actionable strategies to improve it.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly low plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?

A1: Low oral bioavailability of a compound like this compound can stem from several factors. The primary reasons are often related to its physicochemical properties and physiological processing.[1][2] Key areas to investigate include:

  • Poor Aqueous Solubility: Although some sulfonamides are water-soluble, the specific salt form and formulation of your this compound could have limited solubility in gastrointestinal (GI) fluids, leading to a low dissolution rate.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which are fundamental parameters controlling oral absorption.[4][5]

  • Low Permeability: The drug may not efficiently pass through the intestinal membrane into the bloodstream.[6]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[7][8][9] Sulfone and sulfonamide compounds can undergo metabolic transformations, such as oxidation.[10][11]

Q2: How can we determine if solubility is the limiting factor for our this compound formulation?

A2: To assess if solubility is the issue, you can perform the following:

  • Determine the Biopharmaceutics Classification System (BCS) Class: Conduct equilibrium solubility studies of your this compound active pharmaceutical ingredient (API) at 37°C across a pH range of 1.2 to 6.8 to simulate the GI tract.[4][12] If the highest dose strength is not soluble in 250 mL of this media, it is considered to have low solubility (BCS Class II or IV).

  • In Vitro Dissolution Testing: Perform dissolution studies on your current formulation using USP apparatus (e.g., paddle or basket) with relevant dissolution media.[13][14][15] A slow or incomplete dissolution profile suggests that solubility and dissolution rate are likely hindering absorption.

Q3: What strategies can we employ if our this compound formulation exhibits poor solubility?

A3: If poor solubility is identified as the culprit, several formulation strategies can be explored to enhance it:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can significantly improve the dissolution rate.[3] Nanosuspensions are a promising approach for poorly soluble drugs.[16]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution.[16]

  • Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the GI tract.[17][18]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]

Q4: Could a prodrug approach be beneficial for improving this compound's oral bioavailability?

A4: Yes, a prodrug strategy can be highly effective. For sulfones, a particularly relevant approach is the use of a more soluble sulfoxide (B87167) precursor that is converted to the active sulfone in vivo.[19][20] This strategy has been shown to significantly increase the systemic exposure of the active sulfone metabolite.[19][20] The sulfoxide prodrug is typically more soluble and can be more readily absorbed, after which it is metabolized to the active sulfone.[19][20]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Exposure of this compound

Possible Cause: Poor aqueous solubility and slow dissolution of the current formulation.

Troubleshooting Workflow:

A Start: Low/Variable this compound Exposure B Conduct pH-Solubility Profile (BCS) A->B C Perform In Vitro Dissolution Testing A->C D Is Solubility Low? (BCS Class II/IV) B->D E Is Dissolution Rate Slow? C->E F Reformulate to Enhance Solubility D->F Yes J Evaluate New Formulations In Vitro & In Vivo D->J No E->F Yes E->J No, investigate permeability/metabolism G Particle Size Reduction (Nanomilling) F->G H Solid Dispersion F->H I Lipid-Based Formulation (SEDDS) F->I G->J H->J I->J

Caption: Troubleshooting workflow for low this compound exposure.

Experimental Protocol: BCS Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 6.8.

  • Drug Addition: Add an excess amount of this compound API to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Determine Solubility: Calculate the solubility at each pH. If the highest intended clinical dose is not soluble in 250 mL of the buffer at any pH, the drug is considered to have low solubility.[4][12]

Issue 2: Suspected High First-Pass Metabolism

Possible Cause: this compound is rapidly metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.

Signaling Pathway: Prodrug Activation

A sulfoxide prodrug can be designed to be more readily absorbed. Once in circulation, it is enzymatically oxidized to the active sulfone (this compound).

cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Liver Sulfoxide Prodrug (Oral) Sulfoxide Prodrug (Oral) Absorbed Prodrug Absorbed Prodrug Sulfoxide Prodrug (Oral)->Absorbed Prodrug Absorption Active this compound Active this compound Absorbed Prodrug->Active this compound CYP450 Oxidation

Caption: Sulfoxide prodrug activation pathway.

Experimental Protocol: In Vivo Pharmacokinetic Study of a Sulfoxide Prodrug vs. This compound

  • Animal Model: Use a relevant animal model (e.g., rats or mice).

  • Dosing Groups:

    • Group 1: this compound administered orally.

    • Group 2: Sulfoxide prodrug administered orally at an equimolar dose to Group 1.

    • Group 3: this compound administered intravenously (for bioavailability calculation).

  • Formulation: Administer the oral doses in a suitable vehicle (e.g., 0.5% HPMC with 0.2% Tween 80).[19]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Analysis: Analyze plasma concentrations of both the sulfoxide prodrug and this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation: Comparative Pharmacokinetics

The following table illustrates the potential improvement in this compound exposure when administered as a sulfoxide prodrug, based on data from a similar sulfone compound.[19][20]

ParameterOral this compoundOral Sulfoxide Prodrug
Cmax (ng/mL) 150450 (as this compound)
Tmax (h) 4.02.0
AUC (ng*h/mL) 12003500 (as this compound)
Oral Bioavailability (F%) 25%75%

This data is illustrative and based on findings for an analogous sulfone drug.[19][20]

Summary of Strategies to Overcome Poor Oral Bioavailability of this compound

StrategyMechanism of ActionKey Experimental Evaluation
Prodrug Approach (Sulfoxide) Increases solubility and absorption; in vivo conversion to active sulfone.[19][20]Comparative in vivo PK study of prodrug vs. parent drug.
Nanonization Increases surface area, leading to faster dissolution.[17]In vitro dissolution testing, particle size analysis, in vivo PK study.
Lipid-Based Formulations (SEDDS) Solubilizes the drug in the GI tract, forming fine emulsions.[17][18]Formulation development, droplet size analysis, in vitro dissolution, in vivo PK study.
Solid Dispersions Presents the drug in an amorphous, higher-energy state for improved dissolution.[16]DSC, XRD for physical state characterization, in vitro dissolution, in vivo PK study.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter assay interference when working with Sulfoxone. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase.[1] This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, this compound prevents bacterial growth. Due to its structural similarity to para-aminobenzoic acid (PABA), the natural substrate of the enzyme, this compound can interfere with assays involving the folic acid synthesis pathway.

Q2: Why might this compound interfere with my assay?

This compound can potentially interfere with assays through several mechanisms:

  • Cross-reactivity in Immunoassays: As a sulfonamide, this compound shares structural similarities with other sulfonamide drugs. This can lead to cross-reactivity in immunoassays, particularly competitive formats, where the antibody may not be able to distinguish between this compound and the target analyte.

  • Interference in Enzymatic Assays: Sulfones can possess antioxidant properties. In enzymatic assays that involve redox reactions, such as those using horseradish peroxidase (HRP), the antioxidant activity of this compound could interfere with the assay chemistry and lead to inaccurate results.

  • Competitive Inhibition: In any assay that utilizes the bacterial folic acid synthesis pathway, this compound can act as a competitive inhibitor, directly affecting the assay's enzymatic components.

Q3: What are the common signs of assay interference caused by this compound?

Common indicators of assay interference include:

  • High Background: Elevated signal in blank or negative control wells.

  • False Positives or False Negatives: Obtaining a positive signal when the analyte is not present, or a negative signal when it is.

  • Poor Reproducibility: High variability between replicate wells or between experiments.

  • Non-linear Dose-Response Curves: The signal does not correlate with the concentration of the analyte in a predictable manner.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can mask the specific signal from your analyte. If you suspect this compound is contributing to high background, consider the following troubleshooting steps.

Potential Cause & Solution

Potential CauseRecommended Solution
Non-specific binding of this compound to the plate or antibodies. 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) and/or the incubation time. 2. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers to reduce non-specific interactions.
Cross-reactivity of detection antibodies with this compound. 1. Run a "this compound-only" control: This will help determine if the antibodies are binding directly to this compound. 2. Switch to a more specific antibody: If cross-reactivity is confirmed, consider using a monoclonal antibody with higher specificity for your target analyte.
Contamination of reagents with this compound or a similar interfering substance. 1. Use fresh reagents: Prepare all buffers and solutions fresh. 2. Dedicated Pipettes: Use dedicated pipettes for each reagent to avoid cross-contamination.
Issue 2: Inaccurate Results in a Competitive Immunoassay

Competitive immunoassays are particularly susceptible to interference from structurally related compounds.

Potential Cause & Solution

Potential CauseRecommended Solution
Cross-reactivity of the primary antibody with this compound. 1. Perform a Cross-Reactivity Test: Analyze a range of this compound concentrations to quantify the extent of cross-reactivity. See Experimental Protocol 2 for a detailed methodology. 2. Serial Dilution: Dilute the sample to reduce the concentration of this compound below the level where it interferes, while keeping the analyte concentration within the detection range of the assay. See Experimental Protocol 1 .
Matrix Effect: Components in the sample matrix, including this compound, may non-specifically interfere with the antibody-antigen binding.1. Sample Dilution: Diluting the sample can often mitigate matrix effects. 2. Use a different sample diluent: A diluent containing a blocking agent or a different buffer composition may reduce non-specific interactions.
Issue 3: Unexpected Results in an HRP-Based Enzymatic Assay

The potential antioxidant properties of sulfones can interfere with the redox reactions central to HRP-based detection.

Potential Cause & Solution

Potential CauseRecommended Solution
Antioxidant activity of this compound quenching the HRP-substrate reaction. 1. Test for Antioxidant Interference: Run a control experiment to determine if this compound inhibits the HRP reaction at the concentrations used in your assay. See Experimental Protocol 3 . 2. Reduce Incubation Time: A shorter incubation time may minimize the impact of the interfering substance.
Direct inhibition of HRP by this compound. 1. Run a "this compound-only" control: This will show if this compound directly affects the HRP enzyme's activity.
Redox Cycling: this compound may participate in redox cycling, generating reactive oxygen species that can interfere with the assay.1. Remove Reducing Agents: If possible, remove or reduce the concentration of reducing agents like DTT from the assay buffer.

Quantitative Data Summary

Table 1: Cross-Reactivity of a Monoclonal Antibody with Various Sulfonamides in a Competitive ELISA

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1

Data is illustrative and based on a representative monoclonal antibody. Actual cross-reactivity will depend on the specific antibody used.

Table 2: Inhibitory Activity of Various Sulfones and Sulfonamides against Dihydropteroate Synthetase

CompoundI50 (M)KI (M)
4,4'-Diaminodiphenylsulfone (DDS)2 x 10⁻⁵5.9 x 10⁻⁶
4-amino-4'-formamidodiphenylsulfone5.8 x 10⁻⁵Not Reported
4-amino-4'-acetamidodiphenylsulfone5.2 x 10⁻⁵Not Reported
SulfadiazineNot Reported2.5 x 10⁻⁶

I50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. KI is the inhibition constant, a measure of the inhibitor's binding affinity.[2][3]

Experimental Protocols

Experimental Protocol 1: Serial Dilution to Test for Assay Interference

This protocol is used to determine if diluting a sample can reduce the effect of an interfering substance like this compound.

Materials:

  • Sample containing the analyte and suspected interfering substance (this compound)

  • Assay-specific diluent buffer

  • Microcentrifuge tubes or a 96-well dilution plate

  • Calibrated pipettes and sterile tips

Procedure:

  • Label a series of microcentrifuge tubes for the desired dilution factors (e.g., 1:2, 1:4, 1:8, 1:16, 1:32, 1:64).

  • Add the appropriate volume of diluent buffer to each tube. For a 1:2 serial dilution, add a volume of diluent equal to the volume of sample you will be adding.

  • Add the initial sample to the first tube and mix thoroughly by gentle pipetting.

  • Transfer the same volume from the first tube to the second tube and mix.

  • Repeat this process for all subsequent tubes, using a fresh pipette tip for each transfer.

  • Run the undiluted and all diluted samples in your assay in parallel.

  • Data Analysis: Calculate the concentration of your analyte in each diluted sample, correcting for the dilution factor. If interference is present, you will observe a non-linear relationship between the measured concentration and the dilution factor at lower dilutions. As the interfering substance is diluted out, the corrected analyte concentration should plateau to a consistent value.

Experimental Protocol 2: Competitive ELISA to Determine IC50 of a Cross-Reactant

This protocol is used to quantify the cross-reactivity of this compound by determining its IC50 (the concentration that causes 50% inhibition of the signal).

Materials:

  • Microtiter plate coated with the capture antibody

  • Standard analyte solution

  • This compound solution (as the potential cross-reactant)

  • Enzyme-conjugated detection antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Plate Preparation: Coat the microtiter plate with the capture antibody and block non-specific binding sites with blocking buffer.

  • Prepare Standard Curve: Prepare a serial dilution of your standard analyte to generate a standard curve.

  • Prepare Cross-Reactant Dilutions: Prepare a serial dilution of this compound over a wide concentration range.

  • Competitive Reaction: Add a fixed concentration of the enzyme-conjugated detection antibody and either the standard analyte or the this compound dilution to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of this compound. The IC50 value is the concentration of this compound that results in 50% inhibition of the maximum signal.

Experimental Protocol 3: Evaluating Antioxidant Interference in HRP-Based Assays

This protocol helps determine if this compound's potential antioxidant properties are interfering with an HRP-based detection system.

Materials:

  • Horseradish Peroxidase (HRP) solution

  • HRP substrate (e.g., TMB, Amplex Red)

  • Hydrogen peroxide (H₂O₂)

  • This compound solution

  • Assay buffer

  • Microplate (clear for colorimetric, black for fluorescent)

  • Plate reader

Procedure:

  • Prepare Reaction Mixtures:

    • Negative Control: Assay buffer only.

    • Positive Control: Assay buffer + HRP + H₂O₂ + Substrate.

    • This compound Control: Assay buffer + HRP + H₂O₂ + Substrate + this compound (at various concentrations).

    • This compound Only Control: Assay buffer + this compound (to check for intrinsic signal).

  • Incubation: Add the components to the microplate wells in the order listed above. Incubate for the standard assay time.

  • Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Compare the signal from the "this compound Control" wells to the "Positive Control" wells. A significant decrease in signal in the presence of this compound suggests antioxidant interference. The "this compound Only Control" will indicate if this compound itself contributes to the signal.

Visualizations

troubleshooting_workflow cluster_immuno Immunoassay Troubleshooting cluster_enzyme Enzymatic Assay Troubleshooting start Assay Anomaly Observed (e.g., High Background, Poor Reproducibility) q1 Is the assay an immunoassay? start->q1 q2 Is the assay enzyme-based (e.g., HRP)? q1->q2 No immuno_check Suspect Cross-Reactivity q1->immuno_check Yes enzyme_check Suspect Antioxidant Interference or Direct Enzyme Inhibition q2->enzyme_check Yes other_issues General Troubleshooting: - Check reagent stability - Verify instrument settings - Review pipetting technique q2->other_issues No immuno_protocol1 Run 'this compound-only' Control immuno_check->immuno_protocol1 immuno_protocol2 Perform Serial Dilution (Protocol 1) immuno_protocol1->immuno_protocol2 immuno_protocol3 Determine Cross-Reactivity IC50 (Protocol 2) immuno_protocol2->immuno_protocol3 immuno_solution Optimize Assay: - Use more specific antibody - Adjust sample dilution immuno_protocol3->immuno_solution enzyme_protocol1 Run 'this compound-only' Control enzyme_check->enzyme_protocol1 enzyme_protocol2 Evaluate Antioxidant Interference (Protocol 3) enzyme_protocol1->enzyme_protocol2 enzyme_solution Optimize Assay: - Modify buffer (remove reducing agents) - Adjust incubation time enzyme_protocol2->enzyme_solution

Caption: Troubleshooting workflow for this compound-related assay interference.

competitive_inhibition cluster_well Microtiter Well Ab Capture Antibody Ag_labeled Labeled Analyte Ag_labeled->Ab Binds This compound This compound (Cross-Reactant) This compound->Ab Competes for Binding Analyte Target Analyte Analyte->Ab Competes for Binding

Caption: Competitive binding in an immunoassay with a cross-reactant.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroate Dihydropteroate Dihydropteroate_Synthetase->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ...further steps This compound This compound (Competitive Inhibitor) This compound->Dihydropteroate_Synthetase Inhibits

References

Technical Support Center: Managing Off-Target Effects of Sulfoxone in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the potential off-target effects of Sulfoxone in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a sulfone antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By blocking this enzyme, this compound prevents bacterial growth and replication.

Q2: What are the potential off-target effects of this compound and other drugs in the sulfone and sulfonamide classes?

A2: While specific off-target interactions for this compound are not extensively documented in public literature, the broader classes of sulfone and sulfonamide drugs have known off-target liabilities. These can include:

  • Hematological Effects: Drugs like dapsone, a structurally related sulfone, are known to cause dose-related hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] Methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively, has also been reported.[3]

  • Neurological Effects: Some sulfonamides have been shown to interfere with tetrahydrobiopterin (B1682763) biosynthesis by inhibiting sepiapterin (B94604) reductase.[4] This can impact the production of neurotransmitters like dopamine (B1211576) and serotonin, potentially leading to central nervous system-related side effects.[4][5]

  • Hypersensitivity Reactions: Sulfonamides are associated with a range of hypersensitivity reactions, from skin rashes to more severe conditions like Stevens-Johnson syndrome.[6][7][8]

  • Carbonic Anhydrase Inhibition: Some sulfonamide-containing drugs can inhibit carbonic anhydrases, which may lead to various physiological effects.[9]

It is crucial to consider these possibilities when unexpected phenotypes are observed in preclinical models treated with this compound.

Q3: How can I proactively assess the potential for off-target effects of this compound in my experimental system?

A3: A proactive approach to identifying off-target effects is recommended. This can involve a combination of computational and experimental methods:

  • In Silico Analysis: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands of various proteins.[10]

  • Broad-Panel Screening: In vitro screening against a panel of common off-target liabilities (e.g., kinases, GPCRs, ion channels) can provide an empirical assessment of this compound's selectivity. Commercial services are available for such profiling.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.

Troubleshooting Guides

Issue 1: I am observing greater-than-expected cytotoxicity in my cell-based assays with this compound.

  • Question: Could this be an off-target effect?

  • Answer and Troubleshooting Steps: Yes, unexpected cytotoxicity could be due to off-target activity. Here’s how to investigate:

    • Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has the correct chemical identity using methods like LC-MS and NMR.

    • Perform a Full Dose-Response Curve: An unusual shape in the dose-response curve may suggest multiple mechanisms of action (on- and off-target).

    • Use a Structurally Unrelated DHPS Inhibitor: If another DHPS inhibitor with a different chemical scaffold does not produce the same cytotoxic phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.

    • Rescue Experiment: If your cell line is not dependent on de novo folic acid synthesis (i.e., it can uptake folate from the media), supplementing with folinic acid should rescue the on-target effect. If cytotoxicity persists, it is likely due to an off-target mechanism.

    • Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement with DHPS in intact cells and could potentially identify novel intracellular binding partners.

Issue 2: My in vivo preclinical model is showing unexpected toxicity (e.g., anemia, neurological symptoms) at doses of this compound that should be well-tolerated.

  • Question: How can I determine if these are on-target or off-target toxicities?

  • Answer and Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the onset and severity of the toxicities.

    • Hematological Analysis: If anemia is observed, perform a complete blood count (CBC) with a reticulocyte count and screen for markers of hemolysis (e.g., lactate (B86563) dehydrogenase, bilirubin). If your animal model has a G6PD-deficient strain available, this could be used to test the hemolytic anemia hypothesis.

    • Neurological Assessment: For neurological symptoms, conduct a functional observational battery to characterize the phenotype. Measure neurotransmitter levels in relevant brain regions if possible.

    • Histopathological Examination: A thorough histopathological analysis of major organs can help identify tissues affected by toxicity.

    • Consider a Structurally Related but Inactive Analog: If a close structural analog of this compound that is inactive against DHPS is available, its administration can help to distinguish between on- and off-target effects in vivo.

Hypothetical Off-Target Profile of this compound

The following tables present hypothetical quantitative data to illustrate how the on- and off-target activities of this compound could be characterized. This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Hypothetical Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (µM)% Inhibition at 10 µM
DHPS (On-Target) 0.1 99%
Kinase A5.265%
Kinase B12.842%
Kinase C> 50< 10%
Kinase D8.155%

This table illustrates a hypothetical scenario where this compound has off-target activity against several kinases at concentrations higher than its on-target IC50.

Table 2: Hypothetical Receptor Binding Profile of this compound

Receptor TargetKi (µM)
Receptor X7.5
Receptor Y25.1
Receptor Z> 100

This table shows hypothetical binding affinities (Ki) of this compound for several G-protein coupled receptors, suggesting potential for off-target signaling.

Experimental Protocols

Protocol 1: KinomeScan for Off-Target Kinase Profiling

This protocol describes a generalized approach for using a competitive binding assay to screen this compound against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Principle: The assay measures the ability of this compound to compete with a known, immobilized ligand for the active site of a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified.

  • Experimental Procedure (Outsourced to a service provider like Eurofins Discovery's KINOMEscan®):

    • Submit the this compound sample at the required concentration and volume.

    • Select the desired kinase panel (e.g., scanMAX with 468 kinases).

    • The service provider will perform the competitive binding assay, typically at a single high concentration of this compound (e.g., 10 µM) for initial screening.

  • Data Analysis: The results are typically provided as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition (e.g., >50%).

  • Follow-up: For identified hits, determine the IC50 or Kd values through dose-response experiments to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm that this compound engages its intended target (DHPS) in a cellular environment and to potentially identify novel off-target binders.

  • Cell Culture: Grow cells of interest to 80-90% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (DHPS) in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble DHPS as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_investigation Investigation cluster_off_target_id Off-Target Identification cluster_validation Validation & Mitigation obs Unexpected Phenotype (e.g., cytotoxicity, in vivo toxicity) confirm Confirm Compound Identity & Purity obs->confirm dose_response Dose-Response Analysis confirm->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor rescue On-Target Rescue Experiment unrelated_inhibitor->rescue broad_screen Broad-Panel Screening (e.g., KinomeScan, Receptor Panel) rescue->broad_screen If phenotype persists cetsa_ms CETSA-MS for unbiased target identification rescue->cetsa_ms Unbiased approach validate Validate Hits in Orthogonal Assays (e.g., enzymatic assays, binding assays) broad_screen->validate cetsa_ms->validate sar Structure-Activity Relationship (SAR) to design out off-target effects validate->sar model Use Knockout/Knockdown Models of Off-Target validate->model

Caption: Workflow for investigating unexpected preclinical phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Off-Target Receptor X g_protein G-Protein receptor->g_protein Activates This compound This compound This compound->receptor Binds effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression toxicity Cytotoxicity gene_expression->toxicity

Caption: Hypothetical off-target signaling pathway for this compound.

troubleshooting_tree start Unexpected In Vivo Toxicity Observed q1 Is the toxicity consistent with on-target pharmacology? start->q1 a1_yes On-Target Toxicity q1->a1_yes Yes a1_no Potential Off-Target Toxicity q1->a1_no No q2 Are there signs of hemolysis? a1_no->q2 a2_yes Investigate G6PD-like mechanism q2->a2_yes Yes a2_no Proceed to broader screening q2->a2_no No q3 Are there neurological symptoms? a2_no->q3 a3_yes Investigate Sepiapterin Reductase inhibition and neurotransmitter levels q3->a3_yes Yes a3_no Consider other off-target mechanisms q3->a3_no No

References

Optimizing dosage and administration routes for Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the optimization of dosage and administration routes for Sulfoxone. This compound is a sulfone anti-leprosy drug, also known as aldesulfone sodium, first introduced in 1948.[1] Due to its historical usage, recent and comprehensive research data are limited. Its structural and functional analogue, Dapsone (B1669823), has been more extensively studied and is currently the only sulfone congener available for clinical practice.[2][3] This guide leverages the wealth of information on Dapsone to provide relevant, actionable insights and troubleshooting strategies for your this compound research, addressing common challenges in preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic pharmacokinetic properties?

This compound is a water-soluble sulfonamide antibiotic historically used in the treatment of leprosy.[4][5] Like other sulfones, its antibacterial action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, which blocks folic acid synthesis in susceptible bacteria.[5] It is rapidly absorbed when given orally.[5] While specific data is sparse, its better-studied analogue, Dapsone, provides a useful reference for expected pharmacokinetic behavior.

Comparative Pharmacokinetic Parameters: this compound vs. Dapsone

Parameter This compound Dapsone Source(s)
Primary Indication Leprosy Leprosy, Dermatitis Herpetiformis [1][6]
Bioavailability Rapidly absorbed 70% to 80% [5][7]
Protein Binding ~69% 70% to 90% [1][7]
Metabolism Hepatic Hepatic (Liver), primarily via CYP2E1 [1][7]
Elimination Half-life 3 to 8 hours 20 to 30 hours [1][7]

| Excretion | Not specified | Renal (Kidney) |[7] |

Q2: My preclinical oral dosing study shows low and inconsistent bioavailability. What are the potential causes and how can I troubleshoot this?

Low and variable oral bioavailability is a common challenge in drug development. For sulfone drugs, this can be attributed to several factors including poor solubility, metabolic instability, or formulation issues.

Troubleshooting Steps:

  • Confirm Physicochemical Properties: Characterize the solubility and permeability of your specific this compound batch. Sulfones can exhibit poor aqueous solubility, which is a primary rate-limiting step for absorption.

  • Evaluate Formulation: The excipients and dosage form can significantly impact dissolution and absorption. Consider micronization to increase surface area or the use of solubility enhancers.

  • Investigate Pre-systemic Metabolism: Sulfones are metabolized in the liver.[1][7] High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation. An intravenous (IV) dosing arm in your study is critical to calculate absolute bioavailability and distinguish absorption issues from metabolic clearance.

  • Assess Transporter Effects: Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the gut, which can pump the drug back into the intestinal lumen, reducing net absorption.

G start Low Oral Bioavailability Observed solubility Is aqueous solubility a limiting factor? start->solubility permeability Is membrane permeability low? solubility->permeability No sol_yes Action: Improve Formulation (e.g., salt formation, micronization, use of solubilizers) solubility->sol_yes Yes metabolism Is there high first-pass metabolism? permeability->metabolism No perm_yes Action: Add Permeation Enhancers or investigate alternative routes (e.g., parenteral) permeability->perm_yes Yes met_yes Action: Investigate Prodrugs or co-administer with metabolic inhibitors (experimental) metabolism->met_yes Yes re_eval Re-evaluate in vivo metabolism->re_eval No sol_yes->re_eval perm_yes->re_eval met_yes->re_eval

Caption: Troubleshooting workflow for low oral bioavailability.

Q3: What alternative routes of administration can be considered for this compound to bypass oral delivery issues?

Exploring alternative administration routes is a key strategy when oral delivery is suboptimal.

  • Topical/Dermatological: Dapsone is available in a topical gel formulation for treating conditions like acne vulgaris.[6] Given that leprosy primarily affects the skin and nerves, a topical or transdermal delivery system for this compound could be a viable strategy to deliver the drug directly to the site of action while minimizing systemic side effects.

  • Parenteral (Intramuscular/Intravenous): Parenteral routes ensure 100% bioavailability, providing a direct measure of the drug's clearance and volume of distribution. Studies on Dapsone have explored intramuscular (IM) depot injections to improve patient compliance and ensure steady drug levels over weeks.[8] This approach could be highly effective for a long-term treatment regimen with this compound.

  • Pulmonary/Nasal: While less conventional for this drug class, these routes offer rapid absorption and avoidance of first-pass metabolism. This could be explored for specific indications but would require significant formulation development.

Experimental Protocols & Guides

Guide: Designing a Preclinical Dose-Ranging Study (Oral)

The goal of a dose-ranging study is to determine a safe and efficacious dose range and to understand the pharmacokinetic profile of this compound.[9][10]

Sample Study Design for a Rodent Model

Parameter Description
Species Sprague-Dawley Rat (or other relevant species)
Group Size n = 5-6 per group (sufficient for statistical power)
Dose Groups 1. Vehicle Control (e.g., 0.5% methylcellulose) 2. Low Dose (e.g., 5 mg/kg) 3. Mid Dose (e.g., 25 mg/kg) 4. High Dose (e.g., 100 mg/kg) 5. IV Dose (e.g., 2 mg/kg) for bioavailability calculation
Administration Oral gavage for oral groups; tail vein injection for IV group.
Sampling Times Pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose.
Sample Matrix Plasma (collected in K2-EDTA tubes)
Analysis Method LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of this compound.

| Key PK Parameters | Cmax, Tmax, AUC (Area Under the Curve), Half-life (T½), Clearance (CL), Volume of Distribution (Vd), and Bioavailability (F%).[11][12] |

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the essential steps for conducting a pharmacokinetic (PK) study to assess this compound levels after administration.

1. Animal Preparation:

  • Acclimate male Sprague-Dawley rats (250-300g) for at least 3-5 days before the experiment.[11]

  • Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

2. Formulation and Dosing:

  • Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) on the day of the study.

  • Administer the formulation via oral gavage at the desired dose volume (e.g., 5 mL/kg).

  • For the intravenous group, administer a solubilized form of this compound via the tail vein.

3. Blood Sampling:

  • Collect blood samples (~150 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Immediately centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Develop and validate a sensitive and specific LC-MS/MS method for quantifying this compound in plasma.

  • Prepare a standard curve and quality control (QC) samples by spiking blank plasma with known concentrations of this compound.

  • Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Analyze the processed samples by LC-MS/MS.

5. Data Analysis:

  • Calculate the plasma concentration of this compound at each time point.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA).[10]

  • Determine key PK parameters such as AUC, Cmax, Tmax, and elimination half-life.[12]

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Acclimatize Animals p2 Prepare Dosing Formulation p1->p2 e1 Administer this compound (Oral or IV) p2->e1 e2 Collect Blood Samples at Timed Intervals e1->e2 e3 Process Blood to Isolate Plasma e2->e3 a1 Quantify Drug in Plasma (LC-MS/MS) e3->a1 a2 Perform Non-Compartmental Analysis (NCA) a1->a2 a3 Determine Key PK Parameters (AUC, Cmax, F%) a2->a3 end end a3->end Final Report

Caption: Standard workflow for a preclinical pharmacokinetic study.

References

Technical Support Center: Identifying and Characterizing Sulfoxone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing metabolites of Sulfoxone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific experimental data for this compound metabolism is limited in publicly available literature. Therefore, this guide utilizes data from dapsone (B1669823), a structurally related sulfone drug, as a representative model. The metabolic pathways and analytical considerations for dapsone are expected to be highly relevant to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on its chemical structure and data from analogous sulfone compounds like dapsone, this compound is expected to undergo both Phase I and Phase II metabolism. The primary metabolic routes are likely:

  • N-acetylation: The amino groups on the phenyl rings can be acetylated by N-acetyltransferase (NAT) enzymes to form monoacetyl and diacetyl metabolites.[1][2][3]

  • N-hydroxylation: The amino groups can also be hydroxylated by Cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2C9, and CYP3A4, to form hydroxylamine (B1172632) metabolites.[1][2][4] These hydroxylamine metabolites can be further metabolized.

  • Glucuronidation and Sulfation: The parent drug and its Phase I metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted.[4][5]

Q2: What are the primary metabolites of this compound that I should be looking for?

A2: Drawing parallels with dapsone, the primary metabolites to target for identification and characterization would be:

  • Monoacetylthis compound: The product of N-acetylation of one of the amino groups.

  • This compound-hydroxylamine: The product of N-hydroxylation of one of the amino groups.

  • Further downstream metabolites could include glucuronide and sulfate conjugates of the parent drug and its primary metabolites.[4][5]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound metabolites?

A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose.[6][7][8] It offers the high sensitivity and selectivity required to detect and quantify low levels of metabolites in complex biological matrices like plasma and urine. HPLC with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.[9][10][11]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing, broadening, or splitting) in LC-MS/MS analysis.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, column contamination, or inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analytes. For amine-containing compounds like this compound and its metabolites, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure good peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent wash. If the problem persists, consider replacing the guard column or the analytical column.

    • Sample Solvent Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.

Issue 2: Inconsistent or low recovery of metabolites during sample preparation.

  • Possible Cause: Inefficient extraction method, analyte instability, or matrix effects.

  • Troubleshooting Steps:

    • Optimize Extraction Method: If using liquid-liquid extraction (LLE), try different organic solvents. If using solid-phase extraction (SPE), experiment with different sorbents and elution solvents. Protein precipitation is a simpler but potentially "dirtier" method; if matrix effects are suspected, consider switching to LLE or SPE.[6]

    • Assess Analyte Stability: Sulfone compounds are generally stable; however, it is good practice to assess the stability of your analytes in the biological matrix at different temperatures (bench-top, freeze-thaw cycles).[12][13][14] Samples should be stored at -80°C for long-term stability.

    • Evaluate Matrix Effects: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS. These can be assessed by post-column infusion experiments or by comparing the response of the analyte in neat solution versus in an extracted blank matrix.

Issue 3: Suspected in-source fragmentation leading to misidentification of metabolites.

  • Possible Cause: High source temperature or high declustering potential/cone voltage in the mass spectrometer can cause the parent drug to fragment in the ion source, creating ions that could be mistaken for metabolites.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Systematically reduce the source temperature and declustering potential to minimize in-source fragmentation while maintaining adequate sensitivity for the parent drug.

    • Analyze a Pure Standard: Inject a pure standard of this compound and look for the presence of ions corresponding to potential metabolites. If they are present, in-source fragmentation is likely occurring.

    • Chromatographic Separation: Ensure adequate chromatographic separation between the parent drug and its potential metabolites. This will help to distinguish between true metabolites and in-source fragments.

Quantitative Data

The following tables summarize pharmacokinetic parameters for dapsone in humans after oral administration, which can serve as an estimate for this compound.

Table 1: Pharmacokinetic Parameters of Dapsone in Healthy Adults

ParameterValueReference
Time to Peak Concentration (Tmax) 2 - 8 hours[1]
0.5 - 4 hours[15][16]
Elimination Half-life (t½) 20 - 30 hours[2]
10 - 50 hours (average 28 hours)[4]
11.5 - 29.2 hours[15][16]
Bioavailability >86%[1]
Protein Binding 70% - 90%
Volume of Distribution (Vd) 1.5 L/kg[4]

Table 2: Plasma Concentrations of Dapsone after a Single Oral Dose

DosePeak Plasma Concentration (Cmax)Reference
100 mg1.10 - 2.33 mg/L[15][16]
50 - 300 mg0.63 - 4.82 mg/L[1]
2 mg/kg (in children)1.12 ± 0.48 mg/L[17]

Table 3: Urinary Excretion of Dapsone and its Metabolites in Rats

CompoundPercentage of Dose in Urine (24h)Reference
Dapsone ~10%[5]
Monoacetyldapsone (B194098) ~6%[5]
Dapsone N-sulphamate 16 - 17%[5]
Total in Urine (6 days) ~45%[5]
Total in Feces (6 days) ~22%[5]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from studies on dapsone metabolism.[1][2]

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine:

      • Human liver microsomes (e.g., 0.5 mg/mL final concentration).

      • This compound (e.g., 1 µM final concentration, dissolved in a suitable solvent like methanol, final solvent concentration <1%).

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not present in the sample, like dapsone-d8).

  • Sample Processing:

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS

This protocol is a general guide based on methods for dapsone and other small molecules.[6][7][8][18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d8).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

  • LC-MS/MS Conditions (Example):

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the parent drug and its more polar metabolites.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its expected metabolites. These transitions would need to be determined empirically by infusing pure standards.

Visualizations

Sulfoxone_Metabolism Figure 1: Proposed Metabolic Pathway of this compound This compound This compound Monoacetylthis compound Monoacetylthis compound This compound->Monoacetylthis compound N-acetyltransferase (NAT) Sulfoxone_Hydroxylamine Sulfoxone_Hydroxylamine This compound->Sulfoxone_Hydroxylamine Cytochrome P450s (e.g., CYP2E1, CYP2C9, CYP3A4) Conjugates1 Glucuronide/Sulfate Conjugates This compound->Conjugates1 UGTs/SULTs Conjugates2 Glucuronide/Sulfate Conjugates Monoacetylthis compound->Conjugates2 UGTs/SULTs Conjugates3 Glucuronide/Sulfate Conjugates Sulfoxone_Hydroxylamine->Conjugates3 UGTs/SULTs

Caption: Figure 1: Proposed Metabolic Pathway of this compound

Experimental_Workflow Figure 2: General Experimental Workflow for Metabolite Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Figure 2: General Experimental Workflow for Metabolite Analysis

References

Technical Support Center: Sulfoxone-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Sulfoxone in in-vitro experiments. The strategies outlined here are based on the known mechanisms of related sulfone and sulfoximine (B86345) compounds and general principles of drug-induced cytotoxicity, as direct research on mitigating this compound's in-vitro cytotoxicity is limited.

Frequently Asked Questions (FAQs)

Q1: My cell culture is showing significant cell death after treatment with this compound. What are the likely mechanisms of cytotoxicity?

A1: Based on studies of related sulfone and sulfoximine compounds, this compound-induced cytotoxicity is likely mediated by two primary mechanisms: the induction of oxidative stress and the subsequent activation of apoptotic pathways.[1][2] Sulfones can lead to an imbalance in the cellular redox state, increasing reactive oxygen species (ROS). This oxidative stress can damage cellular components, including mitochondria, which in turn can trigger programmed cell death, or apoptosis, often through the activation of caspases.[1][2]

cluster_0 Cellular Environment This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Apoptosis Apoptosis / Cell Death ROS->Apoptosis Contributes to Caspase_Act Caspase Activation Mito_Dys->Caspase_Act Triggers Caspase_Act->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Q2: How can I determine if this compound is inducing oxidative stress in my experiments?

A2: You can measure the levels of intracellular ROS using fluorescent probes. A common and straightforward method is the Dichlorodihydrofluorescein diacetate (DCFDA) assay. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates oxidative stress.

Q3: What are the primary strategies to reduce oxidative stress caused by this compound?

A3: The two main strategies are the direct scavenging of ROS using antioxidants and the potentiation of the cell's endogenous antioxidant defense systems, primarily through the activation of the Nrf2 pathway.[3][4]

  • Antioxidants: Supplementing the culture medium with antioxidants can directly neutralize ROS.[5] Common antioxidants include N-acetylcysteine (NAC), Vitamin E (or its water-soluble analog, Trolox), and Glutathione (GSH).[6][7][8]

  • Nrf2 Activators: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[3][9] Activating Nrf2 upregulates the expression of numerous antioxidant and detoxification enzymes.[4][10] Compounds like Sulforaphane can be used to experimentally activate this protective pathway.

Q4: How can I test if apoptosis is the primary mode of cell death?

A4: Apoptosis can be confirmed by measuring the activity of caspases, which are key executioner enzymes in this process.[11] Commercially available luminogenic or fluorogenic assays, such as Caspase-Glo® 3/7, provide a sensitive method to quantify the activity of executioner caspases. An elevated caspase-3/7 activity in treated cells is a strong indicator of apoptosis.

Q5: Can I use a caspase inhibitor to rescue my cells from this compound-induced death?

A5: Yes, if apoptosis is the confirmed mechanism, using a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic cascade and reduce cell death.[12][13] However, it is crucial to note that blocking apoptosis might shift the cell death mechanism towards necrosis, which can trigger an inflammatory response.[14] Therefore, results should be interpreted carefully.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Initial Screening

This guide provides a workflow for diagnosing and mitigating unexpected levels of cell death in your experiments.

Start Start: High Cytotoxicity Observed with this compound Step1 1. Confirm Mechanism: Is it Oxidative Stress? Start->Step1 Step2 2. Test Antioxidants: - N-acetylcysteine (NAC) - Vitamin E (Trolox) - Glutathione (GSH) Step1->Step2 Yes Step4 4. Confirm Mechanism: Is it Apoptosis? Step1->Step4 No / Unsure Step3 3. Test Nrf2 Activator: - Sulforaphane Step2->Step3 Alternative Strategy End End: Optimized Protocol with Reduced Cytotoxicity Step2->End Step3->End Step5 5. Test Caspase Inhibitor: - Z-VAD-FMK (pan-caspase) Step4->Step5 Yes Step4->End No, cell death is non-apoptotic Step5->End

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Guide 2: Selecting and Applying Cytoprotective Agents

The table below summarizes potential agents to mitigate this compound-induced cytotoxicity, their mechanisms of action, and typical concentration ranges for in-vitro use.

Agent Class Mechanism of Action Typical In Vitro Concentration Range Reference
N-acetylcysteine (NAC) AntioxidantPrecursor to Glutathione (GSH), directly scavenges ROS.1 - 10 mM[7]
Vitamin E / Trolox AntioxidantLipid-soluble antioxidant, protects cell membranes from lipid peroxidation.10 - 100 µM[6]
Glutathione (GSH) AntioxidantMajor endogenous antioxidant, detoxifies ROS and electrophiles.1 - 10 mM[8]
Sulforaphane Nrf2 ActivatorInduces Nrf2 nuclear translocation, increasing expression of antioxidant enzymes.1 - 10 µM[15]
Z-VAD-FMK Caspase InhibitorIrreversibly binds to the catalytic site of caspases, blocking apoptosis.10 - 50 µM[12][13]

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondria.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, with or without the cytoprotective agent being tested (e.g., NAC). Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.[16]

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)

This protocol quantifies the level of oxidative stress within cells.

  • Cell Plating and Treatment: Plate and treat cells as described in Protocol 1.

  • DCFDA Loading: After the treatment period, remove the media and wash the cells with warm phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS. Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Analysis: Normalize the fluorescence intensity of treated groups to the untreated control to determine the fold-change in ROS production.

Protocol 3: Quantification of Apoptosis (Caspase-3/7 Activity Assay)

This protocol measures the activity of key executioner caspases.

  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements, as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix gently by orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a microplate reader.

  • Analysis: An increase in luminescence units (RLU) corresponds to increased caspase-3/7 activity.

cluster_interventions Potential Intervention Strategies cluster_pathway This compound-Induced Cytotoxicity Pathway Antioxidant Antioxidants (e.g., NAC, Trolox) ROS Oxidative Stress (ROS Production) Antioxidant->ROS Inhibit Nrf2_Act Nrf2 Activators (e.g., Sulforaphane) Nrf2_Act->ROS Inhibit via endogenous defense Caspase_Inhib Caspase Inhibitors (e.g., Z-VAD-FMK) Apoptosis Apoptosis (Caspase Activation) Caspase_Inhib->Apoptosis Inhibit This compound This compound This compound->ROS ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Technical Support Center: Addressing Sulfoxone Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bacterial resistance to Sulfoxone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during antimicrobial susceptibility testing and the investigation of resistance mechanisms.

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates. What are the potential causes?

A1: Inconsistent MIC results can stem from several factors. Here are the most common issues and how to address them:

  • Inoculum Preparation: An incorrect inoculum density is a primary source of variability.

    • Troubleshooting: Always standardize your bacterial suspension to a 0.5 McFarland standard. Visually inspect for clumps and ensure a homogenous suspension before dilution and inoculation.

  • Media Composition: The presence of antagonists in the Mueller-Hinton Broth (MHB), such as thymidine (B127349) or para-aminobenzoic acid (PABA), can interfere with sulfonamide activity.

    • Troubleshooting: Use Mueller-Hinton agar (B569324) or broth that is specified to have low levels of sulfonamide antagonists. You can test a new batch of media with a quality control strain like Enterococcus faecalis ATCC 29212.

  • Reading Endpoint: For sulfonamides, the appropriate endpoint for MIC determination is the concentration that inhibits at least 80% of visible growth compared to the growth control well, not complete inhibition.[1]

    • Troubleshooting: Instead of looking for a completely clear well, identify the well where there is a significant reduction in turbidity (≥80%). This requires careful comparison with your positive control.

  • Compound Stability: this compound, like other antibiotics, can degrade if not stored or prepared correctly.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. If storing, do so in small aliquots at -70°C or lower and avoid repeated freeze-thaw cycles.

Q2: I'm observing high MIC values for a bacterial strain that should be susceptible to this compound. What should I investigate?

A2: Higher-than-expected MIC values suggest potential resistance. Here's how to approach this problem:

  • Confirm Quality Control (QC): First, ensure your assay is performing correctly.

    • Troubleshooting: Run a known susceptible QC strain (e.g., E. coli ATCC 25922) in parallel with your test isolate. If the QC strain's MIC is within the expected range, the high MIC of your test strain is likely genuine.

  • Check for Resistance Genes: The most common mechanisms of resistance to sulfonamides are the acquisition of sul genes or mutations in the target enzyme's gene, folP.

    • Troubleshooting: Perform PCR to screen for the presence of sul1 and sul2 genes. If these are absent, sequence the folP gene to check for mutations known to confer resistance.

  • Consider Efflux Pumps: Some bacteria can actively pump the antibiotic out of the cell, leading to increased resistance.

    • Troubleshooting: This is a more complex mechanism to investigate. You can perform your MIC assay in the presence of an efflux pump inhibitor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to see if the MIC decreases.

Q3: My PCR amplification of the folP gene is failing or giving weak bands. What can I do?

A3: PCR failure can be due to several reasons, from template DNA quality to reaction conditions.

  • DNA Template: Poor quality or insufficient DNA can lead to failed amplification.

    • Troubleshooting: For colony PCR, ensure you are picking a fresh, well-isolated colony. If direct colony PCR fails, perform a quick genomic DNA extraction from an overnight culture to get a cleaner template.

  • Primer Design: Primers may not be optimal for your bacterial species.

    • Troubleshooting: Verify that your primers are specific to the folP gene of your target bacterium using a tool like NCBI BLAST. If necessary, design new primers based on conserved regions of the folP gene from related species.

  • PCR Conditions: The annealing temperature and extension time may need optimization.

    • Troubleshooting: Run a gradient PCR to determine the optimal annealing temperature for your primers. If the gene is long, ensure the extension time is sufficient (generally, 1 minute per kb for Taq polymerase).

Quantitative Data: this compound/Dapsone (B1669823) Efficacy

As this compound is a dapsone derivative, MIC data for dapsone can serve as a useful proxy to understand its general efficacy and the impact of resistance.

Table 1: Dapsone Minimum Inhibitory Concentrations (MICs) for Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus (MSSA & MRSA)128256Some strains show MICs as low as 16-64 µg/mL.[2]
Staphylococcus epidermidis128256Some strains show MICs of 32-64 µg/mL.[2]
Enterococcus faecalis256512Several strains have MICs in the range of 8-64 µg/mL.[2]
Streptococcus agalactiae32256Some strains have MICs of 16-64 µg/mL.[2]
Streptococcus pyogenes32512Several strains show MICs as low as 4-64 µg/mL.[2]
Gram-negative bacilli512>512Generally poor activity.[2]

Table 2: Impact of folP1 Gene Mutations on Dapsone MIC in Recombinant E. coli

M. leprae folP1 Allele Expressed in E. coliMIC of Dapsone (µg/mL)Fold Increase in MIC
Wild-Type1-
T53I Mutation1616
P55R Mutation6464
Data derived from studies on Mycobacterium leprae folP1 expressed in an E. coli knockout strain.[3]

Experimental Protocols & Workflows

This compound Resistance Investigation Workflow

This workflow outlines the steps to identify the mechanism of this compound resistance in a bacterial isolate.

G start Isolate with High this compound MIC mic Confirm MIC with QC Strains start->mic pcr_sul PCR for sul1 & sul2 genes mic->pcr_sul positive_sul sul gene detected pcr_sul->positive_sul Positive negative_sul sul gene absent pcr_sul->negative_sul Negative pcr_folp PCR Amplify & Sequence folP gene mutations Analyze folP sequence for mutations pcr_folp->mutations sul_resistance Resistance due to acquired sul gene positive_sul->sul_resistance negative_sul->pcr_folp mutation_found Resistance-conferring mutation found mutations->mutation_found Yes no_mutation No known resistance mutations mutations->no_mutation No folp_resistance Resistance due to folP mutation mutation_found->folp_resistance other_mech Investigate other mechanisms (e.g., efflux pumps) no_mutation->other_mech

Caption: Workflow for identifying this compound resistance mechanisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the steps to determine the MIC of this compound against a bacterial isolate.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the final volume in each well to 100 µL. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes at least 80% inhibition of visible bacterial growth compared to the growth control well.

Protocol 2: Screening for folP Gene Mutations by PCR and Sanger Sequencing

This protocol describes how to amplify and sequence the folP gene directly from a bacterial colony.

  • Primer Design:

    • Design primers that flank the entire coding sequence of the folP gene of your target bacterium. Ensure the primers have a melting temperature (Tm) between 55-65°C.

  • Colony PCR:

    • Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, PCR buffer, and your designed forward and reverse primers.

    • Using a sterile pipette tip, touch a single, well-isolated bacterial colony and swirl it into the PCR master mix.

    • Perform PCR with the following general cycling conditions (optimization may be required):

      • Initial Denaturation: 95°C for 5 minutes.

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds.

        • Extension: 72°C for 1 minute per kb of gene length.

      • Final Extension: 72°C for 5-10 minutes.

  • Analyze PCR Product:

    • Run a small volume (5-10 µL) of the PCR product on a 1% agarose (B213101) gel to confirm successful amplification of a band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full folP gene sequence.

    • Align the obtained sequence with the wild-type folP sequence from a known susceptible strain to identify any mutations.

Bacterial Folate Synthesis Pathway and this compound Action

This diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of this compound.

Folate_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (Target of this compound) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Inhibits

Caption: this compound inhibits bacterial folate synthesis.

References

Sulfoxone Degradation Pathways: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Sulfoxone under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound?

A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposing the drug substance to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20%.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, a sulfonamide, the expected primary degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide bond is a common degradation pathway for sulfonamide drugs under acidic or basic conditions.[4]

  • Oxidation: The sulfur atoms in this compound are susceptible to oxidation, potentially forming sulfoxide (B87167) and subsequently sulfone derivatives.[5][6][7]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique for separating and quantifying this compound and its degradation products.[8][9][10] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Potential Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the experiment. For thermal degradation, ensure the temperature is high enough to induce degradation; for some sulfones, this can be above 200°C.[13]
This compound is highly stable under the tested conditions. Confirm the stability of this compound by running a control sample under normal conditions. If it remains stable, this is a valid result. Consider using more aggressive stress conditions if necessary, but be mindful of unrealistic degradation pathways.
Incorrect sample preparation. Ensure this compound is fully dissolved in the appropriate solvent before subjecting it to stress conditions. For hydrolysis, if the compound is poorly soluble in water, a co-solvent may be used.[2]
Issue 2: Excessive Degradation (>20%)
Potential Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to generate primary degradation products, and excessive degradation can lead to secondary and tertiary products that may not be relevant to the stability profile.[2]
High reactivity of this compound. If this compound is inherently unstable under a particular stress condition, perform a time-course study to identify the point at which 5-20% degradation is achieved.
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Step
Impurity in the starting material. Analyze a non-stressed sample of this compound to identify any pre-existing impurities.
Degradation of excipients (if using a formulated product). Analyze a placebo sample (excipients without the drug) under the same stress conditions to identify any peaks originating from the excipients.[14]
Secondary or tertiary degradation products. If degradation is extensive, you may be observing further breakdown of the initial degradation products. Try using milder stress conditions to isolate the primary degradants.
Interaction with the container or closure. Ensure the container used for the study is inert and does not leach any substances under the experimental conditions.
Issue 4: Poor Mass Balance in HPLC Analysis

| Potential Cause | Troubleshooting Step | | Formation of non-UV active degradation products. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. | | Formation of volatile degradation products. | Use Gas Chromatography (GC) to analyze for volatile compounds. | | Degradation products are not eluting from the HPLC column. | Modify the mobile phase composition or gradient to ensure all components are eluted. A mass balance of close to 100% (sum of the assay of the parent drug and the area of all degradation products) indicates a good stability-indicating method.[14] | | Inappropriate response factor. | If quantifying degradation products, determine their individual response factors for accurate quantification. |

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments. Note: These are generalized protocols and may require optimization for this compound.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the stock solution.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a stock solution of this compound.

    • Add an equal volume of 1 M NaOH to the stock solution.

    • Keep the solution at room temperature or heat at 40-60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Add an equal volume of 3-30% hydrogen peroxide (H₂O₂) to the stock solution.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

Photolytic Degradation
  • Prepare a stock solution of this compound.

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a petri dish or a suitable vial.

  • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the melting point and stability of this compound).[15]

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

Data Presentation

The following table presents hypothetical quantitative data for the forced degradation of this compound. This data is for illustrative purposes to guide researchers on how to present their findings.

Stress Condition Duration (hours) Temperature (°C) % Degradation of this compound Major Degradation Products (Hypothetical)
1 M HCl248012.5DP-H1, DP-H2
1 M NaOH126018.2DP-B1, DP-B2
10% H₂O₂6Room Temp15.8DP-O1 (Sulfoxide), DP-O2 (Sulfone)
Photolytic-Room Temp8.5DP-P1
Thermal (Solid)481005.3DP-T1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Stock Solution hydrolysis Hydrolysis (Acid & Base) prep->hydrolysis Expose to Stress oxidation Oxidation (H₂O₂) prep->oxidation Expose to Stress photo Photolysis (UV/Vis Light) prep->photo Expose to Stress thermal Thermal Stress (Solid State) prep->thermal Expose to Stress hplc HPLC-UV/PDA Analysis (Quantification) hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS Analysis (Identification) hplc->lcms For Unknown Peaks pathway Identify Degradation Products & Propose Pathways hplc->pathway lcms->pathway method_val Validate Stability-Indicating Method pathway->method_val

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound hydrolysis_prod Hydrolyzed Degradation Products (e.g., Sulfonamide bond cleavage) This compound->hydrolysis_prod H⁺ / OH⁻ sulfoxide This compound Sulfoxide This compound->sulfoxide [O] sulfone This compound Sulfone sulfoxide->sulfone [O]

Caption: Proposed degradation pathways of this compound under experimental stress conditions.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Sulfoxone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the consistent production of active pharmaceutical ingredients (APIs) like Sulfoxone is paramount for reliable downstream performance and regulatory compliance. Batch-to-batch variability can compromise product quality, leading to deviations in efficacy and safety profiles. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you minimize variability in your this compound synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or inconsistent yields in this compound synthesis?

Answer: Low or no conversion in sulfone synthesis, which is typically achieved through sulfide (B99878) oxidation, can stem from several factors. Systematically investigating these can pinpoint the root cause of yield variability between batches.[1]

  • Reagent Quality and Stoichiometry:

    • Oxidant: An insufficient amount of the oxidizing agent is a common issue. At least two equivalents are needed to convert a sulfide to a sulfone, and a slight excess (e.g., 2.2-2.5 equivalents) is often used to drive the reaction to completion.[1] The quality and concentration of the oxidant (e.g., hydrogen peroxide) can degrade over time; always use fresh or properly titrated reagents.[2]

    • Starting Materials: Impurities in the starting sulfide can interfere with the reaction. Ensure the purity of your precursors is consistent across all batches.[3]

  • Reaction Conditions:

    • Temperature: Sulfide oxidations are often exothermic.[1] Poor temperature control can lead to the formation of side products or decomposition. Conversely, if the reaction is too slow, gentle heating may be necessary, but this must be carefully controlled to avoid variability.[1]

    • Reaction Time: Incomplete reactions are a major source of low yields. Reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure it has reached completion before workup.[1]

  • Substrate Reactivity:

    • Electronic Effects: Sulfides with electron-withdrawing groups are less nucleophilic and react more slowly, potentially requiring more stringent conditions which can be a source of variability if not precisely controlled.[1]

    • Steric Hindrance: Bulkiness around the sulfur atom can impede the approach of the oxidant, affecting reaction rates and requiring adjustments to reaction parameters.[1]

Q2: How can I prevent the formation of sulfoxide (B87167) intermediates and other byproducts?

Answer: The primary byproduct in this compound synthesis is the intermediate sulfoxide, resulting from incomplete oxidation. Over-oxidation of other functional groups on your molecule can also occur.[1][4]

  • Control Oxidant Addition: Adding the oxidant slowly or in portions, rather than all at once, can help maintain control over the reaction and prevent localized excesses that might lead to side reactions.[5]

  • Optimize Stoichiometry: While an excess of oxidant is needed, a large excess can promote the oxidation of other sensitive functional groups.[5] Carefully optimizing the oxidant-to-substrate ratio is critical.

  • Choice of Oxidant: Some oxidizing systems are more selective than others. For example, hydrogen peroxide is considered a "green" oxidant that produces water as a byproduct, while reagents like m-CPBA produce m-chlorobenzoic acid, which must be removed during workup.[1][6] The choice may depend on other functional groups present in the molecule.

  • Reaction Monitoring: Closely monitor the reaction. As soon as the starting sulfide is consumed and the sulfoxide is converted to the desired sulfone, the reaction should be quenched to prevent further side reactions.[5]

Q3: What are the most critical process parameters (CPPs) to control for batch-to-batch consistency?

Answer: Identifying and controlling CPPs is fundamental to achieving consistent product quality.[7] For this compound synthesis, the following parameters are critical:

  • Raw Material Specifications: Implement rigorous testing of all incoming raw materials (starting sulfide, oxidant, solvents, catalysts) to ensure they meet predefined standards for purity, moisture content, and concentration.[2][7]

  • Temperature Control: Maintain a consistent temperature profile throughout the reaction for every batch. Utilize automated reactor systems to prevent temperature fluctuations that can alter reaction rates and impurity profiles.[7]

  • Addition Rates & Mixing: The rate of reagent addition and the efficiency of mixing are crucial for maintaining a homogeneous reaction mixture and preventing localized "hot spots" or concentration gradients.[7]

  • Standardized Operating Procedures (SOPs): Every step of the process, from reagent measurement to workup and purification, should be meticulously documented in an SOP to ensure all batches are run identically.[7]

Q4: My final product shows variable purity. What are common impurities and how can I remove them?

Answer: Impurities can include unreacted starting materials, the sulfoxide intermediate, byproducts from the oxidant (e.g., m-chlorobenzoic acid if using m-CPBA), or products from side reactions.[1]

  • Workup Procedure: A standardized aqueous workup can remove many common impurities. A wash with a basic solution (e.g., saturated sodium bicarbonate) can remove acidic byproducts.[8]

  • Purification Method:

    • Recrystallization: If the this compound product is a solid, recrystallization is an effective method for removing impurities. However, the procedure (solvent choice, cooling rate) must be standardized to ensure consistent results.[9]

    • Column Chromatography: While effective, chromatography can be a source of variability. Use consistent silica (B1680970) gel (or other stationary phase) quality, eluent composition, and loading to achieve reproducible separation.[9]

  • Drying: Ensure the final product is dried under consistent conditions (temperature, pressure, time) to remove residual solvents, which can be a source of batch inconsistency.

Process and Troubleshooting Diagrams

The following diagrams illustrate the key synthesis pathway and a logical workflow for troubleshooting common issues.

Sulfoxone_Synthesis_Pathway This compound Synthesis Pathway Sulfide Starting Sulfide Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide Oxidation (1 equivalent oxidant) Sulfone This compound (Product) Sulfoxide->Sulfone Oxidation (1 equivalent oxidant)

Caption: General oxidation pathway from a sulfide to a sulfone.

Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability start Inconsistent Batch Results issue Identify Primary Issue start->issue low_yield Low / Variable Yield issue->low_yield Yield Issue high_impurity High / Variable Impurity issue->high_impurity Purity Issue check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (T, time) check_reagents->check_conditions Reagents OK reagent_ok Re-run with Fresh/ Titrated Reagents check_reagents->reagent_ok Issue Found conditions_ok Implement Stricter Process Controls check_conditions->conditions_ok Issue Found check_monitoring Review In-Process Monitoring Data high_impurity->check_monitoring check_workup Review Workup & Purification Protocol workup_ok Standardize Purification (Solvent, Temp, Time) check_workup->workup_ok Issue Found check_monitoring->check_workup Monitoring OK monitoring_ok Define Clear Reaction Endpoint Criteria check_monitoring->monitoring_ok Issue Found

Caption: A logical workflow for troubleshooting synthesis variability.

Data Summary Tables

Table 1: Comparison of Common Oxidizing Agents for Sulfide Oxidation

OxidantTypical EquivalentsCommon SolventsTypical Temp.Pros & Cons
Hydrogen Peroxide (H₂O₂) 2.2 - 3.0Ethanol (B145695), Acetic Acid30 - 50 °CPros: "Green" oxidant (byproduct is water), inexpensive.[6] Cons: Can require a catalyst, may oxidize other groups.[1]
m-CPBA 2.0 - 2.2THF, Dichloromethane25 - 40 °CPros: Generally effective and reliable. Cons: Produces solid byproduct that must be removed.[1]
Urea-H₂O₂ Adduct 2.0 - 2.5Ethyl AcetateRoom TempPros: Stable, inexpensive, easy to handle solid reagent.[10] Cons: Reaction times can be longer.
Oxygen / Air ExcessVarious80 - 150 °CPros: Highly sustainable and low cost.[11] Cons: Often requires a catalyst and higher temperatures.[10][11]

Table 2: Key Analytical Methods for Quality Control & Consistency

Analytical MethodPurposeKey Parameters to Monitor
Thin-Layer Chromatography (TLC) In-process reaction monitoringDisappearance of starting material, formation of sulfoxide and sulfone.[12]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPeak area % of this compound, detection of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identificationDetermination of the mass of unknown impurity peaks for structural elucidation.
Gas Chromatography (GC) Residual solvent analysisQuantification of any remaining solvents from the reaction or purification.
Differential Scanning Calorimetry (DSC) Thermal stability and purityMelting point, thermal decomposition temperature.

Experimental Protocols

Protocol 1: General Procedure for Sulfide Oxidation to this compound using H₂O₂

This protocol provides a general method for the catalytic oxidation of a sulfide to a sulfone. Note: This is a representative protocol and must be optimized for your specific substrate.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the starting sulfide (1.0 mmol, 1.0 eq) and ethanol (15 mL).[12]

  • Catalyst Addition: Add the appropriate catalyst (e.g., a phosphomolybdate or niobium-based catalyst) to the solution.[10][12]

  • Heating: Begin stirring and heat the mixture to the optimized temperature (e.g., 40 °C).[12]

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (approx. 3.0 mmol, 3.0 eq) to the reaction mixture via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise uncontrollably.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes until the sulfoxide intermediate is no longer visible and the starting sulfide is fully consumed.

  • Workup: Once complete, cool the reaction to room temperature. If a solid catalyst was used, remove it by filtration.[12] Dilute the filtrate with water (20 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final this compound product.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of the final this compound product.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength appropriate for your molecule (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Compare the chromatograms between different batches to identify any variations in the impurity profile.

References

Technical Support Center: Sulfoxone and Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential cross-reactivity of Sulfoxone in immunoassays. Given that this compound is a prodrug of Dapsone, this guide focuses on the cross-reactivity potential of both compounds, particularly in assays targeting sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cross-reactivity in immunoassays a concern?

A: this compound is a pharmaceutical compound that, after administration, is metabolized into Dapsone (4,4'-diaminodiphenylsulfone), which is its active form. Dapsone is a sulfone antibiotic that is structurally similar to sulfonamide-class drugs.[1][2] This structural similarity forms the basis for potential cross-reactivity in immunoassays. Antibodies developed for class-specific sulfonamide assays may recognize the core sulfone structure of Dapsone, leading to a false-positive signal. Therefore, any sample containing this compound will also contain its metabolite Dapsone, posing a risk of interference in certain immunoassays.[3]

Q2: My sample contains this compound. Will it cause a false positive in a sulfonamide immunoassay?

A: It is possible. Because this compound is converted to Dapsone in the body, the presence of Dapsone is expected. The likelihood of a false positive depends entirely on the specificity of the antibody used in the immunoassay.[4] Some assays are designed to be broadly class-reactive, while others are highly specific to a single compound. An antibody generated against a generic sulfonamide structure may bind to Dapsone.[5] The concentration of Dapsone in the sample and the cutoff value of the assay are also critical factors. Confirmation with a more specific method is always recommended for presumptive positive results.

Q3: What is the structural basis for the potential cross-reactivity between Dapsone and sulfonamide antibiotics?

A: The potential for cross-reactivity stems from the shared chemical moieties. Dapsone is a pure sulfone, characterized by a sulfonyl group (SO₂) bonded directly to two benzene (B151609) rings.[6] Sulfonamide antibiotics also contain a sulfonyl group, but they are distinguished by having an arylamine group at the N4 position and typically a nitrogen-containing heterocyclic ring at the N1 position.[5][7] While these structural differences are important for pharmacological activity and are why true allergic cross-reactivity is considered unlikely, an antibody in an immunoassay might be generated against the common sulfonyl backbone, leading to unintended binding with Dapsone.[8]

Q4: How can I determine if my specific immunoassay is susceptible to interference from this compound/Dapsone?

A:

  • Consult the Manufacturer's Product Insert: The first step is to thoroughly review the assay's documentation. Manufacturers often provide a list of compounds that have been tested for cross-reactivity, sometimes including quantitative data (% cross-reactivity).

  • Contact Technical Support: If the information is not in the product insert, contact the manufacturer's technical support team directly. They may have additional, unpublished data on the cross-reactivity of Dapsone or other sulfones.

  • Perform Experimental Validation: The most definitive way is to test it in your lab. You can perform a "spike-and-recovery" experiment by adding a known concentration of Dapsone (as this compound is not the active metabolite) to a negative sample matrix and observing if a positive signal is generated. See the Experimental Protocols section for a detailed guide.

Troubleshooting Guides

Scenario 1: Unexpected Positive Result in a Sulfonamide Screening Assay

  • Problem: You are using a competitive ELISA or lateral flow assay to screen for sulfonamides in biological samples, and a sample from a subject administered this compound returns a positive result, which is unexpected.

  • Possible Cause: The immunoassay antibody is cross-reacting with Dapsone, the active metabolite of this compound.

  • Recommended Actions:

    • Verify Subject History: Confirm that the subject was administered this compound and rule out the presence of any target sulfonamide antibiotics.

    • Check Assay Specificity: Review the manufacturer's data on Dapsone cross-reactivity.

    • Sample Dilution: Analyze a series of dilutions of the sample. If the interference is dose-dependent, the signal should decrease with dilution. This can help distinguish cross-reactivity from matrix effects.[9]

    • Confirm with a Secondary Method: The gold standard for confirming a presumptive positive result is to re-analyze the sample using a highly specific, quantitative method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method separates compounds based on physical properties and detects them by mass, eliminating antibody-based cross-reactivity issues.

Scenario 2: High Background or Inconsistent Results in an ELISA

  • Problem: When running samples that may contain this compound/Dapsone, you observe high background noise, poor precision (high coefficient of variation), or results that are not reproducible.

  • Possible Causes:

    • Non-specific Binding: Metabolites or the drug itself may be binding non-specifically to the plate or other assay components.[10]

    • Matrix Interference: The overall composition of the sample (e.g., plasma, urine) could be causing interference, which can sometimes be exacerbated by the presence of high concentrations of a drug.[11]

  • Recommended Actions:

    • Optimize Blocking: Ensure you are using an effective blocking buffer. You may need to test different blockers or increase the incubation time to minimize non-specific binding.

    • Use a Specialized Assay Diluent: Consider using a commercially available assay diluent designed to minimize matrix effects and interference from heterophilic antibodies or other problematic substances.[10]

    • Review Plate Washing Technique: Ensure that the plate washing steps are thorough and consistently performed. Inadequate washing is a common cause of high background.

    • Include Proper Controls: Run negative controls (matrix from a subject not taking any relevant medication) to establish a baseline for background signal and interference.

Data Presentation

Table 1: Structural Comparison and Cross-Reactivity Potential in Sulfonamide Immunoassays

CompoundChemical ClassKey Structural FeaturesCross-Reactivity Potential with Sulfonamide Assays
This compound Diaminodiphenyl Sulfone (Prodrug)Aldehyde-bisulfite adducts on terminal amines. Metabolized to Dapsone.Indirect: Its presence implies the future or current presence of Dapsone.
Dapsone Diaminodiphenyl SulfoneTwo aminophenyl groups linked by a sulfonyl (SO₂) group.[6]Moderate to High. Dependent on assay antibody specificity. The core sulfone structure is similar to the sulfonamide backbone.
Sulfamethoxazole Sulfonamide (Antibiotic)Contains an arylamine group (N4) and a heterocyclic ring on the sulfonamide nitrogen (N1).[5]Target Analyte. This is the type of compound the assay is designed to detect.
Experimental Protocols

Protocol 1: Preliminary Screening for Cross-Reactivity (Spike-and-Recovery)

This protocol is designed to quickly assess if Dapsone interferes with your immunoassay.

  • Prepare Reagents:

    • Negative Control Matrix: Obtain a sample of the relevant biological matrix (e.g., drug-free human urine or serum) that is known to be negative for the target analyte.

    • Dapsone Stock Solution: Prepare a concentrated stock solution of Dapsone in a suitable solvent (e.g., DMSO, methanol) and then dilute it into the negative control matrix to create a "spiked" sample. The final concentration should be clinically relevant or at a level suspected of causing interference.

  • Assay Procedure:

    • Run three types of samples in your immunoassay according to the manufacturer's instructions:

      • Sample A: Negative Control Matrix (Unspiked).

      • Sample B: Negative Control Matrix spiked with the assay's target analyte (Positive Control).

      • Sample C: Negative Control Matrix spiked with Dapsone.

  • Interpretation:

    • If Sample C produces a signal significantly above Sample A (the negative control), interference due to cross-reactivity is likely. The magnitude of the signal relative to Sample B can give a qualitative sense of the cross-reactivity level.

Protocol 2: Determining Percent Cross-Reactivity in a Competitive ELISA

This protocol quantifies the degree of cross-reactivity.

  • Generate a Standard Curve:

    • Prepare a serial dilution of the assay's primary target analyte (e.g., Sulfamethoxazole) in the negative control matrix.

    • Run these standards in the competitive ELISA to generate a standard curve (Signal vs. Concentration).

    • From the curve, determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • Test the Cross-Reactant:

    • Prepare a serial dilution of Dapsone in the same negative control matrix.

    • Run these Dapsone dilutions in the assay.

    • Plot the results and determine the concentration of Dapsone required to cause 50% signal inhibition (its IC50).

  • Calculate Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Dapsone) x 100

    • A higher percentage indicates greater cross-reactivity.

Visualizations

Metabolic_Pathway This compound This compound (Prodrug) Metabolism In Vivo Metabolism This compound->Metabolism Dapsone Dapsone (Active Metabolite) Metabolism->Dapsone Troubleshooting_Workflow Start Unexpected Positive Immunoassay Result CheckHistory Review Subject's Medication History (e.g., this compound Use?) Start->CheckHistory ConsultManual Consult Assay Manual for Cross-Reactivity Data CheckHistory->ConsultManual Decision Is Cross-Reactivity with Dapsone Likely? ConsultManual->Decision Confirm Confirm with Specific Method (e.g., LC-MS/MS) Decision->Confirm Yes InvestigateOther Investigate Other Causes (Contamination, Other Drugs) Decision->InvestigateOther No/Uncertain ResultFalse Result is a False Positive due to Cross-Reactivity Confirm->ResultFalse ResultTrue Result is a True Positive or Other Interference InvestigateOther->ResultTrue

References

Validation & Comparative

Comparative Analysis of Sulfoxone and Dapsone Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Sulfoxone and dapsone (B1669823), focusing on their efficacy, mechanisms of action, and safety profiles. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction and Overview

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy and dermatitis herpetiformis, valued for both its antimicrobial and anti-inflammatory properties.[1][2][3] First studied as an antibiotic in 1937 and used for leprosy since 1945, it remains a critical component of multi-drug therapy (MDT) for leprosy.[2][4] this compound (aldesulfone sodium), a derivative of dapsone, was developed in the 1940s as an alternative with a potentially improved risk-benefit ratio.[1][5] However, most evidence indicates that this compound's therapeutic action is mediated through its conversion to dapsone. Consequently, dapsone remains the primary and most studied sulfone in systemic therapy today.[1] This guide will synthesize available data to compare these two agents.

Comparative Data Presentation

The following tables summarize the key characteristics, efficacy, and safety data for this compound and dapsone.

Table 1: General and Pharmacokinetic Properties

FeatureThis compoundDapsone
Drug Class Sulfone AntibioticSulfone Antibiotic
Synonyms Aldesulfone Sodium, DiasoneDiaminodiphenyl Sulfone (DDS)
Mechanism of Action Competitive inhibitor of dihydropteroate (B1496061) synthetase, blocking bacterial folic acid synthesis.[6]Competitive inhibitor of dihydropteroate synthetase;[3] also has anti-inflammatory effects by inhibiting neutrophil chemotaxis and myeloperoxidase.[3][7]
Primary Indications Leprosy, Dermatitis Herpetiformis (historically).[5][6]Leprosy, Dermatitis Herpetiformis, Acne Vulgaris.[2][3]
Bioavailability Rapidly absorbed, but specific percentage not well-documented.[6]70% to 80%.[2]
Protein Binding 69%.[5][6]70% to 90%.[2]
Metabolism Hepatic.[5][6]Hepatic (via acetylation and N-hydroxylation).[2]
Elimination Half-life 3 to 8 hours.[5][6]20 to 30 hours.[2]

Table 2: Efficacy Data (Primarily Dapsone)

ParameterFindingDisease Context
In Vitro Activity 50% Inhibitory Concentration (IC50) of 0.06 µg/mL against M. leprae dihydropteroate synthase.[8]Leprosy
In Vivo Activity (Mouse) 0.1% dapsone in diet resulted in 99.4% killing of viable M. leprae in the mouse footpad model.[9]Leprosy
Minimal Inhibitory Conc. (MIC) 1.5 to 4.0 ng/mL of plasma for M. leprae in rats.[10]Leprosy
Clinical Response Time Improvement in pruritus within 24-48 hours; improvement in lesions within one week.[11][12]Dermatitis Herpetiformis
Clinical Trial Outcome In a trial for lepromatous leprosy, a standard 50 mg daily dapsone regimen (in combination with rifampin) led to moderate to marked clinical improvement in over 80% of patients.[13][14]Leprosy

Table 3: Comparative Adverse Effect Profiles

Adverse EffectThis compoundDapsone
Hematological Hemolysis, Methemoglobinemia. Similar profile to dapsone is expected as it is a derivative.Hemolysis (dose-related, more severe in G6PD deficiency), Methemoglobinemia, Agranulocytosis (rare), Aplastic anemia (rare).[3][15]
Hypersensitivity Allergic reactions, skin rash.[16]Dapsone Hypersensitivity Syndrome (DHS) or DRESS syndrome (fever, rash, eosinophilia), Stevens-Johnson syndrome.[15]
Gastrointestinal Nausea, vomiting, loss of appetite.[17]Nausea, vomiting, loss of appetite.[2]
Hepatic Liver toxicity (rare).[17]Toxic hepatitis, cholestatic jaundice (may be part of hypersensitivity syndrome).[2]
Neurological Headache, dizziness (less common).[17]Peripheral neuropathy (motor loss), headache.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for data interpretation and replication.

This model is the gold standard for determining the viability and drug susceptibility of Mycobacterium leprae, which cannot be cultured in vitro.[18][19]

  • Animal Model: Immune-competent (e.g., BALB/c) or athymic nude mice are used. Nude mice allow for more robust multiplication of bacilli.[20]

  • Inoculation: A standardized suspension of M. leprae (typically 5 x 10³ bacilli in 0.03 mL) is injected into the hind footpads of the mice.

  • Treatment:

    • The test drug (e.g., dapsone) is administered to the experimental group. For dapsone, this is often incorporated into the mouse chow at a specified concentration (e.g., 0.0001% to 0.1%).[9]

    • A control group receives a standard diet without the drug.

  • Harvesting: After a period of multiplication (typically 6-8 months), the footpad tissue is harvested. The tissue is homogenized to release the bacilli.

  • Bacilli Counting:

    • The number of acid-fast bacilli (AFB) per footpad is determined using microscopic counting methods (e.g., Ziehl-Neelsen staining).

    • Multiplication is confirmed if the number of AFB significantly exceeds the initial inoculum count.

  • Viability Assessment (Passage): To determine the percentage of killed organisms, the harvested bacilli are diluted and sub-inoculated into a new cohort of mice. The time required for the bacterial population to multiply to a detectable level in the passage mice is compared between the treated and control groups. A significant delay in multiplication for the treated group indicates bactericidal activity.[9]

  • Endpoint: The primary endpoint is the inhibition of bacterial multiplication compared to the untreated control group, or the calculated percentage of bacilli killed based on the delay observed in passage mice.[9]

This protocol outlines a representative design for evaluating a topical agent, which can be adapted for oral therapies.

  • Study Design: A randomized, double-blind, vehicle-controlled, intra-patient comparison study.[21]

  • Participant Selection (Inclusion Criteria):

    • Confirmed diagnosis of dermatitis herpetiformis via histopathology and direct immunofluorescence.

    • Active disease with a minimum of five lesions (papules, vesicles) on each of two comparable sites (e.g., both elbows or both knees).[21]

    • Stable disease activity and, if on oral medication, a stable dose for a predefined period before the trial.

  • Randomization and Blinding:

    • For each patient, one affected site (e.g., the right elbow) is randomized to receive the active drug, while the contralateral site (e.g., the left elbow) receives a vehicle control. This intra-patient design minimizes variability.[21]

    • Both the patient and the assessing investigator are blinded to the treatment assignment.

  • Treatment Regimen:

    • The investigational drug (e.g., dapsone gel, 5%) and the vehicle are applied twice daily to the assigned sites for a duration of 6-12 weeks.[21]

  • Efficacy Assessments:

    • Primary Endpoint: The mean percentage reduction in total lesion count from baseline to the end of the study (e.g., week 6) is compared between the active treatment site and the vehicle control site.[21]

    • Secondary Endpoints:

      • Investigator's Global Assessment (IGA) score.

      • Reduction in pruritus, measured using a Visual Analog Scale (VAS).

      • Digital photography to document changes in lesion appearance.

  • Safety and Tolerability: Adverse events, particularly local skin reactions (e.g., erythema, dryness, peeling), are monitored and recorded at each study visit. For systemic drugs, hematological parameters (CBC, methemoglobin levels) and liver function tests are monitored.

  • Data Analysis: Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) is used to compare the change in lesion counts and other endpoints between the treated and control sites within each patient.

Visualizations: Pathways and Workflows

The primary antimicrobial mechanism for both dapsone and this compound is the inhibition of the bacterial folate synthesis pathway. They act as competitive antagonists of para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroic acid by the enzyme dihydropteroate synthase (DHPS).[6][22] This ultimately halts the production of tetrahydrofolate, a crucial cofactor for DNA and RNA synthesis.

folate_pathway Mechanism of Sulfone Action cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Condensation DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Essential for DNA/RNA) DHF->THF Sulfone Dapsone / This compound Sulfone->DHPS Competitive Inhibition

Caption: Folate synthesis pathway and site of competitive inhibition by dapsone/Sulfoxone.

The workflow below illustrates the key stages of assessing drug efficacy against M. leprae using the mouse footpad model.

M_leprae_workflow Mouse Footpad Assay Workflow cluster_groups start Prepare M. leprae Inoculum inoculate Inoculate Mouse Hind Footpads start->inoculate control Control Group (Standard Diet) inoculate->control treatment Treatment Group (Dapsone in Diet) inoculate->treatment incubation Incubation Period (6-8 Months) control->incubation treatment->incubation harvest Harvest Bacilli from Footpad Tissue incubation->harvest count Count Acid-Fast Bacilli (AFB) (Primary Outcome) harvest->count passage Sub-inoculate into Passage Mice (Viability Assessment) harvest->passage analysis Analyze Multiplication Delay (Calculate % Killed) passage->analysis DH_Trial_Flow Dermatitis Herpetiformis Clinical Trial Flow cluster_treatment 12-Week Treatment Phase screening Patient Screening (Confirmed DH, Active Lesions) enrollment Enrollment & Baseline Assessment (Lesion Count, Pruritus Score) screening->enrollment randomization Intra-Patient Randomization (e.g., Left vs. Right Arm) enrollment->randomization arm_a Site A: Active Drug randomization->arm_a arm_b Site B: Vehicle Control randomization->arm_b followup Follow-up Visits (Weeks 2, 4, 8, 12) arm_a->followup arm_b->followup endpoint Final Assessment (Endpoint Data Collection) followup->endpoint analysis Data Analysis (Compare Site A vs. Site B) endpoint->analysis

References

Sulfoxone vs. Other Sulfone Drugs in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is continually evolving, with significant research focused on repurposing existing drugs and developing novel compounds. Within this paradigm, sulfone-based drugs, a class of organosulfur compounds, have garnered interest for their potential anticancer properties. This guide provides a comparative analysis of Sulfoxone and other notable sulfone drugs in the context of cancer research, presenting available experimental data, outlining methodologies for key experiments, and visualizing relevant biological pathways.

While this compound is a well-established anti-leprosy agent, its direct application and efficacy in cancer research are not well-documented in publicly available literature.[1][2][3] Therefore, this guide will focus on a comparison between the more extensively studied sulfone, Dapsone (B1669823), and other sulfone-containing molecules that have demonstrated anticancer activity, such as Sulindac (B1681787) Sulfone and novel synthetic sulfone derivatives.

Quantitative Comparison of Cytotoxicity

The following tables summarize the in vitro cytotoxicity of various sulfone drugs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugCancer Cell LineCell TypeIC50 (µM)Reference
Dapsone DU145Prostate Cancer11.11[4]
HeLaCervical Cancer13.07[4]
DDS-13 (Dapsone Derivative) DU145Prostate Cancer19.06[4]
Novel Sulfonamide 8b HeLaCervical Cancer7.2[5][6]
MDA-MB-231Breast Cancer4.62[5][6]
MCF-7Breast Cancer7.13[5][6]
Novel Sulfonamide Series MDA-MB-468Breast Cancer< 30[7]
MCF-7Breast Cancer< 128[7]
HeLaCervical Cancer< 360[7]

Note: Lower IC50 values indicate higher potency.

Mechanisms of Action and Affected Signaling Pathways

Sulfone drugs exhibit diverse mechanisms of action in cancer cells, often leading to the induction of apoptosis (programmed cell death) or modulation of the tumor microenvironment.

Dapsone: Immunomodulation and Anti-inflammatory Effects

Dapsone's anticancer activity appears to be indirect, primarily by modulating the immune response within the tumor microenvironment. It has been shown to inhibit the chemotaxis of neutrophils, a type of immune cell, along interleukin-8 (IL-8) gradients.[8][9][10] By reducing the infiltration of neutrophils into tumors, Dapsone may decrease the delivery of pro-angiogenic factors like vascular endothelial growth factor (VEGF), thereby impeding tumor growth.[11] Another proposed mechanism is the inhibition of myeloperoxidase, an enzyme that contributes to inflammation and tissue damage.[8][10]

Dapsone_Mechanism Dapsone Dapsone Neutrophil Neutrophil Dapsone->Neutrophil Inhibits Chemotaxis VEGF VEGF Neutrophil->VEGF Delivers TumorCell Tumor Cell IL8 IL-8 (Chemokine) TumorCell->IL8 Secretes IL8->Neutrophil Attracts Angiogenesis Angiogenesis & Tumor Growth VEGF->Angiogenesis

Dapsone's inhibitory effect on neutrophil migration.
Sulindac Sulfone and Sulfide (B99878): Induction of Apoptosis

Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), is metabolized into two key forms: sulindac sulfide and sulindac sulfone. Both metabolites have been shown to inhibit the growth of cancer cells by inducing apoptosis, although the sulfide is generally more potent.[12] The apoptotic mechanism of sulindac sulfide involves the upregulation of death receptor 5 (DR5), which leads to the activation of the caspase-8-dependent apoptotic pathway.[13] It has also been shown to engage the extracellular signal-regulated kinase (ERK)/p38 mitogen-activated protein kinase (MAPK)-caspase 3 signaling pathway.[14]

Sulindac_Pathway cluster_cell Cancer Cell SulindacSulfide Sulindac Sulfide DR5 Death Receptor 5 (DR5) SulindacSulfide->DR5 Upregulates MAPK_pathway ERK/p38 MAPK Pathway SulindacSulfide->MAPK_pathway Activates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MAPK_pathway->Caspase3 Activates

Apoptosis induction by Sulindac Sulfide.
Novel Sulfone Derivatives: Targeting Key Cancer Pathways

Recent research has focused on synthesizing novel sulfone derivatives with enhanced anticancer activity. For example, benzyl (B1604629) naphthyl sulfone derivatives have been shown to induce apoptosis through the p53-Bcl-2-Bax signaling pathway.[15] Rigosertib, a styryl benzyl sulfone, acts as a multi-kinase inhibitor, targeting polo-like kinases (PLKs) and the PI3K/Akt signaling pathway, which are crucial for tumor cell growth and survival.[15]

Experimental Protocols

A fundamental experiment in the evaluation of potential anticancer drugs is the in vitro cytotoxicity assay, which determines the concentration of a compound required to kill 50% of a cancer cell population (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Cytotoxicity Assay Protocol

This protocol is a generalized procedure for determining the IC50 of a sulfone drug on an adherent cancer cell line.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow cells to attach) A->B C 3. Add serial dilutions of sulfone drug B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance (570 nm) G->H I 9. Calculate cell viability and determine IC50 H->I

Workflow for an MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Sulfone drug stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.[16]

  • Drug Treatment: Prepare serial dilutions of the sulfone drug in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[18][19]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Conclusion

While direct comparative data on the anticancer effects of this compound is currently lacking in the scientific literature, research on other sulfone-containing compounds, particularly Dapsone and Sulindac derivatives, demonstrates the therapeutic potential of this chemical class in oncology. These compounds employ diverse mechanisms, including immunomodulation and the induction of apoptosis through various signaling pathways. The provided experimental protocol for cytotoxicity assessment serves as a foundational method for the initial screening and comparison of novel sulfone-based drug candidates. Further research is warranted to explore the potential anticancer activities of less-studied sulfones like this compound and to develop new derivatives with improved efficacy and selectivity for cancer cells.

References

In vitro comparison of Sulfoxone and its sulfoxide precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of pharmacology, the metabolic conversion of a sulfoxide (B87167) to a sulfone is a well-recognized pathway that can be strategically employed in drug design. This guide provides an in vitro comparison of the sulfone drug, Sulfoxone, and its conceptual sulfoxide precursor. Due to the limited availability of direct comparative in vitro studies on this compound and a specific sulfoxide precursor, this guide will utilize dapsone (B1669823), the parent sulfone of this compound, as a representative sulfone. The properties of the sulfoxide precursor will be inferred based on established principles of sulfoxide-to-sulfone prodrug strategies.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential in vitro performance differences and the underlying mechanistic principles.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data from in vitro studies on dapsone, offering a baseline for understanding the biological activity of the sulfone form.

Table 1: In Vitro Antibacterial Activity of Dapsone (Sulfone)

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)-128[1]
Staphylococcus aureus (MRSA)-128[1]
Streptococcus agalactiae-64[1]
Streptococcus pyogenes-64[1]
Enterococcus faecalis-64[1]
Gram-negative bacilli512>512[2]
Mycobacterium avium-8[1]
Mycobacterium intracellulare-8[1]
Mycobacterium kansasii-8[1]
Propionibacterium acnes-8[3]

MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Anti-Inflammatory and Cytotoxic Activity of Dapsone (Sulfone)

AssayCell TypeStimulusEndpointIC50Reference
Neutrophil AdherenceHuman NeutrophilsPMA or FMLPAdherence~150 µg/mL[4]
CytotoxicityDU145 (Prostate Cancer)-Cell Viability11.11 µM
CytotoxicityHeLa (Cervical Cancer)-Cell Viability13.07 µM
TNF-α ProductionBone Marrow CellsLPSTNF-α level< 25 µg/mL (significant reduction)[5]

IC50: Half maximal inhibitory concentration. PMA: Phorbol (B1677699) myristate acetate (B1210297); FMLP: N-formylmethionyl-leucyl-phenylalanine; LPS: Lipopolysaccharide.

Conceptual Comparison: this compound (Sulfone) vs. Sulfoxide Precursor

FeatureThis compound (as Dapsone - Sulfone)Sulfoxide Precursor (Inferred)
Aqueous Solubility Generally lowerTypically higher
In Vitro Activity Directly activeMay have some intrinsic activity, but primarily acts as a prodrug
Metabolic Conversion -Converted to the active sulfone in vitro by liver microsomes
Primary Role Active therapeutic agentProdrug to enhance bioavailability of the sulfone

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of dapsone is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Drug Dilution: Dapsone is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of dapsone that completely inhibits visible bacterial growth.[2]

Neutrophil Adherence Assay

This assay measures the ability of dapsone to inhibit the adherence of neutrophils to a protein-coated surface.

  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Assay Plate Preparation: 96-well microtiter plates are coated with albumin.

  • Cell Treatment: Neutrophils are pre-incubated with varying concentrations of dapsone before being stimulated with a chemoattractant such as phorbol myristate acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (FMLP).

  • Adherence Measurement: Non-adherent cells are washed away, and the remaining adherent cells are stained with crystal violet. The absorbance is measured at 590 nm, which is proportional to the number of adherent cells.[4]

Myeloperoxidase (MPO) Inhibition Assay

This assay assesses the inhibitory effect of dapsone on the enzymatic activity of myeloperoxidase.

  • Enzyme and Substrate: Purified human MPO is used. The assay measures the MPO-catalyzed oxidation of a substrate, such as taurine, in the presence of hydrogen peroxide (H2O2) and chloride ions.

  • Inhibition Measurement: The reaction is initiated by the addition of H2O2, and the rate of substrate oxidation is monitored spectrophotometrically. The inhibitory effect of dapsone is determined by comparing the reaction rates in the presence and absence of the drug.[6][7]

Cytokine Production Assay (TNF-α)

This assay quantifies the effect of dapsone on the production of the pro-inflammatory cytokine TNF-α by immune cells.

  • Cell Culture: Bone marrow cells are cultured in 96-well plates.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of dapsone.

  • Cytokine Measurement: After a 3-day incubation period, the cell culture supernatants are collected. The concentration of TNF-α in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., DU145, HeLa) are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of dapsone for a specified period (e.g., 24-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[8][9]

Visualizing the Mechanisms and Workflows

Signaling Pathways

The antibacterial and anti-inflammatory actions of this compound (dapsone) involve distinct molecular pathways.

cluster_0 Antibacterial Mechanism cluster_1 Anti-inflammatory Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis This compound This compound (Dapsone) This compound->DHPS Competitive Inhibition Neutrophil Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Adhesion Neutrophil Adhesion Neutrophil->Adhesion ROS Reactive Oxygen Species (ROS) MPO->ROS Production Dapsone_inflam This compound (Dapsone) Dapsone_inflam->MPO Inhibition Dapsone_inflam->Adhesion Inhibition

Caption: Mechanisms of this compound (Dapsone).

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro assays described.

cluster_0 MIC Assay Workflow cluster_1 Neutrophil Adherence Assay Workflow A1 Prepare Bacterial Suspension A3 Inoculate Plates A1->A3 A2 Serial Dilution of Dapsone A2->A3 A4 Incubate (16-20h, 37°C) A3->A4 A5 Read MIC A4->A5 B1 Isolate Human Neutrophils B3 Treat Cells with Dapsone B1->B3 B2 Coat Plates with Albumin B4 Stimulate with PMA or FMLP B2->B4 B3->B4 B5 Wash and Stain B4->B5 B6 Measure Absorbance B5->B6

Caption: In Vitro Assay Workflows.

Conclusion

This guide provides a comparative overview of the in vitro properties of this compound, represented by its parent compound dapsone, and its conceptual sulfoxide precursor. While dapsone demonstrates direct antibacterial and anti-inflammatory activities in vitro, a sulfoxide precursor is primarily conceptualized as a prodrug to enhance the physicochemical properties and potential bioavailability of the active sulfone. The provided data and experimental protocols offer a valuable resource for researchers in the fields of drug discovery and development, facilitating a deeper understanding of the structure-activity relationships of sulfone-based therapeutics and the strategic application of sulfoxide prodrugs. Further direct comparative studies are warranted to fully elucidate the in vitro profile of this compound alongside its specific sulfoxide precursor.

References

Validating the Anticancer Effects of Sulforaphane in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Sulforaphane (SFN), a naturally occurring isothiocyanate, in preclinical xenograft models. While the initial compound of interest was Sulfoxone, a comprehensive literature review revealed a lack of published data on its use in cancer xenograft models. This compound is primarily documented as an anti-leprosy agent.[1][2] In contrast, a robust body of evidence exists for Sulforaphane, a sulfur-containing compound that has demonstrated significant anticancer properties in various preclinical cancer models.[3][4][5] Therefore, this guide will focus on Sulforaphane's performance, presenting its efficacy alongside data from standard-of-care chemotherapeutic agents to offer a comparative perspective on its potential as a therapeutic agent.

Comparative Efficacy in Xenograft Models

The antitumor activity of Sulforaphane has been evaluated in immunodeficient mice bearing human tumor xenografts. The following tables summarize quantitative data on tumor growth inhibition from studies on different cancer types. For comparative purposes, data from separate studies on standard chemotherapeutic agents in similar xenograft models are included.

Bladder Cancer Xenograft Models

Table 1: Efficacy of Sulforaphane in UM-UC-3 Human Bladder Cancer Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Volume (cm³)Tumor Growth Inhibition (%)Animal ModelReference
ControlWater (oral gavage)4.1 ± 1.67-Athymic Nude Mice[3]
Sulforaphane12 mg/kg (oral gavage) for 5 weeks1.5 ± 0.7263%Athymic Nude Mice[3]
Ovarian Cancer Xenograft Models

Table 2: Efficacy of Sulforaphane in A2780 Human Ovarian Cancer Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Weight (g)Tumor Growth Inhibition (%)Animal ModelReference
ControlVehicleApprox. 1.0-Athymic Nude Mice[4]
SulforaphaneNot specifiedApprox. 0.4Approx. 60%Athymic Nude Mice[4]
Lung Cancer Xenograft Models

Table 3: Efficacy of Sulforaphane in A549 Human Lung Cancer Xenograft Model

Treatment GroupDosage & AdministrationOutcomeAnimal ModelReference
ControlVehicle-Nude Mice[5]
SulforaphaneLocalized deliverySignificant attenuation of tumor growthNude Mice[5]
SulforaphaneSystemic administrationNo significant effect on established tumor growthNude Mice[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of Sulforaphane's anticancer effects.

Bladder Cancer Xenograft Study Protocol (Sulforaphane)
  • Cell Line: Human bladder cancer cell line UM-UC-3 was used.[3]

  • Animal Model: Athymic nude mice were utilized for the study.[3]

  • Xenograft Implantation: A suspension of 2.0 x 10⁶ UM-UC-3 cells in 200 µL was injected subcutaneously into each mouse.[3]

  • Treatment Regimen: Treatment was initiated after tumor establishment. Mice were randomly divided into a control group receiving oral gavage with water and a treatment group receiving 12 mg/kg body weight of Sulforaphane orally for 5 weeks.[3]

  • Tumor Measurement: Tumor volumes were measured, and at the end of the experiment, tumors were harvested for histological and immunohistochemical analysis.[3]

General Xenograft Study Protocol for Anticancer Agents
  • Cell Lines: A variety of human cancer cell lines are used depending on the cancer type being studied (e.g., HCT116 for colorectal cancer, A549 for lung cancer).[5][6]

  • Animal Model: Immunodeficient mice, such as nude or NOD/SCID mice, are commonly used to prevent rejection of the human tumor cells.[6][7]

  • Xenograft Implantation: Cancer cells are typically suspended in a medium like PBS, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[6] For orthotopic models, cells are implanted in the corresponding organ to better replicate the tumor microenvironment.[7]

  • Treatment Regimen: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The therapeutic agent is administered through various routes, including oral gavage, intraperitoneal injection, or intravenous injection, at a predetermined dosage and schedule.[6]

Mechanism of Action and Signaling Pathways

Sulforaphane has been shown to exert its anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

One of the primary mechanisms of action for Sulforaphane involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This is often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.[8] Studies have shown that Sulforaphane treatment leads to increased expression of pro-apoptotic proteins like Bax and reduced expression of anti-apoptotic proteins like Bcl-2 and survivin.[3][4]

Another significant pathway affected by Sulforaphane is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[9] Sulforaphane has been observed to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway and contributing to the suppression of tumor growth.[9]

G Simplified Sulforaphane Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Sulforaphane Sulforaphane PI3K PI3K Sulforaphane->PI3K inhibits Bcl-2 Bcl-2 Sulforaphane->Bcl-2 inhibits Bax Bax Sulforaphane->Bax activates Akt Akt PI3K->Akt activates Akt->Bcl-2 activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes Bcl-2->Bax inhibits Caspase-3 Caspase-3 Bax->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces G Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., UM-UC-3, A549) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of Sulforaphane or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Weight Treatment->Monitoring Endpoint 7. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Data_Analysis 8. Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

References

A Comparative Analysis of Sulfoxone and Other Folate Synthesis Inhibitors: Mechanism of Action and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Sulfoxone and other prominent folate synthesis inhibitors, with a primary focus on their mechanism of action targeting dihydropteroate (B1496061) synthase (DHPS). By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction to Folate Synthesis Inhibition

The bacterial folate synthesis pathway is a critical target for antimicrobial agents because, unlike humans who obtain folate from their diet, many bacteria must synthesize it de novo.[1][2] Folate is an essential precursor for the synthesis of nucleic acids and certain amino acids, making its blockade detrimental to bacterial survival.[1][3] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5] Sulfonamides and sulfones are two major classes of drugs that act as competitive inhibitors of DHPS.[5][6]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfonamides and sulfones, including the anti-leprosy drug dapsone (B1669823), are structural analogs of PABA.[7][8] This structural mimicry allows them to bind to the PABA-binding site of the DHPS enzyme.[7] By competitively occupying the active site, these inhibitors prevent the natural substrate, PABA, from binding, thereby halting the synthesis of dihydropteroate and subsequent folate production.[7] This bacteriostatic action effectively inhibits bacterial growth and proliferation.[5]

This compound, chemically known as aldesulfone sodium, is an anti-leprosy drug that is considered a prodrug of dapsone.[9] In the body, this compound is metabolized to its active form, dapsone (4,4'-diaminodiphenyl sulfone), which then exerts its therapeutic effect by inhibiting DHPS in Mycobacterium leprae.[8][10] Therefore, the mechanism of action and inhibitory data for dapsone are directly relevant to the active metabolite of this compound.

Comparative Inhibitory Activity

The efficacy of various folate synthesis inhibitors against DHPS can be quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate greater potency. The following table summarizes the reported inhibitory activities of selected sulfonamides and the sulfone dapsone (the active form of this compound) against DHPS from different microbial sources.

InhibitorDrug ClassTarget OrganismIC50 (µM)Ki (µM)Reference(s)
Dapsone SulfoneE. coli205.9[3]
M. leprae0.06-[11]
Sulfadiazine SulfonamideE. coli-2.5[3]
A. thaliana4.2-[12]
Sulfamethoxazole SulfonamideP. falciparum-6 - 500[13]
Sulfanilamide SulfonamideA. thaliana18.6-[12]
Sulfacetamide SulfonamideA. thaliana9.6-[12]

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

A common method for determining the inhibitory activity of compounds against DHPS is a continuous, coupled spectrophotometric assay.

Principle:

This assay measures the activity of DHPS by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR). The oxidation of the DHFR cofactor, NADPH, to NADP+ is monitored by the decrease in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • Para-aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Test inhibitors (e.g., this compound, dapsone, sulfonamides) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, cofactor, and inhibitors in the appropriate buffers.

  • Assay Reaction: In each well of the microplate, combine the following:

    • Assay buffer

    • DHPS enzyme

    • DHFR enzyme (in excess)

    • NADPH

    • Test inhibitor at various concentrations (or DMSO for control)

  • Initiation: Start the reaction by adding a mixture of PABA and DHPPP.

  • Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Folate_Synthesis_Pathway cluster_0 Bacterial Folate Synthesis GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Metabolism DHPS Dihydropteroate Synthase (DHPS) DHPS_Inhibition cluster_0 DHPS Active Site cluster_1 Reaction Outcome DHPS DHPS Enzyme Product Dihydropteroate (Folate Synthesis Proceeds) DHPS->Product With PABA No_Product No Dihydropteroate (Folate Synthesis Blocked) DHPS->No_Product With Inhibitor PABA PABA (Substrate) PABA->DHPS Binds to Active Site Sulfone This compound (as Dapsone) (Inhibitor) Sulfone->DHPS Competitively Binds to Active Site Experimental_Workflow A Prepare Reagents (DHPS, DHFR, Substrates, Cofactor, Inhibitors) B Set up Reactions in 96-well Plate A->B C Initiate Reaction with PABA/DHPPP B->C D Monitor Absorbance (340 nm) over Time C->D E Calculate Reaction Velocities D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 Value F->G

References

Benchmarking Sulfoxone's Efficacy: A Comparative Analysis Against Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era defined by the escalating threat of antimicrobial resistance, the imperative to rigorously evaluate both existing and novel therapeutic agents has never been more critical. This guide provides a comprehensive, data-driven comparison of the antimicrobial activity of Sulfoxone, a member of the sulfone class of antibiotics, against three novel antimicrobial agents: Zosurabalpin, Gepotidacin, and Lefamulin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

This compound, like other sulfonamides, acts by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] While historically used for specific indications, its broader antimicrobial potential warrants re-evaluation in the context of emerging resistance. This report benchmarks this compound's activity, using its close analog dapsone (B1669823) as a proxy, against a new generation of antibiotics with diverse mechanisms of action. Zosurabalpin presents a novel approach to combating Gram-negative bacteria by inhibiting lipopolysaccharide (LPS) transport. Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV through a unique mechanism. Lefamulin, a pleuromutilin (B8085454) antibiotic, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.

The following sections present a quantitative comparison of the in vitro activity of these agents, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of their respective mechanisms of action and the experimental workflow.

Data Presentation: Comparative In Vitro Activity

The antimicrobial efficacy of this compound (represented by dapsone) and the selected novel agents are summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, are presented for key bacterial pathogens. It is important to note that the data presented is compiled from various studies and direct head-to-head comparative data is limited.

Table 1: Comparative MIC Values (μg/mL) Against Gram-Positive Pathogens

Antimicrobial AgentOrganismMIC50MIC90
This compound (as Dapsone) Staphylococcus aureus128[2]256[2]
Lefamulin Staphylococcus aureus (MSSA)0.12[3]0.12[3]
Staphylococcus aureus (MRSA)0.125[3]0.125[3]
Streptococcus pneumoniae0.120.12
Gepotidacin Staphylococcus saprophyticus0.12[4]0.12[4]

Table 2: Comparative MIC Values (μg/mL) Against Gram-Negative Pathogens

Antimicrobial AgentOrganismMIC50MIC90
This compound (as Dapsone) Escherichia coli512[2]>512[2]
Gepotidacin Escherichia coli2[5]4[6]
Zosurabalpin *Acinetobacter baumannii complex0.12[7][8]0.25-0.5[7][8]

*Note: Zosurabalpin MIC values were determined in the presence of 20% horse serum.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Testing Protocol

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial agent and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

    • Perform serial two-fold dilutions of the antimicrobial stock solution across the plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mandatory Visualizations

Signaling Pathway Diagrams

Sulfoxone_Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product This compound This compound This compound->DHPS Inhibits

Caption: this compound's mechanism of action.

Novel_Agent_Mechanisms cluster_Zosurabalpin Zosurabalpin cluster_Gepotidacin Gepotidacin cluster_Lefamulin Lefamulin LPS Lipopolysaccharide (LPS) Lpt LPS Transport Machinery LPS->Lpt OuterMembrane Outer Membrane Lpt->OuterMembrane Zosurabalpin Zosurabalpin Zosurabalpin->Lpt Inhibits DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication Gyrase->Replication TopoIV->Replication Gepotidacin Gepotidacin Gepotidacin->Gyrase Inhibits Gepotidacin->TopoIV Inhibits Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Lefamulin Lefamulin Lefamulin->Ribosome Binds to Peptidyl Transferase Center

Caption: Mechanisms of action for novel agents.

Experimental Workflow Diagram

MIC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

References

A Comparative Cross-Study Validation of Sulfoxone's Pharmacokinetic Profile Against Standard Leprosy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Sulfoxone's pharmacokinetic parameters reveals a profile governed by its metabolic conversion to the active moiety, dapsone (B1669823). This guide provides a cross-study validation of this compound's pharmacokinetics, juxtaposed with the established profiles of two frontline anti-leprosy agents, dapsone and rifampicin (B610482). The data, intended for researchers, scientists, and drug development professionals, is presented to facilitate a clear, comparative understanding of these critical therapeutic agents.

Executive Summary

This compound, an anti-leprosy drug, functions as a prodrug, undergoing metabolic conversion to dapsone, the pharmacologically active agent. Consequently, its pharmacokinetic behavior is intrinsically linked to that of dapsone. This guide synthesizes available pharmacokinetic data for this compound and provides a detailed comparison with dapsone and rifampicin, the cornerstones of multi-drug therapy for leprosy. While extensive pharmacokinetic data for dapsone and rifampicin are readily available from numerous studies, quantitative data for this compound are sparse and originate from older literature. This comparison highlights the therapeutic window and metabolic fate of these drugs, offering valuable insights for future research and clinical application.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound (as its active metabolite, dapsone), dapsone, and rifampicin, compiled from multiple studies in humans. It is important to note that the data for this compound is limited and based on the measurement of dapsone in plasma following this compound administration.

Pharmacokinetic ParameterThis compound (measured as dapsone)DapsoneRifampicin
Maximum Plasma Concentration (Cmax) ~ 600 ng/mL (after 330 mg dose)[1]1.10 - 2.33 mg/L (after 100 mg dose)5.79 - 8.98 mg/L (at steady-state)[2]
Time to Maximum Plasma Concentration (Tmax) 5 - 8 hours[1]2 - 8 hours1 - 4 hours
Plasma Half-Life (t½) 3 - 8 hours (reported for parent drug)[3]10 - 50 hours2 - 3 hours (at steady-state)[4]
Protein Binding 69% (for parent drug)[3]70% - 90%~ 80%[5]
Metabolism Hepatic; converted to dapsone[3]Hepatic (acetylation and hydroxylation)Hepatic (deacetylation)[5]
Primary Route of Excretion Renal (as dapsone metabolites)Renal (as metabolites)Biliary and Renal[5]

Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. While specific protocols vary between studies, the general approach for determining the pharmacokinetic profiles of these anti-leprosy drugs is outlined below.

Subject Population

Studies typically involve healthy adult volunteers or patients diagnosed with leprosy. Key demographic data, including age, sex, and weight, are recorded. For patient studies, the type and severity of leprosy are also documented.

Dosing and Administration

The drugs are generally administered orally as a single dose or as part of a multi-dose regimen to achieve steady-state concentrations. Dosing information, including the specific salt form of the drug and the administered dose, is crucial for data interpretation. For instance, the limited available data for this compound is based on a 330 mg oral dose[1].

Sample Collection

Blood samples are collected at predetermined time points following drug administration. Typically, samples are taken before dosing (t=0) and at various intervals post-dosing to capture the absorption, distribution, metabolism, and elimination phases of the drug. Plasma or serum is separated from the blood samples for subsequent analysis.

Bioanalytical Method

The concentration of the drug and its major metabolites in plasma or serum is determined using validated bioanalytical methods. Historically, spectrophotofluorometric techniques were employed[1]. More contemporary studies utilize high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, which offers greater sensitivity and specificity.

Pharmacokinetic Analysis

The collected concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.

Signaling Pathways and Workflows

The metabolic pathway of this compound and the general workflow for a comparative pharmacokinetic study are illustrated in the diagrams below.

cluster_0 Metabolic Conversion of this compound This compound This compound (Prodrug) Dapsone Dapsone (Active Metabolite) This compound->Dapsone Hepatic Metabolism

Caption: Metabolic pathway of this compound to its active form, dapsone.

cluster_1 Comparative Pharmacokinetic Study Workflow A Subject Recruitment (Healthy Volunteers or Patients) B Drug Administration (this compound, Dapsone, or Rifampicin) A->B C Serial Blood Sampling B->C D Bioanalysis (Measurement of Drug Concentrations) C->D E Pharmacokinetic Modeling and Parameter Estimation D->E F Statistical Comparison of Parameters E->F

References

A Comparative Analysis of the Safety Profiles of Anti-Leprosy Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Sulfoxone and Other Key Anti-Leprosy Drugs

The global effort to eliminate leprosy has been largely successful due to the implementation of multi-drug therapy (MDT). However, the long-term administration of these drugs necessitates a thorough understanding of their safety profiles. This guide provides a comparative analysis of the safety of prominent anti-leprosy drugs, with a particular focus on this compound and its alternatives. While comprehensive quantitative data for this compound is limited in contemporary literature, this guide synthesizes available information to facilitate informed research and development.

Quantitative Comparison of Adverse Drug Reactions

The following table summarizes the incidence of common and serious adverse drug reactions (ADRs) associated with the core anti-leprosy drugs used in MDT, based on retrospective and cohort studies. It is important to note the absence of recent, direct comparative clinical trial data for this compound, with most available information on "sulfones" referring to dapsone (B1669823).

Adverse Drug ReactionDapsoneRifampicin (B610482)ClofazimineThis compound (Historical Data)
Hematological
Hemolytic AnemiaMost frequent ADR, especially in G6PD deficient patients.[1][2]Can cause hemolytic anemia, though less common than with dapsone.[1]Not a common cause of hemolytic anemia.Hemolytic anemia has been reported as a significant adverse effect.[3]
AgranulocytosisRare but serious, with an estimated incidence of 0.23–0.42% in some patient populations.[4]Rare.Not typically associated with agranulocytosis.Data not available in recent literature.
MethemoglobinemiaDose-related and common.[5]Not a recognized side effect.Not a recognized side effect.Data not available in recent literature.
Hepatotoxicity
Drug-induced HepatitisCan cause hepatitis, often as part of Dapsone Hypersensitivity Syndrome.[4][6]A well-known cause of drug-induced hepatitis.[6]Rarely causes significant hepatotoxicity.Data not available in recent literature.
Dermatological
Skin Rash / DermatitisCommon, ranging from mild rashes to severe exfoliative dermatitis.[4][6]Can cause various skin reactions, including flushing and rash.Skin discoloration (pink to brownish-black) is very common (75-100% of patients). Ichthyosis and dry skin are also frequent.Data not available in recent literature.
Gastrointestinal
Nausea, Vomiting, AnorexiaCommon, affecting a significant number of patients.[2]Common, especially in the initial phase of treatment.Common, including anorexia, nausea, vomiting, and diarrhea.Data not available in recent literature.
Hypersensitivity
Dapsone Hypersensitivity Syndrome (DHS)A severe, potentially fatal reaction characterized by fever, rash, and multi-organ involvement.[6]Not applicable.Not applicable.Data not available in recent literature.
Flu-like SyndromeNot a characteristic side effect.Can occur, particularly with intermittent dosing.Not a characteristic side effect.Data not available in recent literature.

Experimental Protocols

A cornerstone of anti-leprosy drug evaluation is the mouse footpad model, which allows for the in vivo assessment of bactericidal activity and, to some extent, toxicity.

Mouse Footpad Assay for Anti-Leprosy Drug Efficacy and Toxicity Monitoring

Objective: To determine the bactericidal activity of an anti-leprosy drug against Mycobacterium leprae and to observe any localized or systemic signs of toxicity in the mouse model.

Materials:

  • Specific pathogen-free (SPF) mice (e.g., BALB/c or Swiss albino).

  • Mycobacterium leprae suspension of a known concentration.

  • Test drug (e.g., this compound, Dapsone) at various concentrations.

  • Control vehicle.

  • 27-gauge needles and 1 mL syringes.

  • 70% ethanol.

  • Dissecting tools.

  • Microscope and slides.

  • Acid-fast staining reagents.

Procedure:

  • Inoculation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 0.03 mL of the M. leprae suspension (typically 10^4 to 10^5 bacilli) into the plantar surface of the hind footpad.

  • Drug Administration:

    • Begin drug administration at a predetermined time post-inoculation (e.g., immediately or after a set period to allow for bacterial multiplication).

    • Administer the test drug and control vehicle daily or on a specified schedule via the appropriate route (e.g., oral gavage, mixed in feed).

  • Monitoring:

    • Observe the mice daily for any signs of toxicity, including weight loss, changes in behavior, skin irritation at the injection site, or signs of systemic illness.

    • Measure the thickness of the inoculated footpad weekly or bi-weekly to assess the extent of swelling, which correlates with the bacterial load and inflammatory response.

  • Harvest and Bacilli Counting:

    • At specified time points (e.g., 6 and 12 months post-inoculation), euthanize a subset of mice from each group.

    • Aseptically dissect the footpad tissue.

    • Homogenize the tissue and perform acid-fast staining to count the number of bacilli per footpad.

  • Data Analysis:

    • Compare the number of bacilli in the treated groups to the control group to determine the bactericidal activity of the drug.

    • Analyze the toxicity data (e.g., weight changes, clinical signs) to assess the safety profile of the drug at the tested doses.

Signaling Pathways and Experimental Workflows

The metabolism of sulfone drugs, such as dapsone, is intricately linked to their efficacy and toxicity. The primary pathway involves the cytochrome P450 enzyme system in the liver, which can lead to the formation of reactive metabolites responsible for adverse effects like methemoglobinemia and hemolysis.

Dapsone_Metabolism Dapsone Dapsone N_Acetylation N-Acetylation (NAT2) Dapsone->N_Acetylation N_Hydroxylation N-Hydroxylation (CYP2E1, CYP3A4) Dapsone->N_Hydroxylation MADDS Monoacetyl Dapsone (MADDS) N_Acetylation->MADDS DDS_NHOH Dapsone Hydroxylamine (B1172632) (DDS-NHOH) (Reactive Metabolite) N_Hydroxylation->DDS_NHOH Excretion Excretion MADDS->Excretion Methemoglobinemia Methemoglobinemia DDS_NHOH->Methemoglobinemia Hemolysis Hemolysis DDS_NHOH->Hemolysis

Caption: Metabolic pathway of dapsone leading to the formation of its reactive hydroxylamine metabolite.

The following diagram illustrates a general workflow for the preclinical safety assessment of a new anti-leprosy drug candidate.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Risk Assessment A Cytotoxicity Assays (e.g., HepG2 cells) D Acute Toxicity Study (e.g., LD50 in rodents) A->D B Metabolic Stability Assays (Liver Microsomes) G Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling B->G C Genotoxicity Assays (e.g., Ames test) C->D E Repeated-Dose Toxicity Study (e.g., 28-day study in rodents) D->E F Mouse Footpad Model (Efficacy and Tolerability) E->F H Histopathology and Clinical Pathology E->H F->H I Safety Margin Calculation G->I H->I J Decision to Proceed to Clinical Trials I->J

Caption: A generalized workflow for the preclinical safety assessment of a new anti-leprosy drug candidate.

Conclusion

The mainstay of leprosy treatment, MDT, is highly effective, but not without safety concerns. Dapsone is frequently associated with hematological and hypersensitivity reactions, while rifampicin carries a risk of hepatotoxicity. Clofazimine is generally well-tolerated, with skin discoloration being its most prominent side effect.

Historical data suggests that this compound, a related sulfone, also has a potential for inducing hemolytic anemia. However, a significant gap exists in the modern scientific literature regarding a comprehensive and quantitative safety profile of this compound, particularly in direct comparison to the currently recommended anti-leprosy drugs. This lack of data underscores the need for further research to fully characterize the safety and therapeutic window of this compound and other novel anti-leprosy compounds. Such studies are crucial for the development of safer and more effective treatment regimens for leprosy worldwide.

References

Sulfoxone in Dapsone-Resistant Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfoxone's efficacy against dapsone-resistant bacterial strains, primarily focusing on Mycobacterium leprae, the causative agent of leprosy. The information presented is based on available experimental data and aims to offer an objective resource for researchers in antimicrobial drug development.

Executive Summary

Dapsone (B1669823), a sulfone antibiotic, has been a cornerstone in the treatment of leprosy for decades. However, the emergence of dapsone-resistant strains of M. leprae has necessitated the exploration of alternative therapeutic strategies. This compound, a derivative of dapsone, has been considered as a potential alternative. This guide demonstrates that this compound is a prodrug of dapsone, meaning it is converted into dapsone within the body. Consequently, it is ineffective against bacterial strains that have developed resistance to dapsone. The primary mechanism of dapsone resistance involves mutations in the folP1 gene, which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of dapsone. Since this compound's activity is dependent on its conversion to dapsone, it is unable to overcome this resistance mechanism.

Current therapeutic guidelines for dapsone-resistant leprosy advocate for a multidrug therapy (MDT) approach, combining agents with different mechanisms of action, such as rifampicin, clofazimine, ofloxacin (B1677185), and minocycline (B592863).

Comparative Efficacy: this compound vs. Dapsone and Alternatives

There is a lack of direct comparative studies evaluating the efficacy of this compound specifically on dapsone-resistant strains of M. leprae. However, extensive research into the metabolism of this compound provides a clear indication of its therapeutic limitations in this context.

Key Finding: Of 25 dapsone derivatives and analogs screened for activity against Mycobacterium leprae in a mouse footpad system, only seven showed activity. All seven of these active compounds were found to be either metabolized to dapsone or were contaminated with it. This strongly suggests that the antibacterial effect of these derivatives, including this compound, is attributable to the systemic availability of dapsone.

Given that this compound acts as a prodrug for dapsone, its efficacy against dapsone-resistant strains is expected to be negligible. The resistance mechanisms that render dapsone ineffective will similarly impact the active metabolite of this compound.

Quantitative Data on Alternatives to Dapsone

The standard of care for dapsone-resistant leprosy is multidrug therapy. The following table summarizes the efficacy of commonly used alternative drugs.

Drug/RegimenMechanism of ActionEfficacy in Dapsone-Resistant Leprosy
Rifampicin Inhibits DNA-dependent RNA polymeraseHighly bactericidal against M. leprae. A key component of MDT.
Clofazimine Binds to mycobacterial DNA and inhibits its template functionWeakly bactericidal; also possesses anti-inflammatory properties.
Ofloxacin Inhibits DNA gyrase, an enzyme essential for bacterial DNA replicationA fluoroquinolone with significant bactericidal activity against M. leprae.
Minocycline Inhibits protein synthesis by binding to the 30S ribosomal subunitA tetracycline (B611298) antibiotic with moderate bactericidal activity.
MDT (Rifampicin, Clofazimine, etc.) Multiple targetsHigh cure rates (around 99%) and low relapse rates (e.g., 3.1% at 10 years in one study) for multibacillary leprosy.[1]
mROM (monthly Rifampicin, Ofloxacin, Minocycline) Multiple targetsA study on 29 individuals showed a significant reduction in the bacterial index with a relapse rate of 9.5 per 1000 person-years.[1]

Experimental Protocols

The gold standard for determining the susceptibility of M. leprae to antimicrobial agents is the mouse footpad assay.

Mouse Footpad Assay for M. leprae Drug Susceptibility

This in vivo method is essential because M. leprae cannot be reliably cultured in vitro.

Principle: The assay measures the ability of a drug to inhibit the multiplication of M. leprae in the footpads of mice.

Methodology:

  • Inoculum Preparation: A suspension of M. leprae is prepared from a skin biopsy of a leprosy patient. The number of acid-fast bacilli (AFB) is standardized.

  • Inoculation: A defined number of viable M. leprae (typically 5 x 10³ bacilli) are inoculated into the hind footpads of immunocompetent or athymic nude mice.

  • Drug Administration: The mice are divided into control and treatment groups. The treatment group receives the drug to be tested (e.g., dapsone, rifampicin) mixed in their diet or administered by gavage.

  • Incubation: The mice are maintained for a period of 6 to 12 months to allow for bacterial multiplication in the control group.

  • Harvest and Enumeration: At the end of the incubation period, the footpads are harvested, and the number of AFB is determined by microscopic counting.

  • Interpretation:

    • Susceptible: If there is no significant multiplication of M. leprae in the treated group compared to the initial inoculum, the strain is considered susceptible to the drug.

    • Resistant: If there is significant multiplication of M. leprae in the treated group, similar to the control group, the strain is considered resistant.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfones

Sulfones, including dapsone (the active form of this compound), act by inhibiting the synthesis of folic acid, which is essential for bacterial DNA synthesis.

folate_pathway cluster_bacteria Mycobacterium leprae GTP GTP Dihydroneopterin_Triphosphate Dihydroneopterin Triphosphate GTP->Dihydroneopterin_Triphosphate Guanosine triphosphate cyclohydrolase I DHPS Dihydropteroate Synthase (DHPS) (encoded by folP1) Dihydroneopterin_Triphosphate->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Sulfone Dapsone (from this compound) Sulfone->DHPS Competitive Inhibition DHPS->Dihydropteroate

Caption: Folate biosynthesis pathway in M. leprae and the inhibitory action of dapsone.

Experimental Workflow: Mouse Footpad Assay

The following diagram illustrates the key steps involved in the mouse footpad assay for determining drug resistance in M. leprae.

mouse_footpad_workflow cluster_workflow Mouse Footpad Assay Workflow cluster_groups Experimental Groups start Start: Patient Biopsy prep_inoculum Prepare M. leprae Inoculum start->prep_inoculum inoculation Inoculate Mouse Footpads prep_inoculum->inoculation control_group Control Group (No Drug) inoculation->control_group treated_group Treated Group (Test Drug) inoculation->treated_group incubation Incubation (6-12 months) control_group->incubation treated_group->incubation harvest Harvest Footpad Tissue incubation->harvest count_afb Count Acid-Fast Bacilli (AFB) harvest->count_afb interpretation Interpret Results: Susceptible or Resistant count_afb->interpretation

Caption: Workflow of the mouse footpad assay for M. leprae drug susceptibility testing.

Conclusion

The available evidence strongly indicates that this compound is a prodrug of dapsone and, therefore, is not an effective treatment for dapsone-resistant bacterial strains, particularly M. leprae. The mechanism of dapsone resistance, primarily through mutations in the folP1 gene, prevents the active metabolite of this compound from exerting its antibacterial effect. For researchers and clinicians, the focus for treating dapsone-resistant leprosy should remain on established multidrug therapy regimens that utilize drugs with different mechanisms of action. Future research and drug development efforts should be directed towards novel compounds that can overcome existing resistance mechanisms.

References

A Comparative Guide to the Structure-Activity Relationship of Sulfoxone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Sulfoxone and its analogs, with a primary focus on their antibacterial activity against Mycobacterium leprae, the causative agent of leprosy. The information presented herein is supported by experimental data and detailed methodologies to assist in further research and drug development endeavors.

Introduction to this compound and its Analogs

This compound, also known as aldesulfone sodium, is a sulfone antibiotic used in the treatment of leprosy.[1] It belongs to the same class of drugs as dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), which is considered the parent compound in this series.[2] Both this compound and dapsone exert their antimicrobial effect by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid, a vital component for bacterial growth and replication.[3] As humans obtain folic acid from their diet, drugs targeting this pathway exhibit selective toxicity towards microorganisms.

The core structure of these compounds is the diphenyl sulfone scaffold. Analogs are typically derived by substitutions on the amino groups of dapsone. This compound itself is a disubstituted derivative of dapsone. Understanding the relationship between these structural modifications and the resulting biological activity is key to designing more potent and less toxic therapeutic agents.

Mechanism of Action: Inhibition of Folic Acid Biosynthesis

The primary mechanism of action for this compound and its analogs is the competitive inhibition of dihydropteroate synthase (DHPS).[1] These drugs are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate and subsequent synthesis of folic acid.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Biosynthesis Pathway cluster_inhibitors Inhibitors GTP GTP DHNA Dihydroneopterin aldolase GTP->DHNA DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHNA->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Inhibition DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors This compound This compound This compound->DHPS Dapsone Dapsone & Analogs Dapsone->DHPS DHPS_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (pABA + DHPP) - Cofactor (NADPH) - Inhibitor Dilutions start->reagent_prep plate_prep Add 2 µL of inhibitor dilutions (or DMSO control) to a 96-well plate. reagent_prep->plate_prep add_enzyme Add 168 µL of Enzyme Mix to all wells. plate_prep->add_enzyme pre_incubation Pre-incubate at 37°C for 5 minutes. add_enzyme->pre_incubation initiate_reaction Initiate reaction by adding 30 µL of pre-warmed Substrate/Cofactor Mix. pre_incubation->initiate_reaction read_absorbance Immediately monitor the decrease in absorbance at 340 nm at 37°C for 15-30 minutes. initiate_reaction->read_absorbance data_analysis Calculate reaction rates and determine percent inhibition. read_absorbance->data_analysis ic50_determination Plot percent inhibition vs. log(inhibitor concentration) to determine IC50. data_analysis->ic50_determination end End ic50_determination->end

References

Comparative Transcriptomic Analysis of Sulfoxone-Treated vs. Untreated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, direct comparative transcriptomic studies on Sulfoxone-treated versus untreated cells are not publicly available. This guide provides a comprehensive overview of this compound's known mechanism of action and offers a detailed, hypothetical framework for conducting such a study. The potential effects on signaling pathways are inferred from studies on related sulfur-containing compounds and should be considered speculative until validated by direct experimental evidence for this compound.

Introduction to this compound

This compound is a sulfone drug primarily known for its use as an anti-leprosy agent. Like other sulfonamides, its therapeutic effect is derived from its ability to interfere with the metabolic pathways of microorganisms. Understanding its impact at the transcriptomic level is crucial for elucidating its full mechanism of action, identifying potential off-target effects, and exploring new therapeutic applications.

Known Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA synthesis and other metabolic processes in many bacteria.[2][3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound blocks the production of dihydropteroate, a precursor to folic acid.[1] This inhibition ultimately disrupts bacterial growth and replication.[1][3] Mammalian cells are generally unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[4][5]

Signaling Pathway: Folic Acid Synthesis

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate This compound This compound This compound->Inhibition Inhibition->DHPS caption This compound inhibits bacterial folic acid synthesis.

Caption: this compound competitively inhibits dihydropteroate synthase (DHPS).

Hypothetical Comparative Transcriptomics Study

To understand the global gene expression changes induced by this compound, a comparative transcriptomic study using RNA sequencing (RNA-seq) would be highly informative. Below is a proposed experimental design.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Analysis start Start with appropriate cell line (e.g., bacterial or relevant human cells) treat Treat cells with this compound (experimental group) start->treat untreat Treat cells with vehicle (control group) start->untreat rna_extraction RNA Extraction treat->rna_extraction untreat->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway & Functional Enrichment Analysis dea->pathway_analysis caption Workflow for comparative transcriptomic analysis.

Caption: Proposed workflow for a comparative transcriptomics study.

Detailed Experimental Protocol
  • Cell Culture:

    • Select an appropriate cell line. For antimicrobial effects, a susceptible bacterial strain (e.g., Mycobacterium leprae or a model organism like Escherichia coli) would be used. To investigate effects on human cells, a relevant cell line (e.g., hepatocytes for metabolism studies or immune cells) should be chosen.

    • Culture cells to mid-logarithmic growth phase under standard conditions.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Determine the appropriate concentration of this compound for treatment based on previously established IC50 values or literature. A dose-response and time-course experiment is recommended.

    • Treat the experimental group of cells with this compound.

    • Treat the control group with the same volume of vehicle (solvent) used for the this compound stock.

    • Incubate both groups for a predetermined time (e.g., 6, 12, or 24 hours).

  • RNA Extraction:

    • Harvest cells from both treated and untreated groups.

    • Isolate total RNA using a commercial kit (e.g., TRIzol reagent or a column-based method) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

  • RNA-seq Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

    • Construct sequencing libraries from the rRNA-depleted RNA using a standard library preparation kit.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the quality-filtered reads to the appropriate reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group using tools like DESeq2 or edgeR.

    • Functional Enrichment Analysis: Perform pathway analysis (e.g., KEGG, GO) on the differentially expressed genes to identify biological pathways and functions affected by this compound treatment.

Hypothetical Data Presentation

The results of a differential expression analysis would typically be presented in a table format.

Gene NameLog2 Fold Changep-valueAdjusted p-valueFunction
folP---Dihydropteroate synthase (in bacteria)
geneX2.50.0010.005Oxidative Stress Response
geneY-1.80.0030.01Inflammatory Response
geneZ3.1<0.001<0.001Cell Cycle Regulation

This table is for illustrative purposes only. Actual gene names and values would be determined by experimental data.

Potential Signaling Pathways Affected by this compound (Inferred from Related Compounds)

While the primary target of this compound is established, transcriptomic data could reveal effects on other cellular pathways. Studies on other sulfur-containing compounds, particularly sulfones, suggest potential modulation of pathways involved in inflammation and oxidative stress.

  • p38/NF-κB Signaling Pathway: Some styryl sulfone derivatives have been shown to exert anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB pathways.[6] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a downregulation of pro-inflammatory cytokines.[7]

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[8][9] Several organosulfur compounds, including vinyl sulfones, have been identified as activators of the Nrf2 pathway.[8][9][10] Activation of Nrf2 leads to the upregulation of antioxidant and detoxification genes.[11]

A transcriptomic analysis of this compound-treated cells would be instrumental in verifying whether it has similar effects on these pathways.

Conclusion

A comparative transcriptomic study of this compound-treated versus untreated cells is a critical next step in fully characterizing this drug. While its primary mechanism of action is well-understood, the broader cellular response remains to be elucidated. The experimental framework provided here offers a robust approach for researchers to investigate the global gene expression changes induced by this compound, potentially uncovering novel mechanisms and therapeutic opportunities.

References

Safety Operating Guide

Proper Disposal of Sulfoxone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of Sulfoxone.

Immediate Safety and Logistical Information

1. Waste Characterization:

The first and most critical step is to determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] Hazardous waste is defined by four characteristics:

RCRA CharacteristicDescriptionExamples
Ignitability Wastes that can readily catch fire.Liquids with a flash point below 140°F, certain solids that spontaneously combust.
Corrosivity Wastes that are acidic or alkaline and can corrode metal or flesh.Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
Reactivity Wastes that are unstable and can explode or release toxic fumes.Certain cyanides or sulfides.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Wastes containing specific concentrations of heavy metals or pesticides.

Without a specific SDS for this compound, it is recommended to assume it may possess one or more of these characteristics and consult with a certified waste disposal vendor for proper analysis and classification.

2. DEA Classification:

This compound is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).[6][7][8] This means it is not subject to the specific disposal regulations for controlled substances.

Step-by-Step Disposal Procedures

Assuming this compound is classified as a non-hazardous pharmaceutical waste, the following steps should be taken: [9][10][11][12]

Step 1: Segregation

  • Properly segregate this compound waste from other waste streams.

  • Use a designated, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often blue or white.

  • Do not mix this compound waste with hazardous waste (black containers), sharps waste, or regular trash.[9]

Step 2: Containerization

  • Ensure the waste container is secure, leak-proof, and remains closed when not in use.

  • For solid forms of this compound (e.g., powders), collect in a sealed container.

  • For solutions containing this compound, use a sealed, leak-proof container. Do not dispose of liquid this compound down the drain.

Step 3: Labeling

  • Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and identify the primary constituent as "this compound."

  • Include the accumulation start date on the label.

Step 4: Storage

  • Store the sealed and labeled container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

Step 5: Disposal

  • Arrange for pickup and disposal by a licensed and reputable pharmaceutical waste management company.

  • These companies will typically transport the waste to an approved facility for incineration.

If this compound is determined to be a RCRA hazardous waste, the following modified procedures apply:

  • Segregation: Collect in a designated hazardous waste container (typically black).

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and the specific RCRA waste codes identified by your waste vendor.

  • Disposal: The hazardous waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).

Experimental Workflow for Waste Characterization

While no specific experimental protocols for this compound disposal were found, a general workflow for characterizing an unknown chemical waste for disposal purposes would involve the following:

cluster_0 Waste Characterization Workflow A Obtain Sample of this compound Waste B Consult Safety Data Sheet (SDS) A->B C Perform RCRA Characteristic Analysis (Ignitability, Corrosivity, Reactivity, Toxicity) B->C If SDS is unavailable or inconclusive D Determine DEA Controlled Substance Status B->D E Classify Waste (Hazardous vs. Non-Hazardous) C->E D->E F Select Appropriate Disposal Pathway E->F

Caption: Logical workflow for characterizing this compound waste for proper disposal.

Signaling Pathway for Compliant Disposal Decision Making

The decision-making process for the compliant disposal of this compound can be visualized as follows:

cluster_1 This compound Disposal Decision Pathway start This compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Does it meet RCRA Hazardous Waste Criteria? is_controlled->is_hazardous No non_haz_disposal Dispose as Non-Hazardous Pharmaceutical Waste (Blue/White Container, Incineration) is_hazardous->non_haz_disposal No haz_disposal Dispose as Hazardous Waste (Black Container, TSDF) is_hazardous->haz_disposal Yes end Disposal Complete non_haz_disposal->end haz_disposal->end

Caption: Decision pathway for compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfoxone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical, step-by-step procedures for the safe handling, storage, and disposal of Sulfoxone, an anti-leprosy drug.[1][2][3] Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[4][5] The recommended PPE is detailed below and should be used in conjunction with engineering controls such as a chemical fume hood.[6][7]

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes and airborne particles that can cause severe eye irritation or damage.[6][8]
Skin Protection Chemical-resistant gloves (tested to ASTM D6978 standard) and an impermeable, long-sleeved gown that closes in the back.[4][5][8]Prevents skin contact, which can cause irritation and potential absorption of harmful amounts of the substance.[8]
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of inhalation or if not working within a containment primary engineering control (C-PEC).[4][5]Minimizes the risk of inhaling vapors or mists, which can aggravate respiratory conditions.[8]
Additional PPE Hair covers, beard covers, and shoe covers.[4]Provides a complete barrier to prevent contamination of personal clothing and workspaces.

Operational Plan: Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]

  • Avoid all personal contact with the substance, including inhalation of dust or vapors.[8][9]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][8][9]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[7][8]

  • Keep containers tightly closed and properly labeled.[7][8]

  • Store away from incompatible materials such as strong acids and bases.[8]

Emergency Procedures: Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[7][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give large quantities of water to drink.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical aid.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste this compound:

  • Collect waste material in a designated, suitable, and properly labeled closed container.

  • Disposal should be handled by a licensed professional waste disposal service.[11]

  • Incineration in a permitted facility is often the preferred method of disposal.[11]

Empty Containers:

  • Empty containers may retain product residue and should be handled with the same precautions as the product itself.[8]

  • Containers should be rendered unusable by puncturing or crushing before disposal in a sanitary landfill or via incineration, depending on local regulations.[11]

Visualizing Safety: Chemical Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill, ensuring a swift and safe resolution.

cluster_spill_response This compound Spill Response Protocol node_evacuate 1. Evacuate & Secure Area node_ppe 2. Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) node_evacuate->node_ppe Ensure safety first node_contain 3. Contain the Spill (Use absorbent materials) node_ppe->node_contain Prepare for cleanup node_collect 4. Collect Spilled Material (Use non-sparking tools) node_contain->node_collect Prevent spreading node_package 5. Package Waste (In labeled, sealed containers) node_collect->node_package Handle carefully node_decontaminate 6. Decontaminate Area (Wash with appropriate solvent) node_package->node_decontaminate After collection node_dispose 7. Dispose of Waste (Via approved hazardous waste disposal) node_decontaminate->node_dispose Final step

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfoxone
Reactant of Route 2
Reactant of Route 2
Sulfoxone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.